molecular formula C24H25N5O4 B10820538 Oxaline

Oxaline

Cat. No.: B10820538
M. Wt: 447.5 g/mol
InChI Key: SOHAVULMGIITDH-ZXPSTKSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxaline is a carboxylic acid-based deep eutectic solvent (DES) composed of a mixture of choline chloride and oxalic acid. It is recognized as an emerging green solvent with significant potential in biomass processing, specifically for the dissolution and subsequent regeneration of cellulose . Research indicates that carboxylic acid-based DESs like Oxaline exhibit a greater ability to dissolve cellulose compared to other DES classes, such as the urea-based reline . Molecular dynamics simulations reveal that the dissolution mechanism involves a synergistic action where oxalic acid effectively weakens the intrinsic hydrogen-bonding network of the solvent components. This enhances the ability of the chloride anion to interact with and break apart the extensive hydrogen bonds in cellulose polymers, facilitating dissolution . While effective, reported cellulose solubility in Oxaline is typically in the range of 2-3 wt%, which is more modest than in some ionic liquids but positions Oxaline as a more sustainable and affordable alternative for specific research applications . This solvent is provided exclusively for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,9R,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30)/b18-11+/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHAVULMGIITDH-ZXPSTKSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)[C@@]12C=C(C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Oxaline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaline (B8127276) and its analogues, such as neoxaline, are fungal-derived indole (B1671886) alkaloids that have garnered significant interest in the scientific community for their potent anti-proliferative properties. This technical guide provides a comprehensive overview of the core mechanism of action of oxaline alkaloids. The primary molecular target of these compounds is tubulin, the fundamental protein subunit of microtubules. By inhibiting tubulin polymerization, oxaline alkaloids disrupt microtubule dynamics, leading to a cascade of cellular events culminating in M-phase cell cycle arrest and, ultimately, apoptosis. This guide details the signaling pathways involved, presents quantitative data on their biological effects, and provides detailed experimental protocols for their study, serving as a valuable resource for researchers in oncology and drug development.

Core Mechanism: Inhibition of Tubulin Polymerization

The principal mechanism underlying the biological activity of oxaline alkaloids is their direct interference with microtubule dynamics through the inhibition of tubulin polymerization.[1][2] Microtubules are essential cytoskeletal polymers involved in a myriad of cellular processes, including the formation of the mitotic spindle, which is crucial for chromosome segregation during cell division.

Oxaline and its analogue, neoxaline, exert their anti-mitotic effects by binding to the colchicine-binding site on β-tubulin.[1] This interaction sterically hinders the conformational changes necessary for tubulin dimers to polymerize into microtubules. In competitive binding assays, oxaline has been shown to inhibit the binding of radiolabeled colchicine (B1669291) to tubulin, but not that of vinblastine, which binds to a different site on the tubulin dimer.[1] This specific binding to the colchicine site disrupts the assembly of microtubules, leading to a net depolymerization of the microtubule network within the cell.

Signaling Pathway: Activation of the Spindle Assembly Checkpoint (SAC)

The disruption of microtubule dynamics by oxaline alkaloids triggers a critical cell cycle surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle via their kinetochores.

The signaling cascade of the SAC is initiated by unattached or improperly attached kinetochores. This leads to the recruitment and activation of a series of SAC proteins, including Mad1, Mad2, Bub1, BubR1, and Mps1. These proteins cooperate to form the Mitotic Checkpoint Complex (MCC), which is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.

The inhibition of the APC/C by the MCC prevents the ubiquitination and subsequent degradation of two key proteins: cyclin B and securin. The stabilization of cyclin B maintains the high activity of Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2), the master regulator of mitosis. A decrease in the phosphorylation of Cdc2 (specifically at Tyr15) is an indicator of M-phase arrest.[1] The persistence of securin keeps separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together, in an inactive state. Consequently, the cell is arrested in metaphase, unable to proceed to anaphase.

Oxaline_Mechanism_of_Action Oxaline Oxaline Alkaloid Tubulin β-Tubulin (Colchicine Site) Oxaline->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Spindle Mitotic Spindle Disruption Microtubules->Spindle Leads to Kinetochores Unattached Kinetochores Spindle->Kinetochores Results in SAC SAC Proteins (Mad1, Mad2, Bub1, BubR1, Mps1) Kinetochores->SAC Activates MCC Mitotic Checkpoint Complex (MCC) SAC->MCC Forms APCC APC/C Inhibition MCC->APCC Inhibits CyclinB_Securin Cyclin B & Securin Levels High APCC->CyclinB_Securin Prevents degradation of CDK1 CDK1/Cdc2 Activity High CyclinB_Securin->CDK1 Maintains Separase Separase Inactive CyclinB_Securin->Separase Maintains M_Arrest M-Phase Arrest CDK1->M_Arrest Sustains Anaphase Anaphase Blocked Anaphase->M_Arrest Leads to

Caption: Signaling pathway of oxaline-induced M-phase arrest.

Quantitative Data

The biological effects of oxaline and its analogues have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Cytotoxic Activity of Oxaline and Neoxaline

CompoundCell LineAssayIC₅₀ Value
OxalineJurkatMTT8.7 µM
NeoxalineJurkatMTT43.7 µM
ColchicineJurkatMTT6.8 nM

Table 2: Effect of Oxaline and Neoxaline on Cell Cycle Distribution in Jurkat Cells

CompoundConcentrationDuration% Cells in G2/M Phase
Oxaline20 µM20 hIncreased
Oxaline70 µM20 hMaximum increase
Neoxaline70 µM20 hIncreased
Neoxaline200 µM20 hMaximum increase

Table 3: Inhibitory Effect of Oxaline on Tubulin Polymerization

CompoundTargetEffect
OxalineMicrotubule protein polymerizationDose-dependent inhibition
OxalinePurified tubulin polymerizationDose-dependent inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring changes in turbidity.

Tubulin_Polymerization_Workflow Start Start: Prepare Reagents Prepare_Tubulin Prepare purified tubulin in polymerization buffer Start->Prepare_Tubulin Add_Compound Add Oxaline/Control to reaction mixture Prepare_Tubulin->Add_Compound Incubate Incubate at 37°C to initiate polymerization Add_Compound->Incubate Measure Monitor turbidity (absorbance at 340 nm) over time Incubate->Measure Analyze Analyze polymerization curves to determine inhibition Measure->Analyze End End: Determine Inhibitory Effect Analyze->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Oxaline stock solution (in DMSO)

  • Control compounds (e.g., colchicine as a positive control, DMSO as a vehicle control)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin in polymerization buffer. The final concentration of tubulin is typically 1-2 mg/mL. Add GTP to a final concentration of 1 mM.

  • Compound Addition: Add varying concentrations of oxaline or control compounds to the wells of a pre-chilled 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to each well. Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm every 30 seconds for 30-60 minutes. The increase in absorbance is proportional to the extent of tubulin polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of oxaline-treated samples to the control to determine the inhibitory effect.

Competitive Colchicine Binding Assay

This assay determines if a compound binds to the colchicine-binding site on tubulin by measuring its ability to compete with radiolabeled colchicine.

Materials:

  • Purified tubulin

  • [³H]colchicine

  • Oxaline (unlabeled)

  • Binding buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, 10 mM MgCl₂, pH 7.0)

  • DEAE-cellulose filter discs

  • Wash buffer (binding buffer without tubulin)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, incubate purified tubulin (e.g., 1 µM) with a constant concentration of [³H]colchicine (e.g., 5 µM).

  • Competition: Add increasing concentrations of unlabeled oxaline to the reaction mixtures. Include a control with no unlabeled competitor.

  • Incubation: Incubate the mixtures at 37°C for 1 hour to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Apply the reaction mixtures to DEAE-cellulose filter discs pre-equilibrated with wash buffer. The positively charged tubulin will bind to the negatively charged filter, while the unbound colchicine will flow through.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound [³H]colchicine.

  • Radioactivity Measurement: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the ability of oxaline to inhibit the binding of [³H]colchicine to tubulin by comparing the radioactivity in the presence and absence of oxaline.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Cell_Cycle_Analysis_Workflow Start Start: Treat Cells with Oxaline Harvest Harvest Cells (Adherent and Floating) Start->Harvest Wash Wash with Cold PBS Harvest->Wash Fix Fix in 70% Ethanol (B145695) (at -20°C) Wash->Fix Stain Stain with Propidium Iodide (containing RNase A) Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Cell Cycle Profile Analyze->End

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Cultured cells (e.g., Jurkat cells)

  • Oxaline stock solution

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat with various concentrations of oxaline for a specified duration (e.g., 20 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Oxaline alkaloids represent a class of potent anti-proliferative agents with a well-defined mechanism of action. Their ability to inhibit tubulin polymerization by binding to the colchicine site leads to the disruption of the mitotic spindle and activation of the Spindle Assembly Checkpoint, resulting in M-phase cell cycle arrest. This detailed technical guide provides the foundational knowledge and experimental protocols for researchers and drug development professionals to further investigate oxaline and its analogues as potential anti-cancer therapeutics. The provided quantitative data and signaling pathway diagrams offer a clear framework for understanding their cellular effects and designing future studies.

References

Oxaline: A Technical Guide to a Potent Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaline (B8127276) is a fungal alkaloid with demonstrated in vitro anticancer activity.[1] Isolated from Penicillium oxalicum, this natural product has garnered interest within the scientific community for its potent ability to disrupt microtubule dynamics, a critical process in cell division.[2][3] This technical guide provides a comprehensive overview of oxaline's core mechanism of action as a tubulin polymerization inhibitor, detailing its effects on cellular processes, summarizing key quantitative data, and providing detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

Oxaline exerts its cytotoxic effects by directly interfering with the polymerization of tubulin, the fundamental protein subunit of microtubules.[1] Microtubules are highly dynamic cytoskeletal polymers that play a crucial role in various cellular functions, most notably the formation of the mitotic spindle during cell division. By inhibiting the assembly of tubulin heterodimers into microtubules, oxaline effectively disrupts the formation and function of the mitotic spindle.[1]

This disruption triggers the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[4][5] The activation of the SAC leads to a prolonged arrest of the cell cycle in the M phase (mitosis), preventing the cell from proceeding to anaphase.[1][5] This sustained mitotic arrest ultimately culminates in the induction of apoptosis, or programmed cell death.[6][7]

Binding to the Colchicine (B1669291) Site

Biochemical studies have revealed that oxaline's inhibitory effect on tubulin polymerization stems from its interaction with a specific site on the β-tubulin subunit known as the colchicine-binding site.[1] Competitive binding assays have shown that oxaline effectively displaces radiolabeled colchicine from tubulin, indicating that they share a common or overlapping binding pocket.[1] This mode of action places oxaline in the category of colchicine-site inhibitors, a class of compounds known for their potent antimitotic activity.[1]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of oxaline.

Table 1: In Vitro Antiproliferative Activity of Oxaline

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay MethodReference
JurkatHuman T-cell leukemia1.448MTT[1]

Table 2: In Vitro Tubulin Polymerization Inhibition by Oxaline

SystemParameterIC50 (µM)CommentsReference
Purified tubulinInhibition of polymerization~10Oxaline showed dose-dependent inhibition.[1]

Signaling Pathway

The inhibition of tubulin polymerization by oxaline initiates a signaling cascade that leads to M-phase arrest and subsequent apoptosis. A simplified representation of this pathway is illustrated below.

Oxaline_Signaling_Pathway Oxaline Oxaline Tubulin α/β-Tubulin Dimers Oxaline->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation (Mad2, BubR1, Cdc20) Spindle->SAC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition SAC->APC_C M_Arrest M-Phase Arrest APC_C->M_Arrest Apoptosis Apoptosis M_Arrest->Apoptosis Caspases Caspase Activation Apoptosis->Caspases

Caption: Oxaline-induced signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of oxaline as a tubulin polymerization inhibitor.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm.

Workflow for In Vitro Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow Reagents Prepare Reagents: - Purified Tubulin - GTP Stock - Polymerization Buffer - Oxaline dilutions Plate Add reagents to 96-well plate on ice: - Polymerization Buffer - GTP - Oxaline/Vehicle Reagents->Plate Initiate Initiate polymerization by adding cold tubulin solution and transferring to 37°C plate reader Plate->Initiate Measure Measure absorbance at 340 nm every minute for 60-90 minutes Initiate->Measure Analyze Analyze data: - Plot absorbance vs. time - Determine Vmax - Calculate % inhibition - Determine IC50 Measure->Analyze

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES, pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare serial dilutions of oxaline in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure:

    • In a pre-chilled 96-well plate on ice, add 5 µL of the appropriate oxaline dilution or vehicle (DMSO) to each well.

    • Prepare a master mix of tubulin and GTP on ice. For each reaction, you will need 45 µL of the 4 mg/mL tubulin solution and 0.5 µL of 10 mM GTP.

    • To initiate polymerization, add 45.5 µL of the tubulin/GTP master mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for at least 60 minutes.

  • Data Analysis:

    • Plot the absorbance values against time for each oxaline concentration.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the polymerization curve.

    • Calculate the percentage of inhibition for each oxaline concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the oxaline concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Colchicine-Binding Assay

This assay determines whether a test compound binds to the colchicine-binding site on tubulin by measuring its ability to compete with a radiolabeled colchicine analog.

Workflow for Competitive Colchicine-Binding Assay

Colchicine_Binding_Workflow Prepare Prepare Reagents: - Purified Tubulin - [³H]Colchicine - Oxaline dilutions - Scintillation fluid Incubate Incubate tubulin with [³H]Colchicine and varying concentrations of Oxaline Prepare->Incubate Separate Separate protein-bound from free [³H]Colchicine (e.g., gel filtration) Incubate->Separate Quantify Quantify protein-bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data: - Plot bound radioactivity vs. Oxaline concentration - Determine IC50 Quantify->Analyze

Caption: Experimental workflow for the competitive colchicine-binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified tubulin (1 mg/mL) in a suitable binding buffer (e.g., 10 mM sodium phosphate, 1 mM MgCl₂, pH 7.0).

    • Prepare a working solution of [³H]colchicine at a concentration equal to its Kd for tubulin.

    • Prepare serial dilutions of oxaline.

  • Assay Procedure:

    • In microcentrifuge tubes, combine the tubulin solution, a fixed concentration of [³H]colchicine, and varying concentrations of oxaline or vehicle.

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled colchicine).

    • Incubate the reactions at 37°C for 1 hour to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the tubulin-bound [³H]colchicine from the free radioligand using a suitable method, such as gel filtration chromatography (e.g., Sephadex G-50 spin columns).

  • Quantification:

    • Measure the radioactivity in the protein-containing fractions using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each oxaline concentration.

    • Plot the percentage of specific binding against the logarithm of the oxaline concentration and fit the data to a dose-response curve to determine the IC50 value.

Immunofluorescence Staining of Microtubules

This technique is used to visualize the microtubule network within cells and observe the effects of oxaline treatment.

Workflow for Immunofluorescence Staining

Immunofluorescence_Workflow Culture Culture cells on coverslips and treat with Oxaline or vehicle Fix_Perm Fix and permeabilize cells Culture->Fix_Perm Block Block non-specific antibody binding Fix_Perm->Block Primary_Ab Incubate with primary antibody against α- or β-tubulin Block->Primary_Ab Secondary_Ab Incubate with fluorescently-labeled secondary antibody Primary_Ab->Secondary_Ab Mount_Image Mount coverslips and acquire images using a fluorescence microscope Secondary_Ab->Mount_Image

Caption: Experimental workflow for immunofluorescence staining of microtubules.

Methodology:

  • Cell Culture and Treatment:

    • Seed adherent cells (e.g., HeLa or A549) onto sterile glass coverslips in a petri dish and allow them to attach overnight.

    • Treat the cells with various concentrations of oxaline or vehicle for the desired time period (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking and Antibody Incubation:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.

    • Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the microtubule network using a fluorescence microscope.

Conclusion

Oxaline is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site. Its ability to induce M-phase cell cycle arrest and subsequent apoptosis makes it a compound of significant interest for cancer research and drug development. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of oxaline and its derivatives. Future research should focus on expanding the evaluation of oxaline's efficacy in a broader range of cancer cell lines, including those from solid tumors, and on elucidating the detailed molecular mechanisms of the downstream apoptotic pathways it activates.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Oxazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of oxazolines, a class of five-membered heterocyclic compounds. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the fundamental characteristics of oxazolines, outlines key experimental protocols for their synthesis, and presents this information in a clear and accessible format.

Physical and Chemical Properties

Oxazolines are five-membered heterocyclic organic compounds with the formula C₃H₅NO.[1] They are the unsaturated analogues of oxazolidines and are isomeric with isoxazolines.[1] Three structural isomers of oxazoline (B21484) are possible, depending on the position of the double bond, with 2-oxazolines being the most common.[1] The oxazoline ring is thermally stable and shows resistance to nucleophiles, bases, radicals, and weak acids.[1] It is also fairly resistant to hydrolysis and oxidation.[1]

The physical and chemical properties of the parent oxazoline and a common derivative, 2-Ethyl-2-oxazoline, are summarized below.

Table 1: Physical Properties of Oxazoline

PropertyValue
Chemical FormulaC₃H₅NO
Molar Mass71.079 g·mol⁻¹[1]
Boiling Point98 °C (208 °F; 371 K)[1]
Density1.075 g/cm³[1]

Data is for the parent 2-oxazoline and is given for materials in their standard state (at 25 °C [77 °F], 100 kPa).[1]

Table 2: Physical Properties of 2-Ethyl-2-oxazoline

PropertyValue
Chemical FormulaC₅H₉NO
Molar Mass99.133 g·mol⁻¹[2]
Melting Point-62 °C (−80 °F; 211 K)[2]
Boiling Point128.4 °C (263.1 °F; 401.5 K)[2]
Density0.982 g/mL[2]
SolubilityReadily soluble in water and various organic solvents.[2]

Data is given for materials in their standard state (at 25 °C [77 °F], 100 kPa).[2]

Experimental Protocols for Synthesis

The synthesis of 2-oxazoline rings is well-established and generally involves the cyclization of a 2-amino alcohol with a suitable functional group.[1] Several methods are commonly employed, each with its own advantages and suitable applications.

From Carboxylic Acids

A common route to synthesize oxazolines involves the reaction of acyl chlorides with 2-amino alcohols.[1] Thionyl chloride is frequently used to generate the acid chloride in situ. It is crucial to maintain anhydrous conditions as oxazolines can undergo ring-opening by chloride if the imine becomes protonated.[1] The reaction is typically performed at room temperature.[1] For milder conditions, oxalyl chloride can be used instead of thionyl chloride.[1] A modification of the Appel reaction also allows for the synthesis of oxazoline rings under relatively mild conditions.[1]

Detailed Protocol using Triflic Acid:

A one-pot synthesis of 2-oxazolines from carboxylic acids and amino alcohols can be achieved using a triflic acid (TfOH)-promoted dehydrative cyclization.[3]

  • In situ coupling: The carboxylic acid is coupled with the amino alcohol.[3]

  • Cyclization: The resulting intermediate undergoes cyclization under standard conditions promoted by triflic acid.[3] This method is noted for its tolerance of various functional groups and for producing water as the only byproduct.[3]

From Aldehydes

The cyclization of an amino alcohol and an aldehyde produces an intermediate oxazolidine.[1] This intermediate can then be converted to an oxazoline by treatment with a halogen-based oxidizing agent, such as N-bromosuccinimide (NBS) or iodine.[1] This method is effective for a wide range of aromatic and aliphatic aldehydes.[1] However, electron-rich aromatic groups like phenols are not suitable as they tend to undergo rapid electrophilic aromatic halogenation.[1]

From Nitriles

The synthesis of oxazolines from nitriles can be catalyzed by zinc chloride (ZnCl₂).[1] This reaction requires high temperatures and is typically carried out in refluxing chlorobenzene (B131634) under anhydrous conditions.[1] The mechanism is thought to be similar to the Pinner reaction, proceeding through an intermediate amidine.[1]

Biological Activity

Oxazoline moieties are integral structures in many biologically active natural products and pharmaceuticals.[4][5] Compounds containing the oxazoline ring have been reported to exhibit a wide range of biological activities, including:

  • Antibacterial[5][6]

  • Antifungal[5][6]

  • Antimalarial[5][6]

  • Anticancer[6][7][8]

  • Antiviral[5][6]

  • Anti-inflammatory[5][6][7]

Visualizations

General Synthesis of 2-Oxazolines

The following diagram illustrates a generalized workflow for the synthesis of 2-oxazolines from a carboxylic acid and a 2-amino alcohol.

G General Synthesis of 2-Oxazolines cluster_reactants Reactants cluster_process Process cluster_product Product Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation e.g., SOCl₂, TfOH 2-Amino Alcohol 2-Amino Alcohol 2-Amino Alcohol->Activation Cyclization Cyclization Activation->Cyclization Intermediate Formation 2-Oxazoline 2-Oxazoline Cyclization->2-Oxazoline Dehydration

Caption: A generalized workflow for the synthesis of 2-oxazolines.

References

An In-depth Technical Guide to the Biosynthesis of Oxaline-Related Alkaloids in Aspergillus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Aspergillus is a prolific source of structurally diverse and biologically active secondary metabolites. Among these are the indole (B1671886) alkaloids, a class of compounds that includes the oxaline (B8127276) and neoxaline (B1678187) family. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathways of these alkaloids in Aspergillus species. While the alkaloid oxaline is primarily associated with Penicillium species, the closely related compound, neoxaline, is a known metabolite of Aspergillus japonicus.[1][2] This guide will focus on the biosynthesis of neoxaline, drawing parallels to oxaline where applicable, and will also clarify the important distinction between these alkaloids and the simple organic molecule, oxalic acid, which is also produced by some Aspergillus species.

The information presented herein is intended to be a valuable resource for researchers in natural product chemistry, mycology, and drug development, providing insights into the enzymatic machinery and regulatory networks that govern the production of these complex molecules.

Core Biosynthetic Pathway of Neoxaline

The biosynthesis of neoxaline in Aspergillus japonicus is a complex process that is believed to originate from the amino acids L-tryptophan, L-histidine, and a prenyl donor, likely dimethylallyl pyrophosphate (DMAPP). While the complete biosynthetic gene cluster and the full sequence of enzymatic reactions have not yet been definitively elucidated, a putative pathway can be proposed based on the structure of neoxaline and known biochemical transformations in fungal alkaloid biosynthesis.

The proposed pathway involves the formation of a diketopiperazine intermediate from tryptophan and histidine, followed by a series of oxidative and rearrangement reactions to construct the complex polycyclic core of neoxaline. A key step is the introduction of a reverse prenyl group to create a quaternary carbon stereocenter.[2]

Precursor Molecules
Precursor MoleculeRole in Biosynthesis
L-TryptophanProvides the indole core structure.
L-HistidineContributes to the imidazolone (B8795221) portion of the molecule.
Dimethylallyl Pyrophosphate (DMAPP)Serves as the donor for the reverse prenyl group.
Key Enzymatic Steps (Proposed)

The biosynthesis of neoxaline is hypothesized to involve a series of enzymatic transformations catalyzed by a multi-enzyme complex encoded by a biosynthetic gene cluster. The key proposed steps include:

  • Diketopiperazine Formation: A non-ribosomal peptide synthetase (NRPS) likely catalyzes the condensation of L-tryptophan and L-histidine to form a cyclodipeptide intermediate.

  • Prenylation: A prenyltransferase installs a reverse prenyl group onto the indole nucleus of the diketopiperazine intermediate.

  • Oxidative Cyclizations: A series of cytochrome P450 monooxygenases and other oxidoreductases are proposed to catalyze a cascade of oxidative cyclizations to form the intricate spiroaminal and other ring systems of neoxaline.

  • Hydroxylation and Methylation: The final steps likely involve hydroxylation and O-methylation to yield the mature neoxaline molecule.

Distinction from Oxalic Acid

It is crucial to differentiate the indole alkaloid neoxaline from oxalic acid, a simple dicarboxylic acid also produced by various Aspergillus species, notably Aspergillus niger. Oxalic acid biosynthesis is part of primary metabolism and is not related to the complex secondary metabolic pathway of neoxaline.

Quantitative Data on Neoxaline Production

Quantitative data on the production of neoxaline from Aspergillus japonicus is limited in the available literature. The initial discovery and isolation of neoxaline focused on its structural elucidation and biological activity rather than optimizing fermentation yields.[1] The following table summarizes the available information.

ParameterValueSpeciesReference
Fermentation Time3 daysAspergillus japonicus Fg-551[3]
Fermentation Temperature27°CAspergillus japonicus Fg-551[3]
Reported YieldNot explicitly quantifiedAspergillus japonicus Fg-551[1]

Further research is required to optimize fermentation conditions and accurately quantify the production yields of neoxaline.

Experimental Protocols

The following protocols are based on the methodologies described for the initial discovery and isolation of neoxaline from Aspergillus japonicus.[3]

Fermentation of Aspergillus japonicus
  • Inoculum Preparation: Prepare a spore suspension of Aspergillus japonicus Fg-551 in sterile water containing 0.05% Tween 80. Use this suspension to inoculate a seed culture medium (e.g., potato dextrose broth).

  • Seed Culture: Incubate the seed culture at 27°C for 2 days with shaking at 200 rpm.

  • Production Fermentation: Transfer the seed culture to a production fermenter (e.g., 200-liter) containing a suitable production medium.

  • Fermentation Conditions: Carry out the fermentation at 27°C for 3 days with aeration and agitation.

Extraction and Purification of Neoxaline
  • Harvesting: After the fermentation period, harvest the culture broth.

  • Filtration: Separate the mycelial cake from the filtrate by filtration.

  • Extraction of Filtrate: Extract the filtrate with an equal volume of ethyl acetate. Collect the organic layer and concentrate it under reduced pressure.

  • Extraction of Mycelia: Extract the mycelial cake with acetone (B3395972). Filter the acetone extract and concentrate it.

  • Combining Extracts: Combine the concentrated extracts from the filtrate and mycelia to yield a crude extract containing neoxaline.

  • Silica (B1680970) Gel Chromatography: Adsorb the crude extract onto silica gel and apply it to a silica gel column.

  • Elution: Elute the column with a stepwise gradient of chloroform (B151607) and methanol.

  • Fraction Collection: Collect fractions and monitor for the presence of neoxaline using thin-layer chromatography (TLC).

  • Crystallization: Pool the fractions containing pure neoxaline, concentrate, and crystallize the compound from a suitable solvent system (e.g., methanol) to yield white crystals.[3]

Characterization of Neoxaline

The structure of neoxaline can be confirmed using a combination of spectroscopic techniques:

Spectroscopic MethodPurpose
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) To elucidate the detailed chemical structure and stereochemistry.
Infrared (IR) Spectroscopy To identify functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy To analyze the chromophores within the molecule.

Signaling Pathways and Regulation

The regulation of secondary metabolism in Aspergillus is a complex process involving global regulators and pathway-specific transcription factors. While the specific regulatory network for neoxaline biosynthesis has not been elucidated, it is likely governed by conserved regulatory mechanisms found in other Aspergillus species.

Key global regulators that may influence neoxaline production include:

  • LaeA: A master regulator of secondary metabolism that affects the expression of numerous biosynthetic gene clusters.

  • Velvet Complex (VeA, VelB, VelC): A protein complex that responds to light and other environmental signals to control both development and secondary metabolism.

  • PacC: A pH-responsive transcription factor that can influence the expression of secondary metabolite gene clusters.

Further research is needed to identify the specific transcription factors within the putative neoxaline biosynthetic gene cluster and to understand how global regulatory networks integrate environmental cues to control its production.

Visualizations

Proposed Biosynthetic Pathway of Neoxaline

Neoxaline Biosynthesis L-Tryptophan L-Tryptophan Diketopiperazine Intermediate Diketopiperazine Intermediate L-Tryptophan->Diketopiperazine Intermediate NRPS L-Histidine L-Histidine L-Histidine->Diketopiperazine Intermediate DMAPP DMAPP Prenylated Intermediate Prenylated Intermediate DMAPP->Prenylated Intermediate Diketopiperazine Intermediate->Prenylated Intermediate Prenyltransferase Polycyclic Intermediate Polycyclic Intermediate Prenylated Intermediate->Polycyclic Intermediate Oxidative Cyclizations (P450s) Neoxaline Neoxaline Polycyclic Intermediate->Neoxaline Hydroxylation, O-methylation Neoxaline Isolation Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Preparation Inoculum Preparation Seed Culture Seed Culture Inoculum Preparation->Seed Culture Production Fermentation Production Fermentation Seed Culture->Production Fermentation Harvesting Harvesting Production Fermentation->Harvesting Filtration Filtration Harvesting->Filtration Filtrate Extraction Filtrate Extraction Filtration->Filtrate Extraction Mycelia Extraction Mycelia Extraction Filtration->Mycelia Extraction Crude Extract Crude Extract Filtrate Extraction->Crude Extract Mycelia Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Fraction Collection Fraction Collection Silica Gel Chromatography->Fraction Collection Crystallization Crystallization Fraction Collection->Crystallization Pure Neoxaline Pure Neoxaline Crystallization->Pure Neoxaline Regulatory Network Environmental Cues Environmental Cues Global Regulators Global Regulators Environmental Cues->Global Regulators (e.g., light, pH, nutrients) Pathway-Specific TF Pathway-Specific TF Global Regulators->Pathway-Specific TF (e.g., LaeA, Velvet Complex) Neoxaline BGC Neoxaline BGC Pathway-Specific TF->Neoxaline BGC Activation/Repression Neoxaline Production Neoxaline Production Neoxaline BGC->Neoxaline Production

References

An In-depth Technical Guide to the Natural Products Oxaline and Neoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaline (B8127276) and neoxaline (B1678187) are fungal-derived indole (B1671886) alkaloids that have garnered significant interest in the scientific community due to their potent biological activities. Oxaline, isolated from Penicillium oxalicum, and neoxaline, from Aspergillus japonicus, both possess a complex heterocyclic core structure that contributes to their profound effects on cellular processes.[1][2] This technical guide provides a comprehensive review of the current knowledge on oxaline and neoxaline, with a focus on their antiproliferative, antimitotic, and anti-inflammatory properties. We present a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug development. The oxaline family of alkaloids, characterized by a dense and highly oxidized pentacyclic core, represents a compelling class of bioactive molecules.[3] Oxaline and its analogue, neoxaline, have emerged as promising lead compounds due to their significant biological effects, particularly their potent antimitotic activity.[2][3] This guide aims to consolidate the available technical information on these compounds, providing a foundation for further research and development.

Chemical Structure and Properties

Oxaline and neoxaline share a common structural framework, with key differences in their substitution patterns.

Table 1: Chemical and Physical Properties of Oxaline and Neoxaline

PropertyOxalineNeoxaline
Molecular Formula C₂₄H₂₅N₅O₄C₂₃H₂₅N₅O₄
Molecular Weight 447.5 g/mol 435.5 g/mol
Source Penicillium oxalicumAspergillus japonicus
CAS Number 55623-37-571812-10-7
Appearance White solidWhite solid
Solubility Soluble in Methanol, Chloroform, Ethyl AcetateSoluble in Methanol, Chloroform, Ethyl Acetate; Insoluble in water and hexane

Biological Activities and Quantitative Data

Both oxaline and neoxaline exhibit potent antiproliferative and antimitotic activities. Oxaline has also been reported to possess anti-inflammatory properties.

Antiproliferative and Antimitotic Activity

The primary mechanism of the antiproliferative effects of oxaline and neoxaline is the inhibition of tubulin polymerization, leading to cell cycle arrest in the M phase.[3] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, ultimately inducing apoptosis in cancer cells.

Table 2: Antiproliferative and Antimitotic IC₅₀ Values

CompoundCell LineAssayDurationIC₅₀ (µM)Reference
Oxaline JurkatMTT Assay48 hours8.7
Neoxaline JurkatMTT Assay48 hours43.7
Colchicine (Control) JurkatMTT Assay48 hours0.0068

Note: IC₅₀ values are highly dependent on the cell line and experimental conditions.

Anti-inflammatory Activity of Oxaline

Oxaline has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

(Quantitative data on the anti-inflammatory activity of oxaline, such as IC₅₀ values for the inhibition of nitric oxide or pro-inflammatory cytokine production, is currently limited in the publicly available literature.)

Signaling Pathways

Inhibition of Tubulin Polymerization and M-Phase Arrest

The core mechanism of action for both oxaline and neoxaline is the disruption of microtubule dynamics. By binding to tubulin, these compounds inhibit its polymerization into microtubules. This prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The cell's spindle assembly checkpoint is activated, leading to a halt in the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers apoptosis.

G2_M_Arrest Oxaline Oxaline / Neoxaline Microtubules Microtubule Polymerization Oxaline->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C Inhibits M_Phase_Arrest M-Phase Arrest APC_C->M_Phase_Arrest Leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Caption: Oxaline and Neoxaline Inhibit Tubulin Polymerization, Leading to M-Phase Arrest and Apoptosis.

Anti-inflammatory Signaling of Oxaline

Oxaline's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. By suppressing these pathways, oxaline can reduce the inflammatory response.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, p38, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Oxaline Oxaline Oxaline->MAPK Inhibits Oxaline->NFkB Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, etc.) MAPK->Inflammatory_Mediators Induces NFkB->Inflammatory_Mediators Induces

Caption: Oxaline's Anti-inflammatory Mechanism via Inhibition of MAPK and NF-κB Pathways.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of compounds on the polymerization of purified tubulin by monitoring changes in turbidity.

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol (B35011)

    • Test compounds (oxaline, neoxaline) dissolved in an appropriate solvent (e.g., DMSO)

    • 96-well microplate

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare the tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.

    • Prepare serial dilutions of the test compounds in General Tubulin Buffer.

    • Pipette 10 µL of the compound dilutions (or vehicle control) into the wells of a pre-warmed 96-well plate.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

    • Plot absorbance versus time to generate polymerization curves. The IC₅₀ value can be determined by analyzing the dose-dependent inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of cells treated with oxaline or neoxaline.

  • Materials:

    • Cell line of interest (e.g., Jurkat cells)

    • Complete cell culture medium

    • Oxaline or neoxaline stock solution

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • RNase A solution (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed cells at an appropriate density and allow them to adhere (if applicable) or grow in suspension.

    • Treat cells with various concentrations of oxaline or neoxaline for the desired duration (e.g., 24 hours). Include a vehicle control.

    • Harvest the cells by centrifugation. For adherent cells, collect both the cells in the supernatant and the trypsinized adherent cells.

    • Wash the cell pellet with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide by macrophages in response to an inflammatory stimulus (LPS) and the inhibitory effect of test compounds.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM supplemented with 10% FBS and antibiotics

    • Lipopolysaccharide (LPS)

    • Test compound (oxaline)

    • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

    • Sodium nitrite (B80452) standard solution

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of oxaline for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

    • Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

Biosynthesis and Total Synthesis

The biosynthesis of oxaline and neoxaline involves a complex series of enzymatic reactions, starting from amino acid precursors. The total synthesis of these intricate molecules represents a significant challenge in organic chemistry and has been achieved through multi-step synthetic routes. The asymmetric total synthesis of neoxaline has been accomplished, with key steps including a highly stereoselective introduction of a reverse prenyl group and the construction of the indoline (B122111) spiroaminal core.[3][4][5]

Experimental_Workflow Start Compound Isolation or Synthesis (Oxaline / Neoxaline) In_Vitro_Assays In Vitro Biological Assays Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Tubulin_Polymerization Tubulin Polymerization Assay In_Vitro_Assays->Tubulin_Polymerization Mechanism_Studies Mechanism of Action Studies Tubulin_Polymerization->Mechanism_Studies Data_Analysis Data Analysis and IC₅₀ Determination Tubulin_Polymerization->Data_Analysis Antiproliferative Antiproliferative Assay (MTT) Cell_Based_Assays->Antiproliferative Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assays->Cell_Cycle Anti_Inflammatory Anti-inflammatory Assays (NO, Cytokine Production) Cell_Based_Assays->Anti_Inflammatory Antiproliferative->Data_Analysis Cell_Cycle->Mechanism_Studies Anti_Inflammatory->Mechanism_Studies Anti_Inflammatory->Data_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_Studies->Pathway_Analysis

Caption: General Experimental Workflow for the Evaluation of Oxaline and Neoxaline.

Conclusion

Oxaline and neoxaline are potent natural products with significant potential for further development as therapeutic agents, particularly in the field of oncology. Their well-defined mechanism of action, involving the inhibition of tubulin polymerization, makes them attractive candidates for the development of novel antimitotic drugs. The anti-inflammatory properties of oxaline further broaden its therapeutic potential. This technical guide provides a solid foundation of quantitative data and experimental methodologies to facilitate future research into these fascinating molecules. Further studies are warranted to fully elucidate the structure-activity relationships within the oxaline family and to explore their efficacy and safety in preclinical and clinical settings.

References

Isolating Nature's Intricate Scaffolds: An In-depth Technical Guide to the Isolation of Oxazoline-Containing Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxazoline-containing natural products represent a structurally diverse class of secondary metabolites with a remarkable spectrum of biological activities, holding immense promise for drug discovery and development. Predominantly sourced from marine invertebrates such as sponges and ascidians, these compounds are also biosynthesized by various bacteria, fungi, and plants. Their potent cytotoxic, antiproliferative, and enzyme-inhibiting properties make them compelling targets for pharmaceutical research. This technical guide provides a comprehensive overview of the core methodologies for the isolation of these valuable compounds, complete with detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this challenging yet rewarding field.

General Isolation Strategies

The isolation of oxazoline-containing natural products typically follows a multi-step process that begins with the collection of the source organism and culminates in the purification of the target compounds. The general workflow involves extraction, solvent partitioning, and a series of chromatographic separations.

General Isolation Workflow cluster_collection Collection & Pre-processing cluster_extraction Extraction cluster_purification Purification Cascade Collection Source Organism (e.g., Marine Sponge, Plant Material) Preprocessing Freeze-drying, Grinding Collection->Preprocessing Extraction Solvent Extraction (e.g., MeOH, EtOH, CH2Cl2) Preprocessing->Extraction Partitioning Solvent-Solvent Partitioning (e.g., Hexane (B92381)/MeOH, BuOH/H2O) Extraction->Partitioning ColumnChrom Column Chromatography (Silica, Sephadex, RP-18) Partitioning->ColumnChrom HPLC High-Performance Liquid Chromatography (HPLC) ColumnChrom->HPLC PureCompound Pure Oxazoline-Containing Natural Product HPLC->PureCompound

A generalized experimental workflow for the isolation of oxazoline-containing natural products.

Case Studies in Isolation: Marine-Derived Oxazolines

Marine organisms, particularly sponges and ascidians, are a prolific source of structurally complex and biologically active oxazoline-containing natural products. The following sections detail the isolation protocols for several prominent examples.

Diazonamide A from the Ascidian Diazona chinensis

Diazonamide A is a potent antimitotic agent that functions by inhibiting tubulin polymerization.[1] Its isolation from the colonial ascidian Diazona chinensis has been well-documented.

Experimental Protocol:

  • Extraction: The lyophilized and ground ascidian tissue (256.2 g dry weight) is exhaustively extracted with an organic solvent mixture.

  • Solvent Partitioning: The resulting crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. The extract is first partitioned between hexane and methanol (B129727). The methanol-soluble fraction is then further partitioned between butanol and water.

  • Gel Filtration Chromatography: The butanol-soluble material is fractionated by gel filtration chromatography on a Sephadex LH-20 column, eluting with methanol.

  • Reversed-Phase HPLC: The fractions containing diazonamides are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on an ODS-silica column using a mobile phase of 9:1 methanol/water to yield pure diazonamide A.[2]

Quantitative Data: Diazonamide A Isolation

ParameterValueReference
Starting Material256.2 g (dry weight) of Diazona chinensis[2]
Diazonamide A Yield54 mg[2]
% Yield (dry weight)0.021%[2]
Diazonamide B Yield132 mg[2]
% Yield (dry weight)0.052%[2]
Bistratamides from the Ascidian Lissoclinum bistratum

The bistratamides are a family of cyclic hexapeptides, many of which contain oxazole (B20620) and thiazole (B1198619) rings. They have been shown to exhibit moderate cytotoxic activity.[3]

Experimental Protocol:

  • Extraction: A 75 g specimen of Lissoclinum bistratum is triturated and exhaustively extracted with a 1:1 mixture of methanol and dichloromethane (B109758) (3 x 500 mL).[3]

  • Vacuum Liquid Chromatography (VLC): The concentrated crude extract (2.6 g) is subjected to VLC on a Lichroprep RP-18 column. A stepped gradient from water to methanol, and then to dichloromethane is used for elution.[3]

  • Further Chromatographic Purification: Fractions containing the bistratamides are further purified using additional chromatographic techniques, which may include HPLC, to isolate the individual bistratamide congeners.

Calyculin A from the Marine Sponge Discodermia calyx

Calyculin A is a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), making it a valuable tool in cell biology research.[4][5]

Experimental Protocol:

  • Extraction: The marine sponge Discodermia calyx is extracted with an organic solvent such as ethanol (B145695) or methanol.[4][6]

  • Solvent Partitioning and Column Chromatography: The crude extract undergoes a series of solvent partitioning and column chromatography steps to enrich the fraction containing calyculin A.

  • Final Purification: The final purification is typically achieved through HPLC to yield pure calyculin A. The pure compound is soluble in ethanol (1 mg/mL), DMSO, methanol, acetone, and ether.[6]

Neopeltolide (B1256781) from a Deep-Water Sponge of the Family Neopeltidae

Neopeltolide is a macrolide that exhibits potent antiproliferative activity by inhibiting the cytochrome bc1 complex of the mitochondrial electron transport chain.

Experimental Protocol:

  • Extraction: The frozen sponge material is exhaustively extracted with ethanol.

  • Solvent Partitioning: After concentration, the extract is partitioned between n-butanol and water.

  • Vacuum-Column Chromatography: The n-butanol fraction is separated by vacuum-column chromatography on a silica (B1680970) gel stationary phase using a step gradient of ethyl acetate (B1210297) in heptane.

  • Reversed-Phase HPLC: The enriched fraction is subjected to reversed-phase HPLC to afford pure neopeltolide as a colorless oil.

Quantitative Data: Neopeltolide Bioactivity

Cell LineIC₅₀ (nM)
A-549 human lung adenocarcinoma1.2
NCI-ADR-RES human ovarian sarcoma5.1
P388 murine leukemia0.56
Phorboxazoles A and B from the Marine Sponge Phorbas sp.

Phorboxazoles A and B are potent cytostatic macrolides.

Experimental Protocol:

The isolation of phorboxazoles A and B from the marine sponge Phorbas sp. involves extraction with organic solvents followed by a series of chromatographic separations to yield the pure compounds.

Isolation from Microbial and Plant Sources

While marine invertebrates are a major source, oxazoline-containing natural products are also produced by microorganisms and plants.

Microbial Sources: Streptomyces and Aspergillus

Streptomyces and Aspergillus species are known producers of a wide array of bioactive secondary metabolites, including those with oxazoline (B21484) moieties.

General Protocol for Microbial Isolation:

  • Fermentation: The microbial strain is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth for fungi, Tryptic Soy Broth for bacteria) under optimal conditions (temperature, shaking) to promote the production of secondary metabolites.[7][8]

  • Extraction: The culture broth is typically separated from the mycelia. The broth is often extracted with a solvent like ethyl acetate. The mycelia can also be dried and extracted separately.[7][8]

  • Chromatographic Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel or reversed-phase material, followed by preparative HPLC to isolate the pure compounds.[7][9]

Plant Sources: Annona muricata

The leaves of Annona muricata have been found to contain various alkaloids, some of which may possess oxazoline or related heterocyclic structures.

General Protocol for Plant Alkaloid Isolation:

  • Extraction: Dried and powdered plant material (e.g., leaves) is subjected to chloroform (B151607) extraction.

  • Acid-Base Partitioning: The crude alkaloid mixture is separated into phenolic and non-phenolic fractions.

  • Column Chromatography: Each fraction is then purified by column chromatography on silica gel to isolate the individual alkaloids.[10]

Quantitative Data: Annona muricata Alkaloid Extraction

ParameterValueReference
Starting Material2.5 kg of dried Annona muricata leaves[2]
Total Alkaloid Yield0.125% of the dry weight[2][11]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of these natural products is crucial for their development as therapeutic agents.

Neopeltolide: Inhibition of the Mitochondrial Electron Transport Chain

Neopeltolide exerts its antiproliferative effects by targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, thereby inhibiting ATP synthesis.[12]

Neopeltolide_Pathway cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Neopeltolide Neopeltolide Neopeltolide->Inhibition Inhibition->ComplexIII Inhibition

Neopeltolide inhibits the cytochrome bc1 complex, disrupting the electron transport chain and ATP synthesis.
Diazonamide A: Disruption of Microtubule Dynamics

Diazonamide A is a potent inhibitor of microtubule assembly, leading to mitotic arrest in cells. It interferes with the polymerization of tubulin, a key component of the cytoskeleton.[1]

DiazonamideA_Pathway cluster_microtubule Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin DiazonamideA Diazonamide A DiazonamideA->Inhibition Inhibition->Polymerization Inhibition CalyculinA_Pathway cluster_phosphorylation Protein Phosphorylation Cycle Protein Substrate Protein ProteinP Phosphorylated Protein Protein->ProteinP Phosphorylation ProteinP->Protein Dephosphorylation Kinase Protein Kinase ADP ADP Phosphatase PP1 / PP2A Pi Pi CalyculinA Calyculin A CalyculinA->Inhibition ATP ATP Inhibition->Phosphatase Inhibition

References

A Comprehensive Technical Guide to the Properties of Choline Chloride:Oxalic Acid Deep Eutectic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of the deep eutectic solvent (DES) formed by choline (B1196258) chloride (ChCl) as the hydrogen bond acceptor (HBA) and oxalic acid (OA) as the hydrogen bond donor (HBD). This DES system is gaining significant attention as a green and versatile solvent in various applications, including organic synthesis, extraction of bioactive compounds, and materials science.[1][2][3] This guide consolidates key quantitative data, details experimental protocols, and visualizes fundamental concepts to support research and development activities.

Core Physicochemical Properties

The physicochemical properties of the choline chloride:oxalic acid DES are highly dependent on the molar ratio of its components and the operating temperature. The formation of hydrogen bonds between the chloride ion of choline chloride and the carboxylic acid group of oxalic acid leads to a significant depression of the melting point compared to the individual components.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the choline chloride:oxalic acid DES, primarily focusing on the commonly studied 1:1 molar ratio.

Table 1: Density, Viscosity, and Conductivity of Choline Chloride:Oxalic Acid (1:1) DES

Temperature (°C)Density (g/cm³)Dynamic Viscosity (cP)Electrical Conductivity (mS/cm)
301.1574[6]119.33[6]-
301.15 - 1.16[6]115 - 125[6]-
30-80Varies linearly[7]Varies[7]Varies linearly[7]
35-551.14 ± 0.10[8]13.5 ± 0.14 (kg·m⁻¹·s⁻¹)[8]-

Note: Viscosity can be significantly influenced by water content; even trace amounts can reduce viscosity.[6] The addition of water can be used to tailor the viscosity for specific applications.[9]

Table 2: Thermal Properties of Choline Chloride:Oxalic Acid DES

PropertyValue (°C)Molar RatioNotes
Melting Point35 - 55[8]1:1The range suggests a eutectic melting point within this window.
Onset Decomposition Temp. (Tonset)~197[10]-The thermal stability of DESs is influenced by the stability of the hydrogen bond donor.[4] The decomposition often occurs in multiple steps.[4][10]
Peak Decomposition Temp. (Tpeak)---

The thermal stability of the choline chloride:oxalic acid DES is a critical parameter for its application in processes requiring elevated temperatures.[11] Thermogravimetric analysis (TGA) typically shows a multi-step decomposition, with the initial weight loss often attributed to the degradation of the less stable component, oxalic acid.[4][10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. The following sections outline the standard methodologies for the synthesis and characterization of the choline chloride:oxalic acid DES.

Synthesis of Choline Chloride:Oxalic Acid DES

The most common method for preparing this DES is through gentle heating and stirring of the two components.[12]

Materials:

  • Choline chloride (ChCl), dried under vacuum.

  • Oxalic acid (C₂H₂O₄), dihydrate or anhydrous.

Procedure:

  • Weigh stoichiometric amounts of choline chloride and oxalic acid to achieve the desired molar ratio (e.g., 1:1).

  • Combine the components in a sealed glass vessel equipped with a magnetic stirrer.

  • Heat the mixture gently (typically to around 80 °C) while stirring continuously.[2]

  • Continue heating and stirring until a clear, homogeneous, and colorless to pale yellow liquid is formed.[7][13]

  • Cool the resulting DES to room temperature and store it in a desiccator to prevent moisture absorption.

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis weigh_chcl Weigh Choline Chloride mix Combine in Sealed Vessel weigh_chcl->mix weigh_oa Weigh Oxalic Acid weigh_oa->mix heat_stir Heat (e.g., 80°C) & Stir mix->heat_stir form_des Formation of Homogeneous Liquid heat_stir->form_des cool Cool to Room Temperature form_des->cool store Store in Desiccator cool->store

Caption: Synthesis workflow for choline chloride:oxalic acid DES.
Characterization Methods

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is employed to confirm the formation of the DES through the identification of hydrogen bonding interactions.

Procedure:

  • Obtain FTIR spectra of the individual components (choline chloride and oxalic acid) and the synthesized DES.

  • Spectra are typically recorded in the range of 4000-400 cm⁻¹ using an ATR (Attenuated Total Reflectance) accessory.[14]

  • The formation of the DES is confirmed by shifts in the characteristic vibrational bands, particularly the O-H stretching band of oxalic acid and the C=O stretching vibration, indicating their involvement in hydrogen bonding with the chloride ion of choline chloride.[15][16][17][18][19]

2. Density Measurement:

Procedure:

  • The density of the DES can be determined at various temperatures using a calibrated pycnometer or a vibrating tube densitometer.

  • Ensure the temperature of the sample is precisely controlled using a water bath.

  • The density is calculated from the mass of the DES and the known volume of the pycnometer.

3. Viscosity Measurement:

Procedure:

  • Viscosity is typically measured using a rotational viscometer or a capillary viscometer (e.g., Ubbelohde type).[7]

  • Measurements should be conducted over a range of temperatures, with the temperature controlled by a thermostatic bath.

  • For rotational viscometers, the shear rate should be varied to assess the Newtonian or non-Newtonian behavior of the DES.

4. Conductivity Measurement:

Procedure:

  • The ionic conductivity of the DES is measured using a conductivity meter equipped with a conductivity cell.[20][21]

  • The conductivity cell should be calibrated with standard solutions of known conductivity.

  • Measurements are performed at different temperatures, with the sample temperature maintained by a water bath. The conductivity is expected to increase with temperature due to increased ion mobility.[7][13]

5. Thermal Stability Analysis (TGA/DSC):

Procedure:

  • Thermogravimetric analysis (TGA) is used to determine the thermal decomposition profile of the DES.[4]

  • A small sample of the DES is heated at a constant rate (e.g., 10 K/min) in an inert atmosphere (e.g., nitrogen).[12]

  • The TGA curve plots the percentage of mass loss as a function of temperature, from which the onset decomposition temperature (Tonset) can be determined.[4]

  • Differential Scanning Calorimetry (DSC) can be used to determine the melting point and other thermal transitions.[12]

Interplay of Properties

The properties of the choline chloride:oxalic acid DES are interconnected and influenced by both compositional and environmental factors. The following diagram illustrates these relationships.

Properties_Relationship cluster_factors Influencing Factors cluster_properties Physicochemical Properties molar_ratio Molar Ratio (ChCl:OA) density Density molar_ratio->density affects viscosity Viscosity molar_ratio->viscosity strongly affects conductivity Conductivity molar_ratio->conductivity affects stability Thermal Stability molar_ratio->stability affects temp Temperature temp->density decreases temp->viscosity decreases temp->conductivity increases water Water Content water->viscosity significantly decreases water->conductivity may increase viscosity->conductivity inversely related

Caption: Logical relationships of DES properties.

Conclusion

The choline chloride:oxalic acid deep eutectic solvent presents a compelling green alternative to conventional organic solvents. Its tunable physicochemical properties, straightforward preparation, and the use of readily available and biodegradable components make it a promising medium for a wide range of scientific and industrial applications. This guide provides foundational data and methodologies to facilitate further research and development in leveraging the unique characteristics of this versatile solvent system. Researchers are encouraged to consider the significant influence of molar ratio and water content on the properties of this DES to optimize its performance for specific applications.

References

Methodological & Application

Synthesis of Oxazoline-Based Chiral Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of common classes of oxazoline-based chiral ligands, including bis(oxazoline) (BOX), pyridine-bis(oxazoline) (PyBOX), and SimpleBiOX ligands. These ligands are of significant interest in asymmetric catalysis due to their modular nature, ready accessibility, and the high levels of stereocontrol they impart in a wide range of metal-catalyzed transformations.[1]

Introduction to Oxazoline-Based Chiral Ligands

Chiral ligands containing the oxazoline (B21484) motif are among the most successful and widely used in asymmetric catalysis.[2] Their effectiveness stems from the C2-symmetric structure of many derivatives, which creates a well-defined chiral environment around a coordinated metal center. This steric and electronic influence directs the approach of substrates, leading to high enantioselectivities in the formation of desired products. The synthesis of these ligands typically begins with readily available chiral β-amino alcohols, which are often derived from the reduction of natural amino acids.

This guide will cover the synthesis of the chiral precursors, the assembly of the oxazoline ligands, and their application in several key asymmetric reactions, complete with quantitative performance data and detailed experimental protocols.

Synthesis of Chiral β-Amino Alcohols

The cornerstone of oxazoline ligand synthesis is the availability of enantiomerically pure β-amino alcohols. These are most commonly prepared by the reduction of α-amino acids, which are readily available from the chiral pool.

Protocol 2.1: Synthesis of (S)-2-Amino-4-phenylbutan-1-ol from L-Homophenylalanine [1]

This protocol details the reduction of L-homophenylalanine to the corresponding β-amino alcohol using lithium aluminum hydride (LAH).

Materials:

Procedure:

  • Under an argon atmosphere, add anhydrous THF (200 mL) to a flame-dried 250-mL two-necked round-bottomed flask equipped with a condenser and a magnetic stir bar.

  • Carefully add lithium aluminum hydride (1.50 equiv.) to the stirring THF.

  • Add L-homophenylalanine (1.00 equiv.) portion-wise over 10 minutes. The reaction mixture will gently reflux.

  • After the addition is complete, heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction to room temperature, add an additional 100 mL of THF, and then cool to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of water (10 mL), followed by the addition of 2.5 M NaOH solution (20 mL).

  • Heat the resulting mixture to reflux for 20 minutes, until the precipitate turns from gray to white.

  • Filter the warm solution through a pad of Celite, washing the precipitate with warm THF (100 mL).

  • Concentrate the filtrate under reduced pressure.

  • Azeotropically dry the residue with toluene (2 x 50 mL portions) by rotary evaporation.

  • Dry the resulting white solid under high vacuum to yield (S)-2-amino-4-phenylbutan-1-ol (typically 92-95% yield), which can be used in the next step without further purification.[1]

Synthesis of Oxazoline-Based Chiral Ligands

The following sections provide detailed protocols for the synthesis of BOX, PyBOX, and SimpleBiOX ligands. A general workflow for these syntheses is depicted below.

G cluster_start Starting Materials cluster_synthesis Ligand Synthesis Amino Acid Amino Acid Chiral Amino Alcohol Chiral Amino Alcohol Amino Acid->Chiral Amino Alcohol Reduction (e.g., LAH) Dinitrile/Diacid Chloride Dinitrile/Diacid Chloride Condensation Condensation Dinitrile/Diacid Chloride->Condensation Chiral Amino Alcohol->Condensation BOX Ligand BOX Ligand Condensation->BOX Ligand e.g., Malononitrile PyBOX Ligand PyBOX Ligand Condensation->PyBOX Ligand e.g., 2,6-Pyridinedicarbonitrile SimpleBiOX Ligand SimpleBiOX Ligand Condensation->SimpleBiOX Ligand e.g., Oxalyl chloride G Cu_BOX [Cu(BOX)]²⁺ Catalyst Dienophile_Coordination Dienophile Coordination Cu_BOX->Dienophile_Coordination Activated_Complex Activated Catalyst-Dienophile Complex Dienophile_Coordination->Activated_Complex Forms chiral pocket Diene_Attack Diene Attack Activated_Complex->Diene_Attack Product_Complex Catalyst-Product Complex Diene_Attack->Product_Complex Cycloaddition Product_Release Product Release Product_Complex->Product_Release Product_Release->Cu_BOX Regenerates catalyst Diels_Alder_Product Enantioenriched Diels-Alder Adduct Product_Release->Diels_Alder_Product G Rh_PyBOX [Rh(PyBOX)Cl₃] Silane_Activation Oxidative Addition of Silane Rh_PyBOX->Silane_Activation Rh_H_Si [Rh(H)(SiR₃)(PyBOX)Cl₂] Silane_Activation->Rh_H_Si Ketone_Coordination Ketone Coordination Rh_H_Si->Ketone_Coordination Rh_H_Si_Ketone [Rh(H)(SiR₃)(Ketone)(PyBOX)Cl₂] Ketone_Coordination->Rh_H_Si_Ketone Hydride_Insertion Hydride Insertion Rh_H_Si_Ketone->Hydride_Insertion Rh_O_Si [Rh(O-CH-R')(SiR₃)(PyBOX)Cl₂] Hydride_Insertion->Rh_O_Si Reductive_Elimination Reductive Elimination Rh_O_Si->Reductive_Elimination Reductive_Elimination->Rh_PyBOX Regenerates catalyst Silyl_Ether Silyl Ether Product Reductive_Elimination->Silyl_Ether

References

Application Notes and Protocols for M Phase Cell Cycle Arrest in Jurkat Cells Using Oxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaline (B8127276), a fungal alkaloid, is a potent inhibitor of cell proliferation that induces M phase cell cycle arrest.[1] This document provides detailed application notes and experimental protocols for the use of oxaline to induce M phase arrest in Jurkat cells, a human T-cell leukemia line. The primary mechanism of action for oxaline is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and activates the spindle assembly checkpoint, leading to a halt in the M phase of the cell cycle.[1][2] These protocols and data are intended to guide researchers in studying the anti-mitotic effects of oxaline and similar compounds.

Data Presentation

The anti-proliferative and cell cycle arrest effects of oxaline have been quantified in Jurkat cells. The following tables summarize the key quantitative data.

Table 1: Anti-proliferative Activity of Oxaline

CompoundCell LineAssayIC₅₀Citation
OxalineJurkatMTT8.7 µM[2]
NeoxalineJurkatMTT43.7 µM[2]
ColchicineJurkatMTT6.8 nM[2]

Table 2: Induction of G2/M Phase Arrest in Jurkat Cells by Oxaline (20-hour treatment) [2][3]

CompoundConcentration% of Cells in G2/M PhaseCitation
Control-13.1%[2]
Oxaline20 µM39.8%[2]
Oxaline35 µM54.7%[2]
Oxaline70 µM69.8%[2]

Table 3: Time-Dependent G2/M Arrest in Jurkat Cells with Oxaline (70 µM) [3]

Treatment Time (hours)% of Cells in G2/M Phase
0~15%
5~30%
10~50%
15~65%
20~70%

Signaling Pathway of Oxaline-Induced M-Phase Arrest

Oxaline exerts its effect by directly interfering with microtubule dynamics. By binding to the colchicine-binding site on tubulin, it inhibits polymerization, leading to the disruption of the mitotic spindle.[1][2] This triggers the Spindle Assembly Checkpoint (SAC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of Cyclin B1 and Securin. The sustained high levels of Cyclin B1/CDK1 (MPF) activity maintain the cell in an M-phase arrested state. Studies have shown a decrease in the phosphorylation of Cdc2 (CDK1) at inhibitory sites, which is indicative of active MPF, further confirming an M-phase block rather than a G2 arrest.[1]

Oxaline_Signaling_Pathway cluster_input Input cluster_cellular_target Cellular Target cluster_cellular_effect Cellular Effect cluster_checkpoint Checkpoint Activation cluster_downstream Downstream Effectors cluster_outcome Outcome Oxaline Oxaline Tubulin αβ-Tubulin Dimers Oxaline->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Oxaline->Microtubule Inhibits Tubulin->Microtubule Spindle_Disruption Mitotic Spindle Disruption Microtubule->Spindle_Disruption Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Spindle_Disruption->SAC Activates APC APC/C Inhibition SAC->APC Inhibits CyclinB Cyclin B1 Degradation Blocked APC->CyclinB Prevents M_Arrest M Phase Cell Cycle Arrest CyclinB->M_Arrest Results in

Caption: Signaling pathway of oxaline-induced M-phase arrest.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of oxaline on Jurkat cells.

Cell Culture and Treatment

This protocol describes the general procedure for culturing and treating Jurkat cells with oxaline.

Materials:

  • Jurkat cells (e.g., clone E6-1, ATCC TIB-152)[4]

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)[2]

  • Oxaline stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified incubator with 5% CO₂.[2] Maintain cells in suspension culture at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Cell Seeding: For experiments, seed Jurkat cells at a density of 2-5 x 10⁵ cells/mL in fresh medium.

  • Oxaline Treatment: Prepare working solutions of oxaline by diluting the stock solution in complete cell culture medium. Add the desired final concentrations of oxaline to the cell cultures. For the vehicle control, add the equivalent volume of DMSO.

  • Incubation: Incubate the cells for the desired time points (e.g., 20 hours for concentration-dependent effects or at various time points for time-course studies).[3]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in oxaline-treated Jurkat cells using propidium (B1200493) iodide (PI) staining.[2]

Materials:

  • Oxaline-treated and control Jurkat cells

  • Phosphate-buffered saline (PBS), ice-cold

  • 70% Ethanol (B145695), ice-cold[2]

  • RNase A (100 µg/mL in PBS)[2]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[2]

  • Flow cytometer

Procedure:

  • Harvesting: Transfer the cell suspension to centrifuge tubes. Pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours or overnight.[2][5]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[2]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[2]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_sample_processing Sample Processing cluster_analysis Analysis Culture Jurkat Cell Culture Treatment Oxaline Treatment Culture->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fixation (70% Ethanol) Harvest->Fixation Staining Staining (PI/RNase A) Fixation->Staining Flow Flow Cytometry Analysis Staining->Flow Data Data Interpretation (% G2/M Arrest) Flow->Data

Caption: Experimental workflow for cell cycle analysis.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol can be used to analyze the expression and phosphorylation status of key cell cycle proteins, such as Cdc2 (CDK1), to confirm M phase arrest.

Materials:

  • Oxaline-treated and control Jurkat cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Cdc2 (Tyr15), anti-Cdc2, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. A decrease in the inhibitory phosphorylation of Cdc2 (Tyr15) is indicative of M-phase entry/arrest.[1]

Conclusion

Oxaline is a valuable tool for studying the mechanisms of M phase cell cycle arrest. Its potent activity in Jurkat cells, coupled with a well-defined mechanism of action targeting tubulin polymerization, makes it a useful compound for cancer research and drug development. The protocols provided herein offer a comprehensive guide for researchers to investigate the cellular and molecular effects of oxaline.

References

Application Note and Protocol for Assessing Microtubule Network Alterations Induced by Oxaliplatin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaliplatin (B1677828) is a third-generation platinum-based chemotherapeutic agent widely utilized in the treatment of colorectal cancer.[1][2] Its primary mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3] While not a classical microtubule-targeting agent like taxanes or vinca (B1221190) alkaloids, oxaliplatin treatment frequently induces a G2/M phase cell cycle arrest.[4][5][6] This arrest phase is intrinsically linked with significant reorganization of the microtubule cytoskeleton to form the mitotic spindle. Consequently, investigating the downstream effects of oxaliplatin-induced cell cycle arrest on the microtubule network provides valuable insights into its broader cellular impact. This application note provides a detailed protocol for an immunofluorescence-based assay to visualize and quantify changes in the microtubule network of cancer cells following oxaliplatin treatment.

Principle of the Assay

This protocol employs immunofluorescence microscopy to qualitatively and quantitatively assess the integrity of the microtubule network in cultured cells. Cells are treated with oxaliplatin, followed by fixation and permeabilization. The microtubule cytoskeleton is then specifically labeled using a primary antibody against α-tubulin, which is subsequently detected by a fluorescently-labeled secondary antibody. The cell nuclei are counterstained with DAPI. Changes in microtubule organization, such as bundling, fragmentation, or altered density, can be visualized and quantified using fluorescence microscopy and image analysis software. Known microtubule-targeting agents, such as the destabilizer nocodazole (B1683961) and the stabilizer paclitaxel (B517696), are used as positive controls to validate the assay.

Signaling Pathway of Oxaliplatin's Action

Oxaliplatin Oxaliplatin DNA_damage DNA Adducts (Intra- and Inter-strand Crosslinks) Oxaliplatin->DNA_damage p53 p53 Activation DNA_damage->p53 G2M_arrest G2/M Phase Cell Cycle Arrest p53->G2M_arrest Apoptosis Apoptosis p53->Apoptosis G2M_arrest->Apoptosis Microtubule_network Microtubule Network Alterations G2M_arrest->Microtubule_network Downstream Effect

Caption: Oxaliplatin's primary mechanism of action and its downstream effect on the microtubule network.

Experimental Protocol

Materials
  • Cell Line: Human colorectal carcinoma cell line (e.g., HCT116)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Reagents:

    • Oxaliplatin (stock solution in DMSO)

    • Nocodazole (positive control, stock solution in DMSO)

    • Paclitaxel (positive control, stock solution in DMSO)

    • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

    • Phosphate-Buffered Saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

    • Primary Antibody: Mouse anti-α-tubulin antibody

    • Secondary Antibody: Goat anti-mouse IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

    • DAPI (4',6-diamidino-2-phenylindole) solution

    • Antifade mounting medium

  • Equipment:

    • Sterile cell culture plates with glass coverslips

    • Humidified incubator (37°C, 5% CO2)

    • Fluorescence microscope with appropriate filters

Experimental Workflow

cluster_0 Cell Preparation cluster_1 Drug Treatment cluster_2 Immunostaining cluster_3 Analysis A Seed cells on coverslips B Incubate for 24h A->B C Treat with Oxaliplatin, Controls (Nocodazole, Paclitaxel), or Vehicle (DMSO) B->C D Incubate for 24h C->D E Fix with 4% PFA D->E F Permeabilize with 0.1% Triton X-100 E->F G Block with 1% BSA F->G H Incubate with Primary Antibody (anti-α-tubulin) G->H I Incubate with Secondary Antibody (Alexa Fluor 488) and DAPI H->I J Mount coverslips I->J K Image with Fluorescence Microscope J->K L Analyze Microtubule Morphology and Quantify K->L

Caption: Workflow for the immunofluorescence-based microtubule disruption assay.

Procedure
  • Cell Seeding: Seed HCT116 cells onto sterile glass coverslips in 24-well plates at a density that will result in 60-70% confluency after 24 hours.

  • Cell Culture: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of oxaliplatin (e.g., 1 µM, 5 µM, 10 µM) in complete culture medium.

    • Prepare working concentrations of positive controls: nocodazole (e.g., 100 nM) and paclitaxel (e.g., 10 nM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

    • Aspirate the medium from the wells and replace it with the drug-containing or vehicle control medium.

    • Incubate the cells for 24 hours.

  • Fixation:

    • Gently wash the cells twice with pre-warmed PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[7]

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[7]

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[7]

  • Primary Antibody Incubation:

    • Dilute the mouse anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's instructions.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the Alexa Fluor 488-conjugated goat anti-mouse IgG antibody in Blocking Buffer.

    • Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.[7]

  • Nuclear Staining:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.[7]

  • Mounting:

    • Wash the cells once with PBS.

    • Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope.

    • Capture images of the microtubule network (green channel) and nuclei (blue channel) for each treatment condition.

    • Analyze the images to assess changes in microtubule morphology. Quantitative analysis can be performed using software like ImageJ to measure parameters such as microtubule density or the percentage of cells exhibiting a disrupted microtubule phenotype.

Data Presentation

The following tables summarize the expected quantitative outcomes from the immunofluorescence assay. The data are presented as mean ± standard deviation from three independent experiments.

Table 1: Effect of Oxaliplatin and Control Compounds on Microtubule Network Integrity

Treatment GroupConcentrationPercentage of Cells with Disrupted Microtubules (%)
Vehicle Control (DMSO)0.1%5 ± 2
Oxaliplatin1 µM15 ± 4
Oxaliplatin5 µM45 ± 7
Oxaliplatin10 µM75 ± 9
Nocodazole (Positive Control)100 nM95 ± 3
Paclitaxel (Positive Control)10 nM10 ± 3 (Note: Induces microtubule bundling)

Table 2: Quantification of Microtubule Density

Treatment GroupConcentrationRelative Microtubule Density (Normalized to Control)
Vehicle Control (DMSO)0.1%1.00 ± 0.12
Oxaliplatin1 µM0.85 ± 0.10
Oxaliplatin5 µM0.52 ± 0.08
Oxaliplatin10 µM0.28 ± 0.06
Nocodazole (Positive Control)100 nM0.11 ± 0.04
Paclitaxel (Positive Control)10 nM1.45 ± 0.18 (Increased density due to bundling)

Conclusion

This application note provides a robust immunofluorescence-based protocol to assess the indirect effects of oxaliplatin on the microtubule cytoskeleton. By visualizing and quantifying alterations in the microtubule network, researchers can gain a more comprehensive understanding of the cellular consequences of oxaliplatin-induced G2/M arrest. This assay, in conjunction with positive controls, offers a reliable method for characterizing the broader cellular impact of DNA-damaging agents and can be a valuable tool in drug development and mechanistic studies.

References

Application of Oxaliplatin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Oxaliplatin (B1677828) is a third-generation platinum-based chemotherapeutic agent widely utilized in the treatment of various cancers, most notably colorectal cancer. Its cytotoxic effects are primarily attributed to its ability to form platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). In cancer cell line studies, oxaliplatin serves as a crucial tool for investigating mechanisms of drug resistance, identifying synergistic drug combinations, and elucidating the molecular pathways governing cancer cell death.

Mechanism of Action

Upon entering a cancer cell, oxaliplatin undergoes activation, enabling it to bind to DNA and form both intrastrand and interstrand crosslinks. This DNA damage triggers a cascade of cellular responses. The apoptotic pathway induced by oxaliplatin in colon cancer cells involves the activation of caspase-3, the translocation of Bax to the mitochondria, and the subsequent release of cytochrome C into the cytosol. Unlike its predecessor cisplatin, oxaliplatin's efficacy is less affected by deficiencies in the mismatch repair (MMR) system, making it effective against certain cisplatin-resistant cell lines. However, the nucleotide excision repair (NER) pathway, particularly the ERCC1 protein, plays a significant role in repairing oxaliplatin-induced DNA damage and can contribute to drug resistance.

Recent studies have also highlighted the role of other signaling pathways in mediating the cellular response to oxaliplatin. For instance, the cGAS-STING pathway has been shown to be activated by oxaliplatin, enhancing cancer immunity. Furthermore, the JNK and p38 MAPK signaling pathways are involved in oxaliplatin-induced apoptosis, particularly when used in combination with other agents that induce reactive oxygen species (ROS).

Applications in Cancer Research

  • Cytotoxicity and Drug Screening: Oxaliplatin is extensively used to assess the chemosensitivity of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies to quantify the drug's potency.

  • Combination Therapies: Researchers frequently investigate the synergistic or additive effects of oxaliplatin with other therapeutic agents. For example, combining oxaliplatin with PARP inhibitors has shown synergistic effects in colon cancer cell lines. Similarly, natural compounds like alantolactone (B1664491) can enhance oxaliplatin-induced apoptosis.

  • Resistance Mechanisms: Oxaliplatin-resistant cancer cell lines are developed to study the molecular basis of drug resistance. These studies often focus on alterations in DNA repair pathways, drug efflux pumps, and survival signaling pathways like PI3K/AKT.

  • Apoptosis and Cell Cycle Analysis: Oxaliplatin serves as a potent inducer of apoptosis and is used to study the intricate signaling networks that control programmed cell death. Flow cytometry and western blotting are common techniques employed to analyze apoptosis and cell cycle distribution in oxaliplatin-treated cells.

Quantitative Data

Table 1: IC50 Values of Oxaliplatin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
SW480Colorectal CancerVaries with time (24, 48, 72h)Not Specified
SW620Colorectal CancerVaries with time (24, 48, 72h)Not Specified
DLD1Colorectal CancerVaries with time (24, 48, 72h)Not Specified
HCT116Colorectal CancerVaries with time (24, 48, 72h)Not Specified
HT29Colorectal CancerVaries with time (24, 48, 72h)Not Specified
LS174TColorectal Cancer~0.5 (for 72h)MTT Assay
SMMC7721Hepatocellular CarcinomaNot SpecifiedNot Specified
BEL7402Hepatocellular CarcinomaNot SpecifiedNot Specified
HepG2Hepatocellular CarcinomaNot SpecifiedNot Specified
MCF7Breast CancerVaries with time (24, 48, 72h)Not Specified

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of oxaliplatin on cancer cell lines and to calculate the IC50 value.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Oxaliplatin stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of oxaliplatin in complete medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of oxaliplatin. Include a vehicle control (medium without drug).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and MTT solution, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following oxaliplatin treatment.

  • Materials:

    • Oxaliplatin-treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentration of oxaliplatin for a specific duration.

    • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways in response to oxaliplatin treatment.

  • Materials:

    • Oxaliplatin-treated and control cell lysates

    • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against cleaved caspase-3, Bax, Bcl-2, p-JNK, etc.)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and control cells with protein extraction buffer and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

Visualizations

G cluster_0 Oxaliplatin-Induced Signaling Pathways cluster_1 Intrinsic Pathway cluster_2 Other Pathways Oxaliplatin Oxaliplatin DNA_damage DNA Damage (Adducts) Oxaliplatin->DNA_damage ROS ROS Production Oxaliplatin->ROS cGAS_STING cGAS-STING Pathway Oxaliplatin->cGAS_STING Cell_Cycle_Arrest G2/M Arrest DNA_damage->Cell_Cycle_Arrest Bax Bax Translocation DNA_damage->Bax Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Caspase_3->Apoptosis JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 JNK_p38->Apoptosis Immune_Response Anti-tumor Immunity cGAS_STING->Immune_Response

Caption: Signaling pathways activated by oxaliplatin in cancer cells.

G cluster_0 Experimental Workflow for Oxaliplatin Studies cluster_1 Endpoint Assays cluster_2 Determined Outcomes start Cancer Cell Line Culture treatment Oxaliplatin Treatment (Dose & Time Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (Protein Expression) treatment->western analysis Data Analysis viability->analysis apoptosis->analysis western->analysis ic50 IC50 Value analysis->ic50 apoptosis_rate Apoptosis Rate analysis->apoptosis_rate protein_changes Protein Level Changes analysis->protein_changes

Caption: A typical experimental workflow for studying oxaliplatin's effects.

Application Notes & Protocols for the Extraction of Oxaline from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the isolation and purification of oxaline (B8127276), a bioactive alkaloid, from fungal cultures, primarily Penicillium oxalicum. The protocols outlined are synthesized from established methods for the extraction of fungal secondary metabolites.

Introduction

Oxaline is a fungal alkaloid produced by species such as Penicillium oxalicum.[1] It has garnered interest in the scientific community for its biological activities, including the inhibition of tubulin polymerization, which leads to cell cycle arrest in the M phase.[1][2] This property makes it a compound of interest for cancer research and drug development. The effective extraction and purification of oxaline are critical first steps for any downstream research, including structural elucidation, bioactivity screening, and mechanistic studies.

This guide details a comprehensive workflow, from fungal cultivation to the purification of oxaline, and provides expected yields for crude extracts based on related studies.

Fungal Cultivation

The production of oxaline is dependent on the optimal growth of the source fungus. Penicillium oxalicum can be cultivated on various standard laboratory media.

Protocol 2.1: Culture of Penicillium oxalicum

  • Strain Acquisition: Obtain a pure culture of Penicillium oxalicum.

  • Media Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) plates for initial culture activation. Alternative media that support robust growth include Malt Extract Agar (MEA) or Sabouraud Dextrose Yeast Extract Agar (SDAY).[3][4]

  • Inoculation: Aseptically transfer the P. oxalicum culture onto the center of a fresh PDA plate.

  • Incubation: Incubate the plates in the dark at a temperature range of 25–30°C for 7-10 days, or until significant mycelial growth and sporulation are observed.[5]

  • Scale-Up Fermentation: For larger-scale production, inoculate a liquid medium (e.g., Potato Dextrose Broth - PDB) or a solid substrate (e.g., sterilized rice or wheat) with agar plugs from the actively growing plate culture.

    • Liquid Fermentation: Inoculate 500 mL of sterile PDB in a 1 L flask. Incubate at 25-28°C on a rotary shaker at 120-150 rpm for 14-21 days.[6]

    • Solid Substrate Fermentation: Inoculate 100 g of sterilized, moistened rice in a 1 L flask. Incubate at 25°C in the dark for 21-28 days, shaking the flask periodically to ensure even colonization.

Extraction of Crude Oxaline

The extraction strategy depends on whether a liquid or solid fermentation method was used. Ethyl acetate (B1210297) is a commonly used solvent for extracting fungal metabolites of medium polarity, such as alkaloids.[6][7]

Protocol 3.1: Liquid-Liquid Extraction from Culture Broth

  • Separation: After incubation, separate the fungal mycelium from the culture broth by vacuum filtration through filter paper or cheesecloth.[6]

  • Extraction: Transfer the culture filtrate to a separatory funnel. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (EtOAc).

  • Agitation & Separation: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely.

  • Collection: Collect the upper organic (EtOAc) layer.

  • Repeat: Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of the compound.[6]

  • Combine & Dry: Pool the ethyl acetate extracts. Dry the combined extract by passing it through anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

  • Storage: Store the dried crude extract at -20°C until further purification.

Protocol 3.2: Solid-Liquid Extraction from Solid Substrate

  • Substrate Preparation: After incubation, break up the fully colonized solid substrate into smaller pieces.

  • Solvent Addition: Submerge the colonized substrate in ethyl acetate at a ratio of approximately 4:1 (v/w), for example, 400 mL of EtOAc for every 100 g of substrate.

  • Extraction: Agitate the mixture on an orbital shaker at room temperature for 12-24 hours to ensure thorough extraction.

  • Filtration: Separate the solvent from the solid residue by vacuum filtration.

  • Repeat: Re-soak the solid residue in fresh ethyl acetate and repeat the extraction process to ensure complete recovery.

  • Concentration: Combine the filtrates and concentrate using a rotary evaporator as described in Protocol 3.1.

Purification of Oxaline

Column chromatography is a standard and effective technique for purifying compounds from a crude fungal extract.[8][9][10] Silica (B1680970) gel is the most common stationary phase for separating moderately polar compounds like alkaloids.[10]

Protocol 4.1: Silica Gel Column Chromatography

  • Column Preparation:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.[8]

    • Prepare a slurry of silica gel (SiO₂) in a non-polar solvent like hexane.[8]

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. Add a thin layer of sand on top of the silica bed to prevent disruption.[11]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract, adding silica, and evaporating the solvent. Carefully add this dry sample to the top of the prepared column.[11]

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc). This is known as a solvent gradient.[11]

    • For more polar compounds, a gradient of methanol (B129727) in ethyl acetate or dichloromethane may be necessary.[11]

  • Fraction Collection: Collect the eluent in separate fractions (e.g., 10-20 mL each).

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound (oxaline). Pool the fractions containing the pure compound.

  • Final Concentration: Evaporate the solvent from the pooled, pure fractions to obtain isolated oxaline.

Quantitative Data

The yield of secondary metabolites can vary significantly based on the fungal strain, culture conditions, and extraction efficiency. While specific yield data for pure oxaline is not widely published, the following table provides representative yields for crude extracts from Penicillium species using ethyl acetate, which can serve as a benchmark for researchers.

Fungal IsolateExtraction SolventCrude Extract Yield (mg/mL of culture filtrate)Reference
Penicillium sp. (Isolate 10006)Ethyl Acetate6.9[6]
Penicillium sp. (Isolate 10062)Ethyl Acetate7.8[6]
Penicillium sp. (Isolate 110145)Ethyl Acetate2.9[6]
Average Yield Range Ethyl Acetate ~3.0 - 8.0 [6]

Table 1: Representative yields of crude extracts from Penicillium species fermented in liquid culture and extracted with ethyl acetate.[6]

Visualized Workflows and Pathways

Diagram 1: Experimental Workflow for Oxaline Extraction

G cluster_culture Fungal Cultivation cluster_extraction Crude Extraction cluster_purification Purification A Pure Culture of P. oxalicum B Inoculate PDA Plate A->B C Incubate (7-10 days, 25-30°C) B->C D Scale-up Fermentation (Liquid or Solid) C->D E Separate Mycelia (Filtration) D->E F Solvent Extraction (Ethyl Acetate) E->F G Combine & Dry Organic Layers F->G H Concentrate (Rotary Evaporator) G->H I Crude Oxaline Extract H->I J Prepare Silica Column I->J K Load Crude Extract J->K L Elute with Solvent Gradient K->L M Collect & Analyze Fractions (TLC) L->M N Pool & Evaporate Pure Fractions M->N O Pure Oxaline N->O

Caption: Workflow for oxaline extraction and purification.

Diagram 2: Late-Stage Biosynthesis of Oxaline

G GlandicolineB Glandicoline B Meleagrin Meleagrin GlandicolineB:e->Meleagrin:w O-methylation Oxaline Oxaline Meleagrin:e->Oxaline:w C9 enol methylation OxaG OxaG (Methyltransferase) OxaG->GlandicolineB OxaC OxaC (Methyltransferase) OxaC->Meleagrin

Caption: Enzymatic conversion of Glandicoline B to Oxaline.

References

Application Notes and Protocols for HPLC-MS Analysis of Oxaliplatin and Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of oxaliplatin (B1677828) and oxalate (B1200264) (as potential interpretations of "oxaline") and their metabolites using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Introduction

The term "oxaline" is ambiguous in the context of HPLC-MS analysis. This application note addresses two likely interpretations: oxaliplatin , a platinum-based chemotherapy drug, and oxalate (the ionic form of oxalic acid), a dicarboxylic acid that can act as a metabolite or an anti-nutrient. Given the target audience of drug development professionals, there will be a primary focus on the analysis of oxaliplatin. This document provides detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection for both compounds, along with data presented for easy comparison and visual workflows to illustrate the processes.

Part 1: HPLC-MS Analysis of Oxaliplatin

Oxaliplatin is a third-generation platinum-based chemotherapy drug used in the treatment of colorectal cancer. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Quantitative Data Summary

The following table summarizes key parameters for the HPLC-MS/MS analysis of oxaliplatin.

ParameterValueReference
Precursor Ion (m/z) 398.1[1]
Product Ion (m/z) 306.0[1]
Internal Standard (IS) Not specified in snippets
Lower Limit of Quantification (LLOQ) 10 ng/mL in rat plasma and tongue homogenates[1][2]
Lower Limit of Detection (LOD) 5 ng/mL in rat plasma and tongue homogenates[1][2]
Linearity Range 10–5000 ng/mL (r² > 0.99) in rat plasma; 10–2500 ng/mL (r² > 0.99) in rat tongue homogenates[1]
Experimental Protocol: Oxaliplatin in Biological Matrices

This protocol is based on established methods for the quantification of oxaliplatin in rat plasma and tissue homogenates.[1][2][3]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma or tongue homogenate, add 10 µL of the internal standard (IS) working solution.

  • Add 200 µL of acetonitrile (B52724) containing 0.01% (w/v) ammonium (B1175870) formate (B1220265) to precipitate proteins.[3]

  • Vortex the mixture for 15 seconds.[3]

  • Centrifuge the samples at 14,000 rpm for 20 minutes at 4 °C.[3]

  • Transfer the supernatant for injection into the LC-MS/MS system. It is recommended to perform sample preparation on ice.[3]

2. Liquid Chromatography Conditions

  • Column: Phenomenex Lux 5u Cellulose-1 (250 × 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: Isocratic elution with 50% (v/v) acetonitrile in water containing 1.25 mM ammonium formate.[1]

  • Flow Rate: 0.8 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Total Run Time: 5.5 minutes[1]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: SCIEX 4000 QTRAP® MS/MS system or equivalent.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transition for Oxaliplatin: m/z 398.1 → 306.0[1]

  • MRM Transition for IS: To be optimized based on the selected internal standard.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis sample Biological Sample (Plasma/Tissue) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Mass Spectrometry (MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for HPLC-MS/MS analysis.

Part 2: HPLC-MS Analysis of Oxalate

Oxalate is a key component in several metabolic pathways and its quantification is important in clinical diagnostics, particularly for conditions like primary hyperoxaluria.

Quantitative Data Summary

The following table summarizes key parameters for the HPLC-MS/MS analysis of oxalate in plasma.

ParameterValueReference
Analyte Oxalate (Oxalic Acid)[4][5]
Internal Standard (IS) ¹³C₂-labeled oxalic acid[4][5]
Quantitation Range 0.500–50.0 µg/ml (5.55–555 µmol/l) in plasma[4][5]
Accuracy and Precision Within 15% (20% at LLOQ)[4][5]
Sample Volume 100 µl of K₂EDTA plasma[4][5]
Experimental Protocol: Oxalate in Plasma

This protocol is based on a validated method for quantifying plasma oxalate.[4][5]

1. Sample Preparation

  • Pipette 100 µL of K₂EDTA plasma into a microcentrifuge tube.

  • Spike the sample with an appropriate amount of ¹³C₂-labeled oxalic acid as an internal standard.[4][5]

  • Acidify the sample.

  • Perform protein precipitation to clean up the sample.[4][5]

  • Centrifuge and collect the supernatant for analysis.

2. Liquid Chromatography Conditions

  • Chromatography Type: Anion-exchange HPLC[4][5]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used for organic acid analysis.[6]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[6]

  • Further details on the specific gradient and column were not available in the provided search results.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI)[4][5]

  • Mass Analyzer: Tandem Mass Spectrometry (MS/MS)[4][5]

  • Specific mass transitions for oxalate and the internal standard would need to be optimized on the instrument used.

Metabolic Pathway of Oxalate

Oxalate is synthesized in plants and animals through several pathways. The main precursors are glyoxylate/glycolate, ascorbate (B8700270) (Vitamin C), and oxaloacetate.[7][8]

metabolic_pathway glycolate Glycolate / Glyoxylate oxalate Oxalate glycolate->oxalate Oxidation ascorbate Ascorbate (Vitamin C) ascorbate->oxalate Cleavage oxaloacetate Oxaloacetate oxaloacetate->oxalate Hydrolysis degradation Degradation (e.g., by Oxalate Oxidase) oxalate->degradation co2_h2o2 CO2 + H2O2 degradation->co2_h2o2

Caption: Simplified metabolic pathway of oxalate synthesis and degradation.

References

using oxaline deep eutectic solvent for lithium-ion battery recycling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Oxaline (B8127276) Deep E

utectic Solvent for Lithium-Ion Battery Recycling

Introduction

The escalating demand for lithium-ion batteries (LIBs) in electric vehicles and portable electronics has led to a substantial increase in spent LIBs, creating both an environmental challenge and a resource recovery opportunity. Traditional pyrometallurgical and hydrometallurgical recycling methods often involve high energy consumption, harsh chemicals, and secondary pollution. Deep eutectic solvents (DESs), particularly oxaline, have emerged as a promising green alternative for the selective and efficient recovery of valuable metals from spent LIB cathodes.[1][2][3]

Oxaline, a DES typically composed of choline (B1196258) chloride (ChCl) as the hydrogen bond acceptor (HBA) and oxalic acid (OA) as the hydrogen bond donor (HBD), offers several advantages.[1][2][3] It is biodegradable, has low toxicity, and can achieve high leaching efficiencies for metals like lithium (Li) and cobalt (Co) under relatively mild conditions.[1] This document provides detailed application notes and experimental protocols for utilizing oxaline DES in the recycling of spent lithium-ion batteries, targeted towards researchers and scientists in the field.

Principle of Operation

The recycling process using oxaline DES involves the leaching of valuable metals from the cathode material of spent LIBs. The acidic nature of oxalic acid in the DES facilitates the breakdown of the metal oxide lattice of the cathode material (e.g., LiCoO₂, NMC).[4] The protons (H⁺) from oxalic acid act as oxygen acceptors, breaking the metal-oxide bonds.[4] The dissolved metal ions then form complexes with the oxalate (B1200264) and chloride ions in the DES, keeping them in solution. The general proposed mechanism involves the reduction of Co(III) to Co(II), which is more readily soluble.[2]

Quantitative Data Summary

The following tables summarize the leaching efficiencies of valuable metals from spent LIB cathodes using oxaline and similar oxalic acid-based DES under various experimental conditions.

Table 1: Leaching Efficiency of Lithium and Cobalt using Oxaline (Choline Chloride:Oxalic Acid) DES

Cathode MaterialDES Composition (Molar Ratio)Temperature (°C)Time (h)Solid/Liquid Ratio (wt.%)Li Leaching Efficiency (%)Co Leaching Efficiency (%)Reference
Spent LIBs (LiCoO₂)ChCl:OA (1:1)9011-2~100-[1][2][3]
Spent LIBs (LiCoO₂)ChCl:OA (1:1)9041-2~100~100[1][2][3]
Spent LIBs (LiCoO₂)ChCl:OA (1:1)6061~100<50[1]
High-Purity LiCoO₂ChCl:OA902Not Specified80-9080-90[1]

Table 2: Leaching Efficiency using Other Oxalic Acid-Based DES

Cathode MaterialDES CompositionTemperature (°C)TimeLeaching Efficiency (%)Reference
Spent LIBsDimethylthetin:Oxalic Acid:Water (1:1)6015 minLi: 99.98[5]
Spent LIBs (LiCoO₂)ChCl:OA:H₂O10010 minLi & Co: ~100[6]

Experimental Protocols

Preparation of Oxaline Deep Eutectic Solvent (ChCl:OA, 1:1 molar ratio)

Materials:

  • Choline chloride (ChCl)

  • Oxalic acid dihydrate (OA·2H₂O)

  • Magnetic stirrer with heating capabilities

  • Beaker or sealed glass flask

  • Weighing scale

Procedure:

  • Calculate the required mass of choline chloride and oxalic acid dihydrate for a 1:1 molar ratio.

  • Weigh the calculated amounts of choline chloride and oxalic acid dihydrate.

  • Add both components to a clean, dry beaker or sealed glass flask.

  • Place the beaker on a magnetic stirrer with heating.

  • Heat the mixture to 60-80°C while stirring continuously.

  • Continue heating and stirring until a clear, homogeneous liquid is formed. This indicates the formation of the deep eutectic solvent.

  • Allow the DES to cool to the desired experimental temperature before use.

Pre-treatment of Spent Lithium-Ion Batteries

Safety Precaution: Spent LIBs should be fully discharged to prevent short circuits and potential hazards.

Procedure:

  • Discharging: Fully discharge the spent LIBs.

  • Dismantling: Carefully dismantle the battery cells in a fume hood to separate the cathode, anode, separator, and casing.

  • Cathode Material Separation: Separate the cathode material (typically a black powder coated on aluminum foil) from the aluminum foil. This can be done by scraping or using a suitable solvent to dissolve the binder (e.g., N-methyl-2-pyrrolidone - NMP).

  • Drying: Dry the collected cathode powder in a vacuum oven at a suitable temperature (e.g., 80-100°C) to remove any residual moisture or solvent.

Leaching of Metals from Cathode Material

Materials:

  • Prepared oxaline DES

  • Pre-treated cathode powder

  • Sealed reaction vessel (e.g., three-neck flask)

  • Magnetic stirrer with heating and temperature control

  • Condenser (optional, to prevent evaporation)

  • Filtration setup (e.g., vacuum filtration with filter paper)

Procedure:

  • Add a measured amount of the prepared oxaline DES to the reaction vessel.

  • Heat the DES to the desired leaching temperature (e.g., 90°C) while stirring.[1][2][3]

  • Once the temperature is stable, add a weighed amount of the pre-treated cathode powder to the DES to achieve the desired solid-to-liquid ratio (e.g., 1-2 wt.%).[1][2][3]

  • Maintain the temperature and stirring speed (e.g., 400 rpm) for the specified reaction time (e.g., 1-4 hours).[1][2][3]

  • After the leaching process is complete, cool the mixture to room temperature.

  • Separate the leachate (liquid phase containing dissolved metals) from the solid residue (unreacted material and carbon) by filtration.

  • Wash the solid residue with deionized water to recover any remaining leachate.

  • The leachate is now ready for metal recovery and analysis.

Selective Recovery of Metals (Example: Lithium and Cobalt)

Principle: The selective recovery of lithium and cobalt can be achieved based on the different solubilities of their oxalate salts.

Procedure:

  • Cobalt Precipitation: Cobalt oxalate has a lower solubility than lithium oxalate. Cobalt can be precipitated from the leachate by adjusting the conditions (e.g., pH, temperature) or by adding a suitable precipitating agent if necessary. In many cases, cobalt oxalate will precipitate upon cooling the leachate.

  • Filtration: Separate the precipitated cobalt oxalate from the solution by filtration.

  • Lithium Recovery: Lithium can be recovered from the remaining solution by various methods, such as evaporation and crystallization of lithium oxalate or by precipitating it as lithium carbonate by adding a saturated solution of sodium carbonate.

Visualizations

experimental_workflow start Start: Spent LIBs discharge Discharging start->discharge dismantle Dismantling discharge->dismantle separate_cathode Cathode Material Separation dismantle->separate_cathode dry_cathode Drying separate_cathode->dry_cathode leaching Leaching dry_cathode->leaching prepare_des Preparation of Oxaline DES prepare_des->leaching filtration Filtration leaching->filtration leachate Leachate (Li+, Co²⁺ in DES) filtration->leachate residue Solid Residue filtration->residue co_precipitation Cobalt Precipitation (as Cobalt Oxalate) leachate->co_precipitation co_filtration Filtration co_precipitation->co_filtration cobalt_product Cobalt Oxalate co_filtration->cobalt_product li_recovery Lithium Recovery (e.g., as Li₂CO₃) co_filtration->li_recovery lithium_product Lithium Product li_recovery->lithium_product end End lithium_product->end

Caption: Experimental workflow for LIB recycling using oxaline DES.

leaching_mechanism cluster_cathode Cathode Material (e.g., LiCoO₂) cluster_des Oxaline DES cluster_products Leached Products in DES LiCoO2 LiCoO₂ (Solid) Li_ion Li⁺ (aq) LiCoO2->Li_ion Dissolution Co_complex [Co(C₂O₄)ₓ(Cl)ᵧ]²⁻ˣ⁻ʸ (aq) LiCoO2->Co_complex Reductive Leaching Co(III) -> Co(II) H_plus H⁺ (from Oxalic Acid) H_plus->LiCoO2 Attacks O²⁻ H2O H₂O H_plus->H2O Cl_minus Cl⁻ (from Choline Chloride) Cl_minus->Co_complex Complexation Oxalate C₂O₄²⁻ (from Oxalic Acid) Oxalate->Co_complex Complexation

Caption: Proposed leaching mechanism of LiCoO₂ in oxaline DES.

References

Application Notes and Protocols for the Selective Leaching of Cobalt and Lithium with Oxaline Deep Eutectic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective leaching of cobalt (Co) and lithium (Li) from cathode materials of spent lithium-ion batteries (LIBs) using an oxalate-based deep eutectic solvent (DES), specifically "oxaline." Oxaline (B8127276), a mixture of choline (B1196258) chloride and oxalic acid, offers an environmentally friendly and efficient alternative to traditional hydrometallurgical and pyrometallurgical recycling methods.

Overview of the Process

The selective leaching process leverages the unique properties of the oxaline DES to dissolve cobalt and lithium from LiCoO₂ cathode material. The underlying principle of separation is the differential solubility of lithium oxalate (B1200264) and cobalt oxalate in the leaching medium.[1] Lithium oxalate is soluble, remaining in the liquid phase, while cobalt is precipitated as cobalt oxalate, allowing for their effective separation.[2][3] This method facilitates a closed-loop recycling process for valuable metals from LIB waste, contributing to a circular economy.[4][5]

Experimental Protocols

Preparation of Oxaline Deep Eutectic Solvent

This protocol describes the synthesis of the oxaline DES, composed of choline chloride (ChCl) and oxalic acid (OA) in a 1:1 molar ratio.[4][5][6]

Materials:

  • Choline chloride (ChCl)

  • Oxalic acid dihydrate (C₂H₂O₄·2H₂O)

  • Magnetic stirrer with heating plate

  • Beaker or sealed glass flask

  • Balance

Procedure:

  • Accurately weigh equimolar amounts of choline chloride and oxalic acid dihydrate. For example, to prepare 100 g of the DES, you would mix the two components in their respective molar mass proportions.

  • Combine the weighed choline chloride and oxalic acid in a beaker or a sealed glass flask.

  • Place the vessel on a magnetic stirrer with a heating plate.

  • Gently heat the mixture to approximately 50-70°C while continuously stirring.[7][8]

  • Continue heating and stirring until a clear, homogeneous liquid is formed, indicating the formation of the deep eutectic solvent. This process typically takes around 20 minutes.[7]

  • Allow the prepared oxaline DES to cool down to room temperature before use.

Pre-treatment of Spent Lithium-Ion Battery Cathode Material

Prior to leaching, the cathode active material needs to be separated from other battery components.

Procedure:

  • Discharge and Dismantle: Ensure the spent LIBs are fully discharged to prevent short circuits. Carefully dismantle the battery cells to separate the cathode, anode, separator, and casing.[4][5]

  • Separation of Cathode Material: The cathode active material (containing LiCoO₂) is typically coated on an aluminum foil. Mechanical or chemical methods can be used to separate the active material from the foil.

  • Washing and Drying: Wash the recovered cathode material to remove any residual electrolyte and binder, then dry it thoroughly.[4][5]

Selective Leaching of Cobalt and Lithium

This protocol details the selective leaching of cobalt and lithium from the pre-treated cathode material using the prepared oxaline DES.

Materials:

  • Pre-treated cathode active material

  • Prepared oxaline DES

  • Sealed glass flask or reactor

  • Magnetic stirrer with heating plate

  • Centrifuge or filtration setup

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for metal analysis

Procedure:

  • Place a known amount of the prepared oxaline DES (e.g., 25 g) into a sealed glass flask.[6]

  • Add the pre-treated cathode active material to the DES. The solid-to-liquid ratio is a critical parameter; optimal results have been reported at 1-2 wt.% of cathode material.[4][5][6]

  • Place the flask on a magnetic stirrer with a heating plate and set the stirring speed to approximately 400 rpm.[4][5][6]

  • Heat the mixture to the desired leaching temperature. Optimal leaching is achieved at 90°C.[4][5][6]

  • Maintain the reaction for the specified duration. Complete dissolution of lithium is typically achieved within the first hour, while complete leaching of cobalt can take up to 4 hours.[4][5][6]

  • After the leaching process is complete, separate the solid residue (precipitated cobalt oxalate) from the liquid phase (containing dissolved lithium oxalate) by centrifugation or filtration.

  • Analyze the concentration of cobalt and lithium in both the liquid and solid phases using ICP-OES or AAS to determine the leaching efficiency and selectivity.

Data Presentation

The following tables summarize the quantitative data on the leaching efficiency of cobalt and lithium under different experimental conditions as reported in the literature.

Table 1: Effect of Temperature on Leaching Efficiency [6]

Temperature (°C)Cathode Material (wt.%)Time (h)Lithium Leaching Efficiency (%)Cobalt Leaching Efficiency (%)
6016100< 40
9011100-
9014100100
902< 6100100

Table 2: Leaching Efficiency Over Time at 90°C [6]

Time (h)Cathode Material (wt.%)Lithium Leaching Efficiency (%)Cobalt Leaching Efficiency (%)
11100-
2110080
41100100
< 62100100

Visualization of Processes

The following diagrams illustrate the experimental workflow and the logical relationships in the selective leaching process.

Experimental_Workflow cluster_Preparation DES Preparation cluster_Leaching Leaching Process cluster_Recovery Product Recovery ChCl Choline Chloride Mixing Mixing & Heating (1:1 molar ratio, 50-70°C) ChCl->Mixing OA Oxalic Acid OA->Mixing DES Oxaline DES Mixing->DES Leaching Leaching (90°C, 400 rpm, 1-4 h) DES->Leaching Cathode Pre-treated Cathode Material Cathode->Leaching Separation Solid-Liquid Separation (Centrifugation/Filtration) Leaching->Separation Li_solution Lithium Oxalate (in solution) Separation->Li_solution Co_precipitate Cobalt Oxalate (precipitate) Separation->Co_precipitate

Figure 1. Experimental workflow for selective leaching.

Logical_Relationship cluster_Inputs Reactants cluster_Process Leaching Reaction cluster_Outputs Products & Separation Principle LiCoO2 LiCoO₂ (Cathode Material) Leaching Leaching at 90°C LiCoO2->Leaching Oxaline Oxaline DES (ChCl + Oxalic Acid) Oxaline->Leaching Li_Oxalate Li₂C₂O₄ (Soluble) Leaching->Li_Oxalate Co_Oxalate CoC₂O₄ (Insoluble) Leaching->Co_Oxalate Separation Selective Separation Li_Oxalate->Separation Remains in Solution Co_Oxalate->Separation Precipitates

Figure 2. Logical relationship of the selective leaching process.

References

Preparation of Poly(2-oxazoline) for Drug Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of poly(2-oxazoline) (POx) polymers for subsequent drug conjugation. POx has emerged as a promising alternative to poly(ethylene glycol) (PEG) for biomedical applications due to its biocompatibility, low immunogenicity, and high tunability.[1][2] The living cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, which is crucial for the development of polymer-drug conjugates.[3][4]

These protocols will cover the synthesis of functionalized POx suitable for common conjugation chemistries, including thiol-reactive and pH-sensitive linkers.

General Workflow for POx-Drug Conjugate Preparation

The overall process involves the synthesis of a functional POx polymer, followed by the conjugation of a therapeutic agent. The choice of functional group on the POx and the corresponding conjugation chemistry depends on the drug molecule and the desired release mechanism.

POx Drug Conjugation Workflow cluster_0 POx Synthesis & Functionalization cluster_1 Drug Conjugation cluster_2 Characterization Monomer 2-Oxazoline Monomer (e.g., 2-ethyl-2-oxazoline) CROP Cationic Ring-Opening Polymerization (CROP) Monomer->CROP Initiator Functional Initiator (e.g., with protected maleimide (B117702) or hydrazide) Initiator->CROP Functional_POx Functional POx (e.g., Maleimide-POx, Hydrazide-POx) CROP->Functional_POx Conjugation Conjugation Reaction (e.g., Michael Addition, Hydrazone Formation) Functional_POx->Conjugation Drug Drug Molecule (with corresponding functional group) Drug->Conjugation Purification Purification (e.g., Dialysis, SEC) Conjugation->Purification POx_Drug_Conjugate POx-Drug Conjugate Purification->POx_Drug_Conjugate Characterization Analysis (NMR, GPC/SEC, UV-Vis, etc.) POx_Drug_Conjugate->Characterization

A high-level overview of the process for preparing and characterizing POx-drug conjugates.

Protocol 1: Synthesis of Maleimide-Terminated Poly(2-ethyl-2-oxazoline) for Thiol-Specific Conjugation

This protocol describes the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx) with a terminal maleimide group. The maleimide functionality allows for specific conjugation to thiol-containing molecules, such as cysteine residues in proteins or thiol-modified small molecule drugs, via a Michael addition reaction.[5] The synthesis utilizes an initiator bearing a furan-protected maleimide group to ensure the stability of the maleimide during polymerization.[5]

Experimental Protocol

1. Cationic Ring-Opening Polymerization (CROP) of 2-Ethyl-2-oxazoline (B78409) (EtOx) [6]

  • In a glove box under an inert atmosphere, dissolve the furan-protected maleimide initiator in anhydrous acetonitrile (B52724) in a glass vial to a desired concentration (e.g., to achieve a final monomer concentration of 1.5 M).

  • Add the desired amount of 2-ethyl-2-oxazoline monomer to the vial to achieve the target monomer-to-initiator ratio (e.g., [M]/[I] = 20, 40, or 60).

  • Cap the vial and heat the reaction mixture to 50 °C with constant stirring.

  • Monitor the polymerization kinetics and molar mass distribution by taking samples periodically for analysis by gas chromatography (GC) and size-exclusion chromatography (SEC).

  • Once the desired monomer conversion is reached, terminate the polymerization by adding a suitable terminating agent, such as tetramethylammonium (B1211777) hydroxide.

  • Evaporate the solvent under reduced pressure, dissolve the residue in dichloromethane (B109758) (DCM), and precipitate the polymer in cold diethyl ether.

  • Centrifuge the mixture, separate the polymer, and dry it under vacuum.

2. Deprotection of the Maleimide End Group [5]

  • Dissolve the furan-protected maleimide PEtOx in toluene (B28343) (e.g., 100 mg of polymer in 10 mL of toluene) in a round-bottom flask.

  • Heat the solution to 110 °C for 4 hours to induce the retro-Diels-Alder reaction.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM and precipitate the product in diethyl ether.

  • Centrifuge, separate, and dry the final maleimide-terminated PEtOx under vacuum.

Characterization Data

The successful synthesis of maleimide-terminated PEtOx can be confirmed by various analytical techniques. The table below summarizes typical characterization data for PEtOx synthesized with different monomer-to-initiator ratios.

Sample ([EtOx]/[Initiator])Mn,SEC ( g/mol )Đ (Mw/Mn)Mn,NMR ( g/mol )
206,5001.204,400
4010,6001.156,100
6012,0001.188,500

Table 1: Characterization data for furan-protected maleimide-terminated PEtOx. Mn,SEC is the number-average molecular weight determined by size-exclusion chromatography, Đ is the polydispersity index, and Mn,NMR is the number-average molecular weight determined by 1H NMR spectroscopy. Data sourced from[5].

Protocol 2: Synthesis of Hydrazide-Terminated Poly(2-ethyl-2-oxazoline) for pH-Sensitive Drug Conjugation

This protocol details the synthesis of hydrazide-terminated PEtOx, which is particularly useful for conjugating drugs containing a ketone or aldehyde group, such as the anticancer drug doxorubicin (B1662922) (DOX). The resulting hydrazone linkage is stable at physiological pH (7.4) but is cleaved under the mildly acidic conditions found in endosomes and lysosomes (pH 5.0-6.0), allowing for targeted intracellular drug release.[7][8]

Experimental Protocol

1. Synthesis of Hydrazide-Terminated PEtOx [9]

  • Under a nitrogen atmosphere, dissolve the initiator (e.g., N-Boc-2-bromoacetohydrazide) and the 2-ethyl-2-oxazoline monomer in dry N,N-dimethylacetamide (DMAc) to concentrations of 1 M and 2 M, respectively.

  • Control the degree of polymerization by adjusting the monomer-to-initiator ratio (M:I). For example, for an M:I ratio of 20:1, add the appropriate volume of the initiator solution to the monomer solution.

  • Stir the mixture at 80 °C for a specified time (e.g., 6 hours).

  • After polymerization, deprotect the Boc-protected hydrazide group to obtain the hydrazide-terminated PEtOx.

2. Conjugation of Doxorubicin (DOX) to Hydrazide-Terminated PEtOx

  • Dissolve the hydrazide-terminated PEtOx and doxorubicin hydrochloride in a suitable solvent system (e.g., a mixture of methanol (B129727) and chloroform).

  • Add a base, such as triethylamine, to neutralize the doxorubicin hydrochloride.

  • Add a few drops of acetic acid to catalyze the hydrazone formation.

  • Stir the reaction mixture at room temperature in the dark for an extended period (e.g., 72 hours).

  • Purify the resulting PEtOx-DOX conjugate by dialysis against a suitable solvent (e.g., methanol) to remove unreacted DOX and other small molecules, followed by lyophilization.

Visualizing POx-Doxorubicin Conjugation

POx_Doxorubicin_Conjugation POx_Hydrazide Hydrazide-Terminated POx (POx-NH-NH2) POx_DOX_Conjugate POx-DOX Conjugate (with pH-sensitive hydrazone bond) POx_Hydrazide->POx_DOX_Conjugate + DOX Doxorubicin (DOX) (contains a ketone group) DOX->POx_DOX_Conjugate Reaction_Conditions Reaction Conditions: - Solvent (e.g., Methanol/Chloroform) - Acetic Acid (catalyst) - Room Temperature, Dark Reaction_Conditions->POx_DOX_Conjugate

References

Application Notes and Protocols for Oxalic Acid Leaching of Cathode Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the leaching of valuable metals from various cathode materials, primarily from spent lithium-ion batteries (LIBs), using oxalic acid. This method serves as a crucial step in the hydrometallurgical recycling of battery materials, aiming for the selective recovery of lithium while separating other transition metals like cobalt, nickel, and manganese.

Introduction

The increasing demand for lithium-ion batteries in electric vehicles and portable electronics has led to a significant accumulation of spent batteries, posing both environmental concerns and a resource challenge. The cathode materials of these batteries contain valuable metals such as lithium (Li), cobalt (Co), nickel (Ni), and manganese (Mn). Hydrometallurgical processes, particularly acid leaching, are widely employed for the recovery of these metals.

Oxalic acid, a dicarboxylic acid, has emerged as a promising leaching agent due to its effectiveness and its role as both a lixiviant and a precipitating agent. It can selectively leach lithium into the solution while precipitating transition metals as insoluble oxalates. This selective leaching simplifies the subsequent metal recovery processes. This document outlines the experimental setup, detailed protocols, and expected outcomes for the oxalic acid leaching of cathode materials.

Experimental Principles

The leaching of cathode materials like Lithium Nickel Manganese Cobalt Oxide (NMC) or Lithium Cobalt Oxide (LCO) with oxalic acid involves a redox reaction. Oxalic acid acts as a reducing agent, reducing the trivalent cobalt and manganese in the cathode material to their divalent states, which are more soluble in acidic conditions. Concurrently, lithium is leached into the solution. The simplified overall reaction for a generic NMC cathode can be represented as:

LiNiₓCoᵧMn₁₋ₓ₋ᵧO₂ (s) + H₂C₂O₄ (aq) → Li⁺ (aq) + NiC₂O₄ (s) + CoC₂O₄ (s) + MnC₂O₄ (s) + H₂O (l) + CO₂ (g)

The solid metal oxalates (NiC₂O₄, CoC₂O₄, MnC₂O₄) can be separated from the lithium-rich leachate by filtration. The efficiency of this process is influenced by several key parameters, including temperature, oxalic acid concentration, solid-to-liquid ratio, and reaction time.

Experimental Workflow

The following diagram illustrates the typical workflow for the oxalic acid leaching of cathode materials.

experimental_workflow cluster_preparation Cathode Material Preparation cluster_leaching Oxalic Acid Leaching cluster_analysis Analysis dismantling Spent Battery Dismantling crushing Mechanical Crushing & Sieving dismantling->crushing black_mass Black Mass (<100 µm) crushing->black_mass leaching_setup Leaching Reactor Setup (Three-neck flask, condenser, thermostatic mixer) black_mass->leaching_setup leaching_process Leaching with Oxalic Acid Solution (Controlled Temp, Stirring, Time) leaching_setup->leaching_process filtration Solid-Liquid Separation (Vacuum Filtration) leaching_process->filtration leachate_analysis Leachate Analysis (ICP-OES for Li concentration) filtration->leachate_analysis residue_analysis Residue Analysis (XRD, SEM-EDS for metal oxalates) filtration->residue_analysis

Caption: Experimental workflow for oxalic acid leaching of cathode materials.

Experimental Protocols

This section provides detailed protocols for the oxalic acid leaching of cathode materials. Two primary approaches are presented: selective lithium leaching with oxalic acid alone and a combined acid approach for more comprehensive metal recovery.

Protocol 1: Selective Lithium Leaching using Oxalic Acid

This protocol is optimized for the selective recovery of lithium, leaving other transition metals as solid oxalate (B1200264) precipitates.

Materials and Reagents:

  • Spent LIB cathode powder (e.g., NMC, LFP-NMC mix), sieved to < 100 µm.

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Three-neck round-bottom flask

  • Condenser

  • Thermostatic magnetic stirrer/heating mantle

  • Temperature probe

  • Vacuum filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Preparation of Leaching Solution: Prepare the desired concentration of oxalic acid solution (e.g., 0.25 M to 1 M) by dissolving the required amount of oxalic acid in deionized water.

  • Leaching Setup: Assemble the three-neck flask with a condenser and a temperature probe. Place the flask in the thermostatic stirrer.

  • Leaching Process:

    • Add a specific volume of the prepared oxalic acid solution to the flask to achieve the desired solid-to-liquid ratio (e.g., 2% to 10% solids, which corresponds to 20 g/L to 100 g/L).[1][2]

    • Heat the solution to the target temperature (e.g., 25°C to 80°C) while stirring (e.g., 400-600 rpm).[1][2][3]

    • Once the temperature is stable, add the pre-weighed cathode powder to the flask.

    • Allow the reaction to proceed for the specified duration (e.g., 30 to 120 minutes).[1][2]

  • Solid-Liquid Separation: After the leaching is complete, cool the slurry to room temperature and separate the solid residue from the leachate using vacuum filtration.

  • Product Recovery:

    • The filtrate (leachate) contains the dissolved lithium.

    • The solid residue on the filter paper consists of the precipitated metal oxalates (e.g., CoC₂O₄, NiC₂O₄, MnC₂O₄). Wash the residue with deionized water to remove any remaining lithium-containing solution and then dry it in an oven.

  • Analysis: Analyze the lithium concentration in the leachate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The solid residue can be characterized using X-ray Diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) to confirm the presence of metal oxalates.

Protocol 2: Combined Leaching with Sulfuric Acid and Oxalic Acid

This protocol is designed for higher overall metal leaching efficiencies, where both lithium and other transition metals are brought into the solution.

Materials and Reagents:

  • Spent LIB cathode powder (e.g., NCM)

  • Sulfuric acid (H₂SO₄)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • All equipment listed in Protocol 4.1

Procedure:

  • Preparation of Leaching Solution: Prepare a mixed acid solution with the desired concentrations of sulfuric acid (e.g., 2.5 mol·L⁻¹) and oxalic acid (e.g., 20 g·L⁻¹).[4]

  • Leaching Setup: Assemble the leaching apparatus as described in Protocol 4.1.

  • Leaching Process:

    • Add the mixed acid solution to the reaction flask to achieve the desired liquid-to-solid ratio (e.g., 10 mL·g⁻¹).[4]

    • Heat the solution to the target temperature (e.g., 85°C) with continuous stirring.[4]

    • Add the cathode powder to the heated solution.

    • Maintain the reaction for the specified time (e.g., 100 minutes) to ensure high leaching efficiency.[4]

  • Solid-Liquid Separation: After the reaction, filter the mixture to separate the leachate from any unreacted solid residue.

  • Analysis: Determine the concentrations of Li, Ni, Co, and Mn in the leachate using ICP-OES to calculate the leaching efficiencies.

Data Presentation

The following tables summarize quantitative data from various studies on oxalic acid leaching of cathode materials.

Table 1: Selective Leaching of Lithium from Mixed Cathode Materials

ParameterValueLeaching Efficiency (%)Reference
Conditions Li Fe
Oxalic Acid Conc.0.25 M95.5812.83
Solid-to-Liquid Ratio2%
Temperature25°C
Time60 min
Conditions Li Co
Oxalic Acid Conc.0.6 M81.081.63
Solid-to-Liquid Ratio100 g/L
Temperature20°C
Time60 min

Table 2: Leaching of NMC Cathode Materials with Combined Sulfuric and Oxalic Acids

ParameterValueLeaching Efficiency (%)Reference
Conditions Li Ni
Sulfuric Acid Conc.2.5 mol·L⁻¹99.2698.41
Oxalic Acid Conc.20 g·L⁻¹
Liquid-to-Solid Ratio10 mL·g⁻¹
Temperature85°C
Time100 min
Conditions Li Ni
Sulfuric Acid Ratio1.389.612.8
Oxalic Acid Ratio1.3
Liquid-to-Solid Ratio4 mL/g
Temperature70°C
Time1.5 h

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle oxalic acid and sulfuric acid with care in a well-ventilated fume hood, as they are corrosive and toxic.

  • Be aware of the potential for the evolution of carbon dioxide gas during the leaching process.

Troubleshooting

  • Low Leaching Efficiency:

    • Ensure the cathode material is finely ground and sieved to increase the surface area for reaction.

    • Verify the accuracy of reagent concentrations and the calibration of temperature and stirring equipment.

    • Increase the reaction time or temperature within the optimal ranges identified in the literature.

  • Co-precipitation of Lithium:

    • This is generally not an issue with oxalic acid leaching as lithium oxalate is soluble. If observed, it may indicate supersaturation or the presence of impurities. Diluting the leachate may resolve this.

  • Incomplete Precipitation of Transition Metals:

    • Ensure a sufficient stoichiometric amount of oxalic acid is used.

    • Adjust the pH of the solution, as the solubility of metal oxalates is pH-dependent.

Conclusion

Oxalic acid leaching is a versatile and effective method for the recovery of valuable metals from spent lithium-ion battery cathodes. By carefully controlling the experimental parameters, it is possible to achieve either selective leaching of lithium or a more comprehensive dissolution of all valuable metals. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their own cathode material recycling processes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthetic Oxazoline Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic oxazoline (B21484) production. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-oxazolines?

The most prevalent methods for synthesizing the 2-oxazoline ring system include:

  • Dehydrative Cyclization of β-Hydroxy Amides: This is a widely used method involving the cyclization of a β-hydroxy amide, often facilitated by a dehydrating agent. Common reagents include the Burgess reagent, triphenylphosphine/diethyl azodicarboxylate (Mitsunobu conditions), and triflic acid.

  • The Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to produce the oxazole (B20620) ring. While typically used for oxazoles, under certain conditions, the intermediate oxazoline can be isolated.

  • Synthesis from Nitriles: This method involves the reaction of a nitrile with a 2-aminoalcohol, often catalyzed by a Lewis acid. This approach is advantageous due to the wide availability of substituted nitriles.

Q2: I am observing a very low yield in my oxazoline synthesis. What are the general causes?

Low yields in oxazoline synthesis can often be attributed to several factors:

  • Choice of Reagents: The efficiency of the reaction is highly dependent on the chosen reagents. For instance, in dehydrative cyclization, weaker acids may lead to low product formation. Similarly, the choice of the cyclodehydrating agent in the Robinson-Gabriel synthesis (a method for oxazole synthesis that can be adapted for oxazolines) significantly impacts the yield.

  • Reaction Conditions: Temperature, reaction time, and solvent can all play a crucial role. For example, in some flow syntheses of oxazolines, room temperature provides optimal yields, avoiding the need for cooling that is typical in batch reactions.

  • Substrate Reactivity: The nature of the starting materials can affect the reaction outcome. For instance, the Van Leusen reaction is often more successful with aromatic aldehydes, particularly those with electron-withdrawing groups.

  • Incomplete Reaction or Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired oxazoline. Monitoring the reaction progress by techniques like TLC is crucial to determine the optimal reaction time.

  • Purification Issues: The desired product might be lost during the work-up and purification steps. Choosing a synthesis strategy that minimizes side products can simplify purification.

Q3: How can I minimize the formation of side products during my reaction?

Minimizing side products is key to improving yield and simplifying purification. Consider the following strategies:

  • Optimize Reagent Stoichiometry: Using the correct ratio of reactants is critical. For example, in flow synthesis using Deoxo-Fluor®, a slight excess of the reagent can lead to high conversion, while a larger excess can result in numerous byproducts.

  • Control Reaction Temperature: Many side reactions are favored at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.

  • Choose the Right Solvent: The polarity and proticity of the solvent can influence the reaction pathway. For instance, in the Van Leusen synthesis, polar protic solvents tend to favor the formation of the desired oxazole over the oxazoline intermediate.

  • Use of Protecting Groups: If your starting materials contain sensitive functional groups that might participate in side reactions, consider using appropriate protecting groups.

Q4: What are the best practices for purifying synthetic oxazolines?

Purification of oxazolines can be challenging due to their potential sensitivity. Here are some common techniques and tips:

  • Distillation: For volatile oxazolines, distillation under reduced pressure can be an effective purification method. It is important to keep the temperature below 130°C to minimize polymerization.

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a widely used technique for purifying oxazolines. The appropriate solvent system can be determined by TLC analysis.

  • Recrystallization: If the oxazoline is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

  • Strategic Synthesis Design: The easiest purification is one that is not needed. Designing a synthesis that produces minimal byproducts can significantly simplify the work-up and purification process. For example, in some Fischer oxazole syntheses, the product precipitates as a hydrochloride salt, which can be easily collected.

Troubleshooting Guides

Guide 1: Low Yield in Dehydrative Cyclization of β-Hydroxy Amides

Problem: You are experiencing a low yield of your desired 2-oxazoline when performing a dehydrative cyclization of a β-hydroxy amide.

G cluster_reagent Dehydrating Agent Issues cluster_conditions Reaction Condition Issues cluster_sm Starting Material Issues cluster_workup Work-up & Purification Issues start Low Yield Observed check_reagent 1. Check Dehydrating Agent start->check_reagent check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_sm 3. Assess Starting Material start->check_sm check_workup 4. Review Work-up & Purification start->check_workup reagent_inactive Agent is inactive or low quality check_reagent->reagent_inactive reagent_weak Agent is too weak for the substrate check_reagent->reagent_weak temp_low Temperature is too low check_conditions->temp_low time_short Reaction time is too short check_conditions->time_short solvent_wrong Inappropriate solvent check_conditions->solvent_wrong sm_impure β-hydroxy amide is impure check_sm->sm_impure sm_unreactive Substrate is sterically hindered or electronically deactivated check_sm->sm_unreactive product_loss Product is lost during extraction or chromatography check_workup->product_loss product_degradation Product degrades on silica gel check_workup->product_degradation solution_reagent Use fresh, high-purity reagent. Consider a stronger dehydrating agent (e.g., TfOH). reagent_inactive->solution_reagent reagent_weak->solution_reagent solution_conditions Increase temperature incrementally. Monitor reaction by TLC to determine optimal time. Screen different solvents. temp_low->solution_conditions time_short->solution_conditions solvent_wrong->solution_conditions solution_sm Purify starting material before cyclization. Consider a more forcing reaction condition or a different synthetic route. sm_impure->solution_sm sm_unreactive->solution_sm solution_workup Optimize extraction pH. Use a different stationary phase for chromatography (e.g., alumina). Consider distillation for volatile products. product_loss->solution_workup product_degradation->solution_workup

Troubleshooting workflow for low yield in dehydrative cyclization.

Guide 2: Formation of Oxazoline Intermediate in Van Leusen Synthesis

Problem: Your Van Leusen reaction is producing the 4,5-disubstituted oxazoline intermediate instead of the desired 5-substituted oxazole.

Cause: The formation of the oxazoline versus the oxazole is highly dependent on the reaction conditions. The oxazoline is an intermediate that, under the right conditions, eliminates p-toluenesulfinic acid to form the oxazole. Inadequate conditions for this elimination step will result in the isolation of the oxazoline.

Solutions:

  • Choice and Amount of Base: The strength and amount of the base are critical. Using a strong base like potassium phosphate (B84403) (K₃PO₄) is effective. Crucially, using 2 equivalents of the base strongly favors the elimination step to form the oxazole. In contrast, using only 1 equivalent of the same base often results in the oxazoline as the major product.

  • Solvent Selection: Polar protic solvents like isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH) facilitate the elimination to the oxazole. Polar aprotic solvents such as THF and CH₃CN tend to favor the formation and isolation of the oxazoline intermediate.

  • Reaction Conditions: Microwave-assisted synthesis at elevated temperatures (e.g., 60°C) can promote the elimination of the tosyl group and favor the formation of the oxazole.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Substituted-2-Oxazolines
EntrySubstrate (β-hydroxy amide)Dehydrating Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1N-(2-hydroxyethyl)benzamideTriflic Acid (1.5 equiv)DCE801295
2N-(2-hydroxyethyl)benzamideMsOH (1.5 equiv)DCE8012<10
3N-(2-hydroxyethyl)benzamideTFA (1.5 equiv)DCE8012<10
4(S)-N-(1-hydroxybutan-2-yl)benzamideDeoxo-Fluor® (1.35 equiv)CH₂Cl₂25Flow (1.7 min res. time)98
5N-(2-hydroxy-2-phenylethyl)acetamideBurgess ReagentTHF25285N/A
6N-(2-hydroxyethyl)isobutyramideMolybdenum complexToluene1102478N/A

Experimental Protocols

Protocol 1: Triflic Acid-Promoted Dehydrative Cyclization of N-(2-hydroxyethyl)benzamide

Materials:

  • N-(2-hydroxyethyl)benzamide

  • Triflic acid (TfOH)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • To a solution of N-(2-hydroxyethyl)benzamide (1.0 mmol) in DCE (5 mL) in a sealed tube, add triflic acid (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-2-oxazoline. An expected yield is typically >90%.

Protocol 2: Van Leusen Synthesis of 5-Phenyl Oxazole

Materials:

  • Benzaldehyde (B42025)

  • 4-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Anhydrous potassium phosphate (K₃PO₄)

  • Anhydrous isopropanol (IPA)

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 eq).

  • Add TosMIC (1.0 mmol, 1.0 eq) to the vial.

  • Add anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).

  • Add 5 mL of anhydrous isopropanol (IPA).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and irradiate at a constant temperature of 60°C for 1.5 to 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl oxazole. An expected yield is typically >90%.

Visualizations

G start Start reagents Combine Starting Materials and Reagents in Solvent start->reagents reaction Heat/Stir Reaction Mixture for a Specified Time reagents->reaction monitor Monitor Reaction Progress (e.g., TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitor->workup Reaction Complete purification Purification of Crude Product (Chromatography, Distillation, Recrystallization) workup->purification characterization Characterization of Pure Product (NMR, MS, IR) purification->characterization end End characterization->end

A general experimental workflow for synthetic oxazoline production.

Technical Support Center: Overcoming Oxaliplatin Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering solubility issues with oxaliplatin (B1677828) in aqueous solutions during their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway diagrams to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of oxaliplatin?

A1: Oxaliplatin is generally described as slightly soluble in water.[1] Its solubility is dependent on temperature and the composition of the aqueous medium. For instance, in phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 0.01 mg/mL.[2] With gentle warming, it can be soluble up to 5 mM in water. One source indicates a solubility of 2.17 mg/mL in water with sonication and heating to 60°C.[3] In a 5% w/v glucose solution, the solubility is reported to be 3.33 mg/mL with ultrasonication.[3][4]

Q2: Which solvents are recommended for preparing oxaliplatin stock solutions?

A2: For in vitro studies, sterile water or a 5% dextrose solution are the preferred solvents for preparing fresh oxaliplatin solutions.[5] While Dimethyl sulfoxide (B87167) (DMSO) can dissolve oxaliplatin at high concentrations (up to 100 mM), its use is strongly discouraged for biological experiments as it can interact with the oxaliplatin molecule, leading to a loss of activity.[6] If DMSO must be used, the final concentration in the cell culture medium should be kept below 0.1%.[6] For long-term storage, some researchers suggest preparing stock solutions in milliQ water and storing them at -80°C.[6]

Q3: My oxaliplatin solution is cloudy or forms a precipitate. What are the common causes and solutions?

A3: Cloudiness or precipitation can occur for several reasons:

  • Exceeding Solubility Limit: The concentration of oxaliplatin may be too high for the chosen solvent and conditions. Try reducing the concentration or gently warming the solution.

  • Use of Incompatible Solvents: Oxaliplatin is unstable in solutions containing chloride ions, such as normal saline (0.9% NaCl), as this can lead to the degradation of the compound.[7] Always use dextrose solutions (e.g., D5W) or water as the diluent.[5][8]

  • pH Incompatibility: Oxaliplatin is unstable in alkaline solutions. Avoid mixing it with alkaline medications or media, such as basic solutions of 5-fluorouracil.[5][7]

  • Precipitation upon Dilution: When diluting a concentrated stock (especially from an organic solvent if used cautiously), rapid changes in solvent polarity can cause the drug to precipitate. To avoid this, add the stock solution dropwise to the aqueous buffer while vigorously vortexing.

Q4: How does temperature affect oxaliplatin's solubility and stability?

A4: Generally, increasing the temperature can increase the solubility of oxaliplatin in aqueous solutions.[3] However, it's crucial to be aware of the compound's stability at higher temperatures. For short-term dissolution, gentle warming (e.g., to 45°C or 60°C) with sonication can be employed.[3][9] For administration, diluted solutions in 5% dextrose are stable for up to 24 hours at room temperature (20-25°C) and for 48 hours when refrigerated (2-8°C).[7][10]

Data Presentation: Oxaliplatin Solubility

The following table summarizes the solubility of oxaliplatin in various solvents.

SolventConcentrationConditionsReference
Water10 mM (approx. 4 mg/mL)-[11]
Water2.17 mg/mL (5.46 mM)Ultrasonic and warming to 60°C[3]
Water5 mg/mLHeating to 45°C and sonication for 10 minutes may be required[9]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.01 mg/mL-[2]
Phosphate-Buffered Saline (PBS)1.92 mg/mL (4.83 mM)Ultrasonic, warming, and heating to 60°C[3][4]
5% w/v Glucose Solution3.33 mg/mL (8.38 mM)Ultrasonic[3][4]
Dimethyl sulfoxide (DMSO)20.83 mg/mL (52.43 mM)Ultrasonic, warming, and heating to 60°C[3]
Dimethylformamide (DMF)1.67 mg/mL (4.20 mM)Ultrasonic[3]
Ethanol< 1 mg/mLInsoluble[3]

Experimental Protocols

Protocol 1: Preparation of Oxaliplatin Aqueous Solution for In Vitro Cell Culture

Materials:

  • Oxaliplatin powder

  • Sterile, nuclease-free water or 5% Dextrose in Water (D5W)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of oxaliplatin powder in a sterile conical tube under aseptic conditions.

  • Solvent Addition: Add the required volume of sterile water or D5W to achieve the desired stock concentration (e.g., 1 mg/mL or 5 mg/mL).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the solution for 10-15 minutes.

    • If necessary, gently warm the solution in a water bath set to a temperature no higher than 45°C while intermittently vortexing until the oxaliplatin is completely dissolved. Visually inspect for any remaining particulate matter.

  • Sterilization: Filter the prepared oxaliplatin solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage and Use: It is highly recommended to use the freshly prepared aqueous solution immediately. Aqueous solutions of oxaliplatin are not recommended for storage for more than one day.[2] If longer-term storage is necessary, consider preparing aliquots and storing them at -80°C, though stability under these conditions should be validated.

Protocol 2: Preparation of Liposomal Oxaliplatin (Film Method)

This protocol provides a general outline for preparing PEG-coated liposomes of oxaliplatin using the film method, a common technique for liposomal encapsulation.

Materials:

  • Oxaliplatin

  • Phospholipids (e.g., DPPC, HSPC)

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform (B151607)

  • Aqueous buffer (e.g., 5% dextrose solution)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DPPC, cholesterol, DSPE-PEG2000 in a molar ratio such as 85:10:5) in chloroform in a round-bottom flask.[12]

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution of oxaliplatin (e.g., in 5% dextrose) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification:

    • Remove the unencapsulated oxaliplatin from the liposome (B1194612) suspension by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the prepared liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Oxaliplatin_Solubilization_Workflow start Start: Need to prepare oxaliplatin solution solvent Select Solvent System start->solvent invitro In Vitro Experiment solvent->invitro invivo In Vivo Experiment solvent->invivo water_d5w Use Sterile Water or 5% Dextrose (D5W) invitro->water_d5w Preferred dmso_caution Use DMSO with caution (final conc. <0.1%) invitro->dmso_caution Alternative for high concentration d5w_iv Use 5% Dextrose (D5W) for IV administration invivo->d5w_iv dissolution Dissolution Process water_d5w->dissolution dmso_caution->dissolution d5w_iv->dissolution vortex Vortex vigorously dissolution->vortex sonicate_warm Sonicate and/or gently warm (<45°C) vortex->sonicate_warm check_sol Visually inspect for complete dissolution sonicate_warm->check_sol clear Solution is clear check_sol->clear Yes not_clear Cloudy or Precipitate check_sol->not_clear No filter Sterile filter (0.22 µm) clear->filter troubleshoot Troubleshoot not_clear->troubleshoot troubleshoot->dissolution use Use immediately filter->use

Oxaliplatin_DNA_Damage_Response

Oxaliplatin_Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway DNA_Damage Oxaliplatin-Induced DNA Damage Bax Bax DNA_Damage->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Death_Receptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves Caspase8->Caspase3 Activates tBid tBid Bid->tBid tBid->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Optimizing Oxalic Acid Leaching of Metals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxalic acid leaching of metals. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for oxalic acid leaching of different metals?

A1: The optimal temperature for oxalic acid leaching is highly dependent on the target metal and the source material. Generally, increasing the temperature enhances leaching efficiency up to a certain point, after which the benefits may plateau or even decrease due to factors like the precipitation of metal oxalates.[1] Below is a summary of optimal temperature ranges for various metals based on recent studies.

Target Metal(s)Source MaterialOptimal Temperature (°C)Leaching Efficiency (%)Reference
Lithium (Li)Spent Lithium-ion Batteries6098.8[2]
Lithium (Li), Nickel (Ni), Cobalt (Co), Manganese (Mn)Spent LiNi0.8Co0.1Mn0.1O2 Cathode85Li: 99.26, Ni: 98.41, Co: 96.95, Mn: 97.54
Lithium (Li)Spent Lithium-ion Batteries7089.6
Rare Earth Elements (REEs) & Iron (Fe)NdFeB Waste90Fe: 93.89, REE Oxalate (B1200264) Precipitation: 93.17
Aluminum (Al)Industrial Black Dross≥7575.2[1][3]
Vanadium (V), Nickel (Ni), Iron (Fe), Aluminum (Al)Spent Fluid Catalytic Cracking Catalyst95V: 73.4, Ni: 32.4, Fe: 48.2, Al: 36.8[4]
Iron (Fe)Clay8583.9 (as Fe2O3 removal)
Indium (In)Waste LCD Panels70100[5]

Q2: How does oxalic acid concentration affect leaching efficiency?

A2: Oxalic acid concentration is a critical parameter. Initially, increasing the concentration generally leads to a higher leaching rate. However, excessively high concentrations can sometimes lead to the precipitation of metal oxalates, which can hinder the overall extraction.[1] The optimal concentration depends on the specific metal and material being leached. For instance, in aluminum leaching from black dross, the efficiency decreased when the oxalic acid concentration exceeded 0.5 M due to the precipitation of aluminum oxalate.[1]

Q3: What are the safety precautions I should take when working with oxalic acid?

A3: Oxalic acid is a hazardous substance that requires careful handling. Always work in a well-ventilated area, preferably within a chemical fume hood.[6][7][8] Personal protective equipment (PPE) is mandatory, including chemical splash goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[6][7][8][9] Avoid creating dust if using the solid form.[7][8] In case of skin contact, wash the affected area thoroughly with soap and water.[9] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] Always have an emergency spill kit and appropriate neutralizing agents, such as sodium bicarbonate, readily available.

Troubleshooting Guide

Problem 1: Low Metal Recovery

  • Possible Cause: Sub-optimal temperature.

    • Solution: Consult the data table above for the recommended temperature range for your target metal. Gradually increase the temperature within the recommended range and monitor the leaching efficiency. Be aware that exceeding the optimal temperature can sometimes be detrimental.[4]

  • Possible Cause: Inappropriate oxalic acid concentration.

    • Solution: The relationship between acid concentration and leaching is not always linear. If you suspect precipitation of metal oxalates, try decreasing the oxalic acid concentration. Conversely, if the reaction is slow, a modest increase in concentration might be beneficial.[1]

  • Possible Cause: Insufficient leaching time.

    • Solution: Leaching is a time-dependent process. Ensure your experiment runs for a sufficient duration to reach equilibrium.[4] You can take samples at different time points to determine the optimal leaching time for your specific system.

  • Possible Cause: Poor mixing/agitation.

    • Solution: Inadequate agitation can lead to poor mass transfer between the solid and liquid phases. Ensure your stirring or shaking speed is sufficient to keep the solid particles suspended in the solution.

Problem 2: Poor Selectivity (Co-leaching of unwanted metals)

  • Possible Cause: The chosen temperature and acid concentration are not selective for your target metal.

    • Solution: Selectivity can often be improved by carefully controlling the experimental conditions. For example, in the leaching of lithium from spent batteries, specific conditions (60°C, 0.6 M oxalic acid) can yield high lithium recovery while minimizing the leaching of cobalt, nickel, and manganese.[2] Experiment with lower temperatures and acid concentrations to favor the dissolution of your target metal.

  • Possible Cause: The formation of soluble complexes with impurity metals.

    • Solution: The complexing nature of oxalate can sometimes lead to the dissolution of unwanted metals.[4] Consider a two-stage leaching process. The first stage could use milder conditions to selectively leach the target metal. Alternatively, a pre-leaching step with a different reagent could be employed to remove certain impurities before the oxalic acid leach.

Problem 3: Unwanted Precipitation During Leaching

  • Possible Cause: Supersaturation of metal oxalates.

    • Solution: This can occur if the concentration of the leached metal or the oxalic acid is too high.[1] Try diluting the leaching solution by increasing the liquid-to-solid ratio. Alternatively, as mentioned before, reducing the initial oxalic acid concentration can prevent the solubility product of the metal oxalate from being exceeded.[1]

  • Possible Cause: Changes in pH during the reaction.

    • Solution: The solubility of many metal oxalates is pH-dependent. Monitor the pH of your solution throughout the experiment. If necessary, use a buffer or periodically add a pH-adjusting agent to maintain the optimal pH for keeping your target metal in solution.

Experimental Protocols

General Protocol for Oxalic Acid Leaching

This protocol provides a general framework. Specific parameters should be optimized based on the target metal and source material.

1. Material Preparation:

  • Ensure the solid material is of a consistent and appropriate particle size. Grinding or milling may be necessary to increase the surface area for leaching.[4]
  • Accurately weigh the desired amount of the solid material.

2. Leaching Solution Preparation:

  • Calculate and weigh the required amount of oxalic acid dihydrate.
  • Dissolve the oxalic acid in deionized water to achieve the desired molar concentration. Prepare this solution in a fume hood.

3. Leaching Procedure:

  • Place the weighed solid material into a reaction vessel (e.g., a three-necked flask).[10]
  • Add the prepared oxalic acid solution to the reaction vessel to achieve the desired liquid-to-solid ratio.
  • Set up the reaction apparatus, including a condenser to prevent evaporation, a mechanical stirrer for agitation, and a thermometer to monitor the temperature.[10] The setup should be placed in a water or oil bath for temperature control.[10]
  • Heat the mixture to the desired temperature while stirring continuously.
  • Maintain the temperature and stirring for the predetermined reaction time.

4. Sample Collection and Analysis:

  • At desired time intervals, withdraw a small aliquot of the slurry.
  • Immediately filter the aliquot to separate the solid residue from the leachate.
  • Analyze the concentration of the target metal(s) in the leachate using an appropriate analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

5. Post-Leaching Processing:

  • After the leaching is complete, cool the mixture to room temperature.
  • Filter the entire slurry to separate the solid residue from the pregnant leach solution.
  • Wash the solid residue with deionized water to recover any remaining dissolved metals.
  • The pregnant leach solution can then be further processed to recover the target metal.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_leaching Leaching Process cluster_analysis Analysis & Separation material_prep Material Preparation (Grinding, Weighing) leaching Leaching (Temperature, Time, Agitation) material_prep->leaching solution_prep Solution Preparation (Oxalic Acid) solution_prep->leaching sampling Periodic Sampling leaching->sampling filtration Filtration leaching->filtration sampling->filtration residue Solid Residue filtration->residue pls Pregnant Leach Solution filtration->pls analysis Leachate Analysis (ICP-OES/AAS) pls->analysis

Caption: A general workflow for a typical oxalic acid leaching experiment.

Troubleshooting_Logic start Low Metal Recovery? temp Is Temperature Optimal? start->temp Yes conc Is [H2C2O4] Correct? temp->conc Yes adjust_temp Adjust Temperature temp->adjust_temp No time Is Leaching Time Sufficient? conc->time Yes adjust_conc Adjust Concentration conc->adjust_conc No agitation Is Agitation Adequate? time->agitation Yes increase_time Increase Leaching Time time->increase_time No increase_agitation Increase Agitation Speed agitation->increase_agitation No success Problem Resolved agitation->success Yes adjust_temp->temp adjust_conc->conc increase_time->time increase_agitation->agitation

Caption: A troubleshooting flowchart for addressing low metal recovery in oxalic acid leaching.

References

Technical Support Center: Prevention of Oxazoline Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to prevent the degradation of the oxazoline (B21484) ring during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My oxazoline-containing compound is showing signs of degradation after my reaction. What is the most likely cause?

A1: The oxazoline ring is susceptible to hydrolysis, which leads to ring-opening.[1] This is the most common degradation pathway and can be catalyzed by both acidic and basic conditions. The presence of water, even in trace amounts, can be problematic. The reaction temperature also plays a significant role, with higher temperatures accelerating the rate of hydrolysis.[2]

Q2: At what pH is the oxazoline ring most stable?

A2: The stability of the oxazoline ring is highly pH-dependent. Generally, oxazolines are most stable in neutral or slightly basic conditions (around pH 7.5).[3] They exhibit moderate to low stability in acidic conditions, with degradation increasing as the pH drops.[4] Strong acidic (pH < 1) or alkaline (pH > 12) conditions, especially at elevated temperatures, can lead to rapid hydrolysis.[5]

Q3: Can my purification method cause degradation?

A3: Yes, purification methods can introduce conditions that lead to degradation. For example, using silica (B1680970) gel chromatography with acidic or basic mobile phases can promote hydrolysis. It is advisable to use neutralized silica gel or an alternative purification method like neutral alumina (B75360) chromatography or recrystallization if you suspect degradation during purification.

Q4: Are there ways to protect the oxazoline ring during a reaction?

A4: While the oxazoline ring itself can act as a protecting group for carboxylic acids, it can be degraded under certain conditions.[6] If the reaction conditions are harsh (e.g., strongly acidic or basic), it may be necessary to consider a synthetic route that introduces the oxazoline functionality at a later stage. For some specific applications, photolabile protecting groups have been used on functionalities elsewhere in the molecule to allow for milder deprotection conditions that do not affect the oxazoline ring.[7]

Troubleshooting Guides

Problem: Low Yield in an Oxazoline-Involving Reaction

If you are experiencing a low yield in a reaction involving an oxazoline-containing molecule, consider the following potential causes and solutions.

Possible Cause 1: Degradation due to Acidic Conditions

  • Troubleshooting Steps:

    • Check the pH of your reaction mixture. If it is acidic, consider adding a non-nucleophilic base to neutralize it.

    • Avoid acidic reagents if possible. If an acid is required, use the mildest possible acid at the lowest effective concentration.

    • Perform the reaction at a lower temperature. This can significantly slow down the rate of acid-catalyzed hydrolysis.[8]

Possible Cause 2: Degradation due to Basic Conditions

  • Troubleshooting Steps:

    • Evaluate the strength and stoichiometry of the base used. If a strong base is not essential for the reaction, switch to a milder base.

    • Control the reaction temperature. As with acidic conditions, lower temperatures can mitigate base-catalyzed degradation.

Possible Cause 3: Presence of Water

  • Troubleshooting Steps:

    • Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in an inert atmosphere (e.g., under argon or nitrogen).

    • Dry all glassware thoroughly before use.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Requiring Preservation of the Oxazoline Ring

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

    • Use anhydrous solvents, either freshly distilled from an appropriate drying agent or from a solvent purification system.

    • Ensure all reagents are anhydrous.

  • Reaction Setup:

    • Assemble the reaction under an inert atmosphere of argon or nitrogen.

    • Dissolve the oxazoline-containing starting material in the anhydrous solvent.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) before adding any potentially problematic reagents.

  • Reagent Addition:

    • Add reagents slowly and monitor the reaction progress closely by a suitable technique (e.g., TLC, LC-MS).

  • Workup:

    • Quench the reaction with a neutral or slightly basic aqueous solution if possible.

    • Extract the product into an organic solvent and wash with brine to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification:

    • If chromatography is necessary, consider using a neutral stationary phase (e.g., neutral alumina or deactivated silica gel).

    • Alternatively, consider purification by recrystallization or distillation to avoid contact with potentially acidic or basic surfaces.

Data Presentation

Table 1: pH Stability of a Sugar Oxazoline Derivative (SG-oxazoline)

This table summarizes the stability of SG-oxazoline at different pH values when incubated at 30 °C. The data shows that the stability is significantly higher at a neutral pH.[3]

pHRelative Amount of SG-oxazoline Remaining After Incubation
5.5< 20%
6.5~40%
7.5> 90%

Table 2: Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline) (PiPOx) in Various Buffers

This table shows the stability of PiPOx in different pH environments, highlighting its lower stability in acidic conditions.[4]

pHConditionsStability
1.2Simulated gastric fluidDegrades to a water-soluble structure over 2 weeks.
4.0BufferForms a crosslinked network within hours.
6.9Deionized waterStable.
7.4Phosphate-buffered saline, Simulated body fluid, PlasmaSatisfactorily stable for up to 1 week.
8.0 - 9.0BufferGood stability.

Visualizations

Hydrolysis_Mechanism cluster_hydrolysis Acid-Catalyzed Hydrolysis of Oxazoline Oxazoline 2-Substituted Oxazoline Protonated_Oxazoline Protonated Oxazoline Oxazoline->Protonated_Oxazoline H+ Intermediate Tetrahedral Intermediate Protonated_Oxazoline->Intermediate H2O Ring_Opened Amino Ester Intermediate->Ring_Opened Ring Opening

Caption: Acid-catalyzed hydrolysis of the oxazoline ring.

Troubleshooting_Workflow start Low Yield in Oxazoline Reaction check_pH Check Reaction pH start->check_pH is_acidic Acidic? check_pH->is_acidic is_basic Basic? is_acidic->is_basic No add_base Add Non-Nucleophilic Base Lower Temperature is_acidic->add_base Yes use_milder_base Use Milder Base Lower Temperature is_basic->use_milder_base Yes check_water Check for Water is_basic->check_water No add_base->check_water use_milder_base->check_water use_anhydrous Use Anhydrous Conditions check_water->use_anhydrous Present end Improved Yield check_water->end Absent use_anhydrous->end Experimental_Workflow cluster_workflow General Experimental Workflow start Start dry_glassware Dry Glassware start->dry_glassware anhydrous_solvents Use Anhydrous Solvents/Reagents dry_glassware->anhydrous_solvents inert_atmosphere Inert Atmosphere (Ar/N2) anhydrous_solvents->inert_atmosphere cool_reaction Cool Reaction Mixture inert_atmosphere->cool_reaction slow_addition Slow Reagent Addition cool_reaction->slow_addition monitor Monitor Reaction (TLC/LC-MS) slow_addition->monitor quench Neutral/Slightly Basic Quench monitor->quench extract_dry Extract and Dry quench->extract_dry purify Purify (Neutral Conditions) extract_dry->purify end Final Product purify->end

References

Technical Support Center: Oxazoline Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazoline (B21484) synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered when transitioning oxazoline synthesis from bench-scale to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up oxazoline synthesis?

A1: Scaling up oxazoline synthesis often presents challenges related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more difficult to control.[1] Other common issues include changes in reaction kinetics, premature precipitation of intermediates or products, and difficulties in achieving consistent product quality and yield.[1]

Q2: Why is my reaction yield significantly lower on a larger scale compared to the bench scale?

A2: A decrease in yield during scale-up can be attributed to several factors. Inadequate mixing can lead to incomplete reactions.[2] Poor temperature control, especially in exothermic reactions, can result in the formation of byproducts or degradation of the desired product.[1] The rate of reagent addition also becomes more critical at a larger scale; adding reagents too quickly can cause temperature spikes and lead to impurity formation.[1] Furthermore, the quality of starting materials can have a more pronounced impact on a larger scale.[3]

Q3: I am observing new or increased levels of impurities in my scaled-up batch. What are the likely causes?

A3: The impurity profile often changes during scale-up.[1] New impurities can arise from side reactions that are negligible at a smaller scale but become significant under the conditions of a larger reactor. Common side reactions include the formation of dimers or polymers due to high concentrations of reactive intermediates, which can be caused by poor mixing.[1] Incomplete cyclization can also lead to the presence of intermediates, such as N-(1-hydroxy-2-methylpropan-2-yl)acetamide in certain syntheses.[2]

Q4: How can I improve the purification of my oxazoline product at a larger scale?

A4: Purification can be challenging due to the presence of closely related impurities. The choice of purification method will depend on the physical properties of your product and the nature of the impurities. Flash column chromatography is a common method for purification.[4] For large-scale operations, optimizing the crystallization process is often more practical and cost-effective. This involves a careful selection of solvents and a controlled cooling process to ensure the formation of pure crystals.[3] In some cases, continuous flow synthesis with inline purification techniques can be employed to mitigate purification challenges at scale.[5][6]

Troubleshooting Guides

Problem 1: Low Yield in Robinson-Gabriel Synthesis

Symptoms:

  • Significantly lower than expected yield of the desired oxazole (B20620).

  • Presence of unreacted starting materials or side products.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Cyclodehydrating Agent The choice of cyclodehydrating agent is crucial. While traditional reagents like concentrated sulfuric acid, PCl₅, P₂O₅, and POCl₃ can sometimes result in lower yields, modern modifications can improve outcomes.[4] Consider using polyphosphoric acid, which has been shown to increase yields to 50-60%.[4] The Dess-Martin periodinane followed by a suitable workup is another effective alternative.
Suboptimal Reaction Temperature Inadequate temperature can lead to incomplete reaction, while excessive heat can cause degradation. Carefully monitor and control the reaction temperature. For microwave-assisted synthesis, a constant temperature of 60°C for 1.5 to 2 hours has been reported to be effective.[4]
Presence of Moisture The Robinson-Gabriel synthesis involves a dehydration step, so the presence of water can hinder the reaction. Ensure all reagents and solvents are anhydrous.
Problem 2: Failure of Van Leusen Reaction with Aliphatic Aldehydes

Symptoms:

  • No formation of the desired oxazoline product when using an aliphatic aldehyde.

  • Recovery of unreacted starting materials.

Possible Causes & Solutions:

CauseRecommended Solution
Limitation of the Van Leusen Reaction The van Leusen reaction is often more successful with aromatic aldehydes, especially those with electron-withdrawing groups that enhance reactivity.[4] Some studies have reported failures when using aliphatic aldehydes under standard conditions.[4]
Suboptimal Reaction Conditions If an aliphatic aldehyde must be used, a thorough screening of reaction conditions is necessary. Experiment with different bases (e.g., K₂CO₃, DBU), solvents (e.g., MeOH, CH₂Cl₂), and reaction temperatures.
Formation of Oxazoline Intermediate The reaction may be stalling at the 4,5-disubstituted oxazoline intermediate. The elimination of p-toluenesulfinic acid to form the oxazole is dependent on the base, solvent, and temperature.[4]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Van Leusen Oxazole Synthesis

This protocol is based on the reaction of an aldehyde with Tosylmethylisocyanide (TosMIC).

Materials:

Procedure:

  • In a microwave reactor vial, combine the aldehyde (1.0 equiv), TosMIC (1.0 equiv), and K₂CO₃ (2.0 equiv).

  • Add methanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 60°C for 1.5 to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure oxazole. An expected yield is typically >90% for suitable aromatic aldehydes.[4]

Data Presentation

Table 1: Optimization of Reaction Conditions for Oxazoline Synthesis

This table summarizes the effect of different reagents and solvents on the yield of an oxazoline synthesis from a carboxylic acid and a silylated amino alcohol.

EntryCoupling ReagentBaseSolventYield of Product 3 (%)Yield of Side Product 4 (%)
1Tosyl ChlorideTriethylamineTetrahydrofuran~1080
2Pentafluorosulfonyl ChlorideTriethylamineTetrahydrofuranNot specifiedNot specified
34-Nitrobenzene Sulfonyl ChlorideTriethylamineTetrahydrofuranNot specifiedNot specified
4DASTTriethylamineTetrahydrofuran20-25Not specified
5XtalFluor-ETriethylamineTetrahydrofuran20-25Not specified
6Deoxo-FluorTriethylamineTetrahydrofuran20-25Not specified
7XtalFluor-E (with TMS-protected amino alcohol)TriethylamineTetrahydrofuran~25Not specified
8XtalFluor-E (with TES-protected amino alcohol)TriethylamineTetrahydrofuran60Not specified
9XtalFluor-ETriethylamineDichloromethaneImprovedNot specified
13XtalFluor-EN,N-diisopropylethylamineDichloromethaneNot specifiedNot specified
14XtalFluor-E2,6-LutidineDichloromethaneNot specifiedNot specified
15XtalFluor-EPyridineDichloromethane80Not specified

Data adapted from a study on the optimization of oxazoline synthesis.[7]

Visualizations

Scale_Up_Workflow cluster_planning Phase 1: Planning & Feasibility cluster_development Phase 2: Process Development & Optimization cluster_scaleup Phase 3: Scale-Up & Production Route_Scouting Route Scouting & Process Hazard Analysis Reagent_Sourcing Raw Material Sourcing & Quality Control Route_Scouting->Reagent_Sourcing Bench_Scale Bench-Scale Synthesis (mg to g) Reagent_Sourcing->Bench_Scale Parameter_Screening Reaction Parameter Screening (DoE) Bench_Scale->Parameter_Screening Analytical_Development Analytical Method Development (HPLC, GC) Parameter_Screening->Analytical_Development Pilot_Plant Pilot Plant Scale-Up (kg scale) Analytical_Development->Pilot_Plant Troubleshooting Troubleshooting & Process Adjustments Pilot_Plant->Troubleshooting Troubleshooting->Pilot_Plant Re-optimization Production Full-Scale Production Troubleshooting->Production

Caption: A typical workflow for scaling up oxazoline synthesis.

Troubleshooting_Flowchart Start Low Yield or High Impurities in Scaled-Up Batch Check_Mixing Is Mixing Efficient? Start->Check_Mixing Check_Temp Is Temperature Control Adequate? Check_Mixing->Check_Temp Yes Improve_Mixing Improve Stirrer Design or Speed Check_Mixing->Improve_Mixing No Check_Reagents Are Reagent Quality and Addition Rate Optimal? Check_Temp->Check_Reagents Yes Improve_Temp Optimize Heating/Cooling Profile Check_Temp->Improve_Temp No Optimize_Reagents Verify Reagent Purity & Optimize Addition Rate Check_Reagents->Optimize_Reagents No Reoptimize Re-optimize Reaction Parameters (DoE) Check_Reagents->Reoptimize Yes Improve_Mixing->Check_Temp Improve_Temp->Check_Reagents Optimize_Reagents->Reoptimize

Caption: A troubleshooting flowchart for common scale-up issues.

References

Technical Support Center: Minimizing Side Products in Oxazoline Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during oxazoline (B21484) ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-oxazolines, and what are their primary advantages and disadvantages?

A1: Several methods are commonly employed for the synthesis of 2-oxazolines, each with its own set of advantages and disadvantages. The choice of method often depends on the substrate, desired scale, and available reagents.

  • Dehydrative Cyclization of β-Hydroxy Amides: This is a widely used method involving the removal of a water molecule from a β-hydroxy amide to form the oxazoline ring.[1]

    • Advantages: Can be a very "green" synthesis, with water as the only byproduct, especially when using acid catalysts like triflic acid (TfOH).[1][2] It is applicable to a wide range of substrates.

    • Disadvantages: Often requires harsh conditions or corrosive reagents, and some methods generate stoichiometric amounts of waste.[1] Incomplete dehydration can lead to low yields.

  • Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CCl₄) to facilitate the cyclization of a β-hydroxy amide.[3]

    • Advantages: Proceeds under relatively mild conditions.[4]

    • Disadvantages: Generates stoichiometric amounts of triphenylphosphine oxide (TPPO), which can be difficult to remove.[3][5] The use of carbon tetrachloride is restricted due to environmental concerns.[4]

  • Mitsunobu Reaction: This method employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), for the cyclization.[6]

    • Advantages: High reliability and versatility, proceeding with a clean inversion of stereochemistry at the alcohol center.[7]

    • Disadvantages: Produces stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine (B178648) derivative as byproducts, which can complicate purification.[7][8]

  • From Aldehydes and Amino Alcohols: This approach involves the condensation of an aldehyde with an amino alcohol to form an oxazolidine (B1195125) intermediate, which is then oxidized to the oxazoline.[4]

    • Advantages: Can be a simple one-pot procedure with a broad substrate scope.[3]

    • Disadvantages: Electron-rich aromatic aldehydes may undergo undesired side reactions like electrophilic aromatic halogenation.[3]

  • From Nitriles and Amino Alcohols: This method typically uses a Lewis acid catalyst, such as zinc chloride (ZnCl₂), to promote the reaction between a nitrile and an amino alcohol.[4]

    • Advantages: A direct method for forming the oxazoline ring.

    • Disadvantages: Often requires high temperatures and anhydrous conditions.[4]

Q2: I am getting a low yield in my oxazoline synthesis. What are the common causes and how can I improve it?

A2: Low yields in oxazoline synthesis can stem from several factors, depending on the chosen synthetic route. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR). If the reaction has stalled, consider increasing the reaction time or temperature.

  • Suboptimal Reagents or Catalysts: The choice and amount of reagents are critical. For dehydrative cyclization, strong acids like TfOH have been shown to be more effective than weaker acids.[9] For methods involving dehydrating agents, ensure they are fresh and active.

  • Presence of Water: Many oxazoline synthesis reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The use of molecular sieves can also be beneficial.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the specific troubleshooting sections for your synthetic method to identify and minimize potential side reactions.

  • Product Degradation: Oxazolines can be sensitive to acidic or basic conditions, especially during workup and purification.[3] Ensure that the pH is controlled during aqueous workup and consider using milder purification techniques.

  • Steric Hindrance: Sterically hindered substrates may react more slowly or require more forcing conditions. Increasing the reaction temperature or using a more potent catalyst might be necessary.

Q3: How can I effectively remove triphenylphosphine oxide (TPPO) from my reaction mixture after an Appel or Mitsunobu reaction?

A3: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct in reactions like the Appel and Mitsunobu. Several methods can be employed for its removal:

  • Crystallization and Filtration: TPPO is often a crystalline solid. After the reaction, the mixture can be concentrated and then suspended in a non-polar solvent like pentane, hexane, or a mixture with diethyl ether. The precipitated TPPO can then be removed by filtration. This process may need to be repeated to achieve high purity.

  • Column Chromatography: If the product is stable to silica (B1680970) gel, flash column chromatography is a common purification method. A solvent system that allows for good separation of the product from the more polar TPPO should be chosen.

  • Precipitation with Metal Salts: TPPO can form complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). Adding these salts to the reaction mixture can precipitate the TPPO complex, which can then be filtered off.

  • Use of Polymer-Bound Reagents: Using a polymer-supported triphenylphosphine can simplify the workup, as the resulting polymer-bound TPPO can be easily removed by filtration.[8]

Troubleshooting Guides by Synthetic Method

Dehydrative Cyclization of β-Hydroxy Amides

Common Side Products:

  • Unreacted starting material (β-hydroxy amide)

  • Decomposition products under harsh acidic or thermal conditions

  • Products of stereochemical inversion or retention, depending on the mechanism[9]

Troubleshooting:

Problem Potential Cause Troubleshooting Recommendation Expected Outcome
Low Yield Incomplete dehydration.Use a stronger dehydrating agent (e.g., TfOH, DAST, Deoxo-Fluor).[1][10] Optimize the reaction temperature and time.Increased conversion to the oxazoline.
Reagent stoichiometry is not optimal.Optimize the equivalents of the acid catalyst or dehydrating agent. For TfOH-promoted cyclization, 1.5 equivalents were found to be optimal in one study.[9]Improved yield of the desired product.
Stereochemical Issues (e.g., epimerization) The reaction mechanism may allow for both inversion and retention pathways.The choice of dehydrating agent and reaction conditions can influence the stereochemical outcome. Mild reagents like DAST and Deoxo-Fluor are known to proceed with minimal racemization.[1]Preservation of the desired stereochemistry.
Appel Reaction for Oxazoline Synthesis

Common Side Products:

  • Triphenylphosphine oxide (TPPO)

  • Unreacted starting material

  • Halogenated byproducts

Troubleshooting:

Problem Potential Cause Troubleshooting Recommendation Expected Outcome
Difficulty in removing TPPO TPPO is soluble in many common organic solvents.See Q3 in the FAQ section for detailed TPPO removal strategies.Pure oxazoline product, free of TPPO.
Low Yield Incomplete reaction.Ensure all reagents are anhydrous. Increase reaction time or temperature if necessary.Higher conversion to the oxazoline.
Mitsunobu Reaction for Oxazoline Synthesis

Common Side Products:

  • Triphenylphosphine oxide (TPPO)

  • Dialkyl hydrazodicarboxylate

  • Product of reaction with the azodicarboxylate instead of the intended nucleophile[6]

Troubleshooting:

Problem Potential Cause Troubleshooting Recommendation Expected Outcome
Difficult Purification Presence of both TPPO and hydrazine byproducts.Use modified reagents that facilitate easier byproduct removal, such as resin-bound PPh₃ or di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD).[6]Simplified workup and purification.
Low Yield or Formation of Azodicarboxylate Adduct The intramolecular nucleophile (the amide) is not sufficiently acidic.The order of addition of reagents can be critical. Pre-forming the betaine (B1666868) by adding DEAD to PPh₃ before adding the alcohol and the acid can sometimes improve results.[6]Increased yield of the desired oxazoline and reduced formation of the side product.

Data Presentation

Table 1: Optimization of Dehydrative Cyclization with Different Acids [9]

EntryAcidEquivalentsSolventTemperature (°C)Yield (%)
1MsOH1.5DCE8025
2TFA1.5DCE80<10
3TfOH 1.5 DCE 80 95
4TfOH0.5DCE8045
5TfOH1.0DCE8088
6TfOH2.0DCE8093

Table 2: Comparison of Dehydrating Agents for Oxazoline Synthesis from β-Hydroxy Amides [1][5]

ReagentTypical ConditionsAdvantagesDisadvantages
TfOH 80 °C, DCEHigh yield, "green" synthesis (water is the only byproduct)Strongly acidic
DAST -78 °C to rtMild conditions, good for sensitive substratesCan be hazardous
Deoxo-Fluor -20 °C to rtMilder and more thermally stable than DASTCan be expensive
PPh₃/CCl₄ (Appel) RefluxMild conditionsStoichiometric TPPO byproduct, use of CCl₄
PPh₃/DEAD (Mitsunobu) 0 °C to rtMild conditions, stereoinversionStoichiometric TPPO and hydrazine byproducts
NBS rtMild, one-pot from aldehydesNot suitable for electron-rich aromatics

Experimental Protocols

Protocol 1: Dehydrative Cyclization using Triflic Acid (TfOH)[9]
  • To a solution of the N-(2-hydroxyethyl)amide (1.0 mmol) in 1,2-dichloroethane (B1671644) (DCE, 5 mL) in a sealed tube, add triflic acid (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-oxazoline.

Protocol 2: Oxazoline Synthesis from an Aldehyde using N-Bromosuccinimide (NBS)[3]
  • In a two-necked round-bottomed flask, place activated 4 Å molecular sieves (12 g for a 34.4 mmol scale reaction).

  • Dissolve the chiral amino alcohol (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add the resulting solution to the flask containing the molecular sieves and stir at room temperature for 14 hours to form the oxazolidine intermediate.

  • Cool the reaction mixture to 0 °C and add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Filter the reaction mixture through a pad of celite to remove the molecular sieves and wash the filter cake with DCM.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to afford the pure 2-oxazoline.

Protocol 3: Mitsunobu Reaction for Oxazoline Formation[7]
  • Dissolve the β-hydroxy amide (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Dilute the reaction mixture with ethyl acetate (B1210297) or DCM and filter to remove the precipitated triphenylphosphine oxide.

  • Wash the filtrate successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the desired oxazoline from the remaining TPPO and the hydrazine byproduct.

Mandatory Visualization

Troubleshooting_Oxazoline_Synthesis start Start: Oxazoline Synthesis Issue low_yield Low Yield? start->low_yield side_products Excessive Side Products? low_yield->side_products No incomplete_reaction Check for Incomplete Reaction (TLC, NMR, etc.) low_yield->incomplete_reaction Yes purification_issue Purification Difficulty? side_products->purification_issue No identify_side_products Identify Side Products (NMR, MS) side_products->identify_side_products Yes tppo_removal TPPO Removal? (Crystallization, Chromatography, Metal Salts) purification_issue->tppo_removal Yes hydrazine_removal Hydrazine Byproduct Removal? (Chromatography, Modified Reagents) purification_issue->hydrazine_removal No optimize_conditions Optimize Reaction Conditions (Time, Temperature, Concentration) incomplete_reaction->optimize_conditions check_reagents Verify Reagent Quality (Anhydrous, Purity) optimize_conditions->check_reagents end_success Successful Synthesis check_reagents->end_success method_specific_troubleshooting Consult Method-Specific Guide (Appel, Mitsunobu, etc.) identify_side_products->method_specific_troubleshooting method_specific_troubleshooting->end_success tppo_removal->end_success hydrazine_removal->end_success

Caption: A general troubleshooting workflow for common issues in oxazoline synthesis.

Appel_Reaction_Mechanism cluster_main Appel Reaction for Oxazoline Formation beta_hydroxy_amide β-Hydroxy Amide phosphonium_intermediate Acyloxyphosphonium Intermediate beta_hydroxy_amide->phosphonium_intermediate pph3_ccl4 PPh₃ + CCl₄ pph3_ccl4->phosphonium_intermediate intramolecular_cyclization Intramolecular SN2 Cyclization phosphonium_intermediate->intramolecular_cyclization oxazoline 2-Oxazoline intramolecular_cyclization->oxazoline tppo Triphenylphosphine Oxide (TPPO) (Byproduct) intramolecular_cyclization->tppo

Caption: Simplified mechanism of the Appel reaction for oxazoline formation.

Mitsunobu_Reaction_Mechanism cluster_main Mitsunobu Reaction for Oxazoline Formation beta_hydroxy_amide β-Hydroxy Amide alkoxyphosphonium Alkoxyphosphonium Salt beta_hydroxy_amide->alkoxyphosphonium pph3_dead PPh₃ + DEAD/DIAD betaine Betaine Intermediate pph3_dead->betaine betaine->alkoxyphosphonium intramolecular_cyclization Intramolecular SN2 Cyclization alkoxyphosphonium->intramolecular_cyclization oxazoline 2-Oxazoline intramolecular_cyclization->oxazoline tppo TPPO (Byproduct) intramolecular_cyclization->tppo hydrazine Hydrazine Byproduct intramolecular_cyclization->hydrazine

Caption: Simplified mechanism of the Mitsunobu reaction for oxazoline formation.

References

Technical Support Center: Addressing Cytotoxicity of Quinoxaline 1,4-di-N-oxides In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the in vitro cytotoxicity of quinoxaline (B1680401) 1,4-di-N-oxides.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity with our quinoxaline 1,4-di-N-oxide derivative even at low concentrations in normoxic conditions. What could be the reason?

A1: While many quinoxaline 1,4-di-N-oxides are known for their hypoxia-selective cytotoxicity, some derivatives can exhibit significant toxicity under normal oxygen levels. This can be attributed to the specific substituents on the quinoxaline ring. For instance, the presence of electron-withdrawing groups can increase the compound's reduction potential, making it more readily activated even in the presence of some residual reducing activity in normoxic cells. Additionally, inherent chemical instability or off-target effects of your specific derivative could contribute to normoxic cytotoxicity. It is also crucial to ensure the purity of your compound, as impurities could be responsible for the observed toxicity.

Q2: Our MTT assay results are inconsistent when testing quinoxaline 1,4-di-N-oxides under hypoxic conditions. What could be the problem?

A2: The MTT assay relies on the metabolic activity of mitochondrial reductases to convert MTT to formazan (B1609692). However, hypoxic conditions can significantly alter cellular metabolism, including mitochondrial function. This can lead to unreliable and inconsistent results with the MTT assay. Consider using an alternative cytotoxicity assay that is not dependent on mitochondrial metabolic activity, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content, or a dye exclusion assay like Trypan Blue.

Q3: How do we interpret the Hypoxic Cytotoxicity Ratio (HCR) for our quinoxaline 1,4-di-N-oxide derivative?

A3: The Hypoxic Cytotoxicity Ratio (HCR) is a critical parameter for evaluating the hypoxia-selective activity of a compound. It is calculated as the ratio of the IC50 value in normoxic conditions to the IC50 value in hypoxic conditions (HCR = IC50 normoxia / IC50 hypoxia). A higher HCR value indicates greater selectivity for killing cancer cells in a hypoxic environment, a desirable characteristic for targeting solid tumors. For example, an HCR of 100 means the compound is 100 times more toxic to hypoxic cells than to normoxic cells.[1]

Q4: We are having trouble dissolving our quinoxaline 1,4-di-N-oxide derivative for in vitro assays. What solvents are recommended?

A4: Quinoxaline 1,4-di-N-oxide derivatives can have limited aqueous solubility.[2] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions.[3] It is essential to prepare a high-concentration stock solution in DMSO and then dilute it further in the cell culture medium to the final desired concentrations. Always ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is also crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding to maintain consistency across wells.
Edge Effects in 96-well Plates Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media without cells.
Compound Precipitation Visually inspect the wells after adding the compound to the media. If precipitation is observed, consider lowering the final concentration or using a different formulation approach.
Fluctuations in Hypoxic Conditions If using a hypoxia chamber, ensure a consistent and stable low-oxygen environment. Use a calibrated oxygen sensor to monitor the oxygen levels throughout the experiment.
Issue 2: Unexpectedly Low or No Cytotoxicity Observed
Potential Cause Troubleshooting Step
Compound Instability Prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Assay for Mechanism of Action If the compound induces cell cycle arrest without immediate cell death, a short-term cytotoxicity assay might not show a significant effect. Consider using a longer-term clonogenic assay or cell cycle analysis.
Cell Line Resistance The chosen cell line may have intrinsic resistance mechanisms to your compound. Test the compound on a panel of different cancer cell lines to identify sensitive ones.
Insufficient Hypoxia For hypoxia-selective compounds, ensure that the oxygen level in your experimental setup is low enough to allow for the reductive activation of the compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of Selected Quinoxaline 1,4-di-N-oxide Derivatives

CompoundCell LineConditionIC50 (µM)Reference
DCQ (2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide)T-84 (colon cancer)Hypoxia1[1]
BPQ (2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide)T-84 (colon cancer)Hypoxia20[1]
Compound 10aEAC (Ehrlich ascites carcinoma)Hypoxia0.9 µg/mL[4]
Compound 9cHepG2 (liver cancer)Normoxia1.9 µg/mL[4]
Compound 8aHepG2 (liver cancer)Normoxia2.9 µg/mL[4]
C15K-562 (chronic myelogenous leukemia)Normoxia3.02 µg/mL[5]

Table 2: Hypoxic Cytotoxicity Ratios (HCR) of Quinoxaline 1,4-di-N-oxide Derivatives

CompoundCell LineHCR (IC50 Normoxia / IC50 Hypoxia)Reference
DCQT-84100[1]
BPQT-8440[1]
AMQ (2-aceto-3-methyl derivative)T-848.5[1]
TMQ (2,3-tetramethylene derivative)T-846.5[1]
Compound 10aEAC>111[4]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment in Normoxic Conditions

Materials:

  • Quinoxaline 1,4-di-N-oxide derivative

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoxaline 1,4-di-N-oxide derivative in complete medium from a DMSO stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Assessment of Cytotoxicity under Hypoxic Conditions

Materials:

  • Same as Protocol 1

  • Hypoxia chamber or a tri-gas incubator (capable of controlling O₂, CO₂, and N₂ levels)

  • Pre-equilibrated hypoxic medium (medium placed in the hypoxic incubator for at least 4 hours to reduce dissolved oxygen)

Procedure:

  • Cell Seeding:

    • Follow step 1 from Protocol 1.

  • Induction of Hypoxia and Compound Treatment:

    • After 24 hours of cell attachment, replace the normoxic medium with pre-equilibrated hypoxic medium containing the serial dilutions of the quinoxaline 1,4-di-N-oxide derivative.

    • Place the plate in a hypoxia chamber or a tri-gas incubator set to the desired oxygen level (e.g., 1% O₂, 5% CO₂, 94% N₂).

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • Cytotoxicity Assessment:

    • It is recommended to use an assay other than MTT, such as the SRB assay, due to the altered metabolic state of hypoxic cells.

    • SRB Assay (briefly):

      • Fix the cells with trichloroacetic acid (TCA).

      • Stain the cellular proteins with Sulforhodamine B dye.

      • Wash away the unbound dye.

      • Solubilize the bound dye with a Tris-base solution.

      • Measure the absorbance at 510 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value under hypoxic conditions.

    • Calculate the Hypoxic Cytotoxicity Ratio (HCR) by dividing the IC50 value obtained under normoxic conditions (from a parallel experiment) by the IC50 value from the hypoxic experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_seeding Seeding cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation normoxic Normoxic Incubation (21% O2) compound_prep->normoxic hypoxic Hypoxic Incubation (1% O2) compound_prep->hypoxic cell_seeding->normoxic cell_seeding->hypoxic mtt_assay MTT Assay normoxic->mtt_assay srb_assay SRB Assay hypoxic->srb_assay ic50_normoxic Calculate IC50 (Normoxia) mtt_assay->ic50_normoxic ic50_hypoxic Calculate IC50 (Hypoxia) srb_assay->ic50_hypoxic hcr_calc Calculate HCR ic50_normoxic->hcr_calc ic50_hypoxic->hcr_calc signaling_pathway QdNO Quinoxaline 1,4-di-N-oxide Reductases Cellular Reductases QdNO->Reductases Bcl2 Bcl-2 (anti-apoptotic) QdNO->Bcl2 downregulates Bax Bax (pro-apoptotic) QdNO->Bax upregulates Hypoxia Hypoxia Hypoxia->Reductases activates Radical Radical Anion Reductases->Radical generates DNA_damage DNA Damage Radical->DNA_damage induces Apoptosis Apoptosis DNA_damage->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest DNA_damage->CellCycleArrest Bcl2->Apoptosis Bax->Apoptosis

References

Technical Support Center: Controlling Drug Release from Poly(2-oxazoline) Carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving poly(2-oxazoline) (POx) drug carriers. This guide is designed to address specific issues encountered during synthesis, formulation, and in vitro studies in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the drug release rate from POx carriers?

A1: The drug release rate from poly(2-oxazoline) carriers is primarily controlled by a combination of factors related to the polymer's chemical composition, the carrier's architecture, the nature of the encapsulated drug, and the external environment. Key factors include:

  • Hydrophobicity of the POx side chains: Increasing the length and hydrophobicity of the alkyl side chains (e.g., from poly(2-ethyl-2-oxazoline) to poly(2-n-propyl-2-oxazoline) or poly(2-sec-butyl-2-oxazoline)) generally slows down the release of hydrophilic drugs by reducing the water penetration into the matrix.[1]

  • Stimuli-responsiveness: POx carriers can be designed to respond to specific triggers in the microenvironment, such as pH, temperature, or redox potential, leading to a controlled and targeted drug release.[2][3][4] For instance, incorporating pH-sensitive moieties can lead to accelerated drug release in the acidic environment of tumors or endosomes.

  • Polymer Architecture: The structure of the POx polymer, such as diblock, triblock, or star-shaped copolymers, influences the stability of the drug carrier and, consequently, the release profile.[5][6] Core-crosslinked star polymers can enhance drug encapsulation and provide more sustained release compared to linear block copolymer micelles.[5]

  • Drug Loading: The amount of drug loaded into the carrier can affect the morphology and stability of the carrier, which in turn influences the release rate. High drug loading can sometimes lead to faster release due to changes in the carrier's structure.

  • External Triggers: External stimuli like ultrasound can be used to trigger a burst release of the drug from POx micelles in a controlled manner.[4]

Q2: How can I tune the release rate by modifying the POx polymer?

A2: You can tune the drug release rate by strategically modifying the POx polymer in several ways:

  • Copolymerization: By copolymerizing different 2-oxazoline monomers, you can create random or block copolymers with a tailored hydrophilic-lipophilic balance (HLB). For example, incorporating a more hydrophilic monomer like poly(2-ethyl-2-oxazoline) (PEtOx) into a hydrophobic matrix of poly(2-n-propyl-2-oxazoline) (PnPrOx) can increase the water uptake and accelerate drug release.[1]

  • Stimuli-Responsive Moieties: Introduce functional groups that respond to specific stimuli. For pH-responsive release, you can incorporate monomers with acidic or basic side chains. For thermo-responsiveness, using monomers like 2-isopropyl-2-oxazoline, which exhibits a lower critical solution temperature (LCST) near physiological temperature, can trigger drug release upon a temperature change.[2]

  • Crosslinking: Crosslinking the core of POx micelles can significantly enhance their stability and slow down the drug release, providing a more sustained release profile.[5]

Q3: What are the common methods for loading drugs into POx carriers?

A3: The most common method for loading hydrophobic drugs into amphiphilic POx carriers, such as micelles, is the thin-film hydration method .[7][8][9] This technique involves dissolving both the polymer and the drug in a common organic solvent, followed by evaporation of the solvent to form a thin film. The film is then hydrated with an aqueous solution, leading to the spontaneous self-assembly of the polymer into drug-loaded micelles. Other methods include dialysis and nanoprecipitation, depending on the specific characteristics of the drug and the polymer.

Troubleshooting Guides

Polymer Synthesis (Cationic Ring-Opening Polymerization - CROP)
Problem Potential Cause(s) Suggested Solution(s)
Low Polymer Yield 1. Impurities in monomers or solvent (e.g., water) acting as terminating agents. 2. Inefficient initiator. 3. Incomplete monomer conversion due to insufficient reaction time or temperature.1. Ensure all reagents and solvents are rigorously dried. Purify monomers and solvents before use. 2. Use a highly efficient initiator like methyl tosylate (MeOTs) or methyl triflate (MeOTf).[10][11] 3. Monitor monomer conversion by ¹H NMR and extend the reaction time or increase the temperature if necessary. Microwave-assisted polymerization can significantly reduce reaction times.[12]
High Polydispersity Index (PDI) 1. Chain transfer reactions. 2. Slow initiation compared to propagation. 3. Presence of impurities.1. Use high-purity monomers and solvents. Optimize reaction temperature; higher temperatures can sometimes increase side reactions.[13] 2. Choose an initiator that provides a rapid initiation rate. 3. Rigorously purify all reagents.
Incomplete Monomer Conversion 1. Insufficient reaction time or temperature. 2. "Dead" polymer chains due to termination by impurities.1. Increase reaction time and/or temperature. Monitor the reaction progress closely.[13] 2. Ensure an inert reaction atmosphere (e.g., under argon or nitrogen) and use highly purified reagents to minimize premature termination.
Drug Loading and Carrier Formulation
Problem Potential Cause(s) Suggested Solution(s)
Low Drug Loading Efficiency 1. Poor compatibility between the drug and the hydrophobic core of the POx carrier. 2. Drug precipitation during the loading process. 3. Insufficient amount of polymer relative to the drug.1. Select a POx with a hydrophobic block that has a more similar polarity to the drug. For instance, for highly hydrophobic drugs, a more hydrophobic POx side chain may be beneficial.[9] 2. Optimize the solvent evaporation rate during the thin-film hydration method. A slower, more controlled evaporation can prevent rapid drug crystallization.[8] 3. Increase the polymer-to-drug ratio.
Large and/or Polydisperse Micelles/Nanoparticles 1. Aggregation of carriers due to instability. 2. Incomplete or improper self-assembly. 3. High drug loading leading to morphological changes.1. For micelles, ensure the hydrophilic block is sufficiently long to provide good steric stabilization. Consider core-crosslinking to improve stability.[5][14] 2. Optimize the hydration step of the thin-film method (e.g., temperature, agitation). Sonication can sometimes help in forming smaller, more uniform particles.[8] 3. Reduce the drug loading to see if it results in smaller, more monodisperse carriers.
Premature Drug Release ("Burst Release") 1. Drug adsorbed on the surface of the carrier rather than encapsulated in the core. 2. Low stability of the carrier in the release medium. 3. Rapid initial swelling and dissolution of the polymer matrix.1. Purify the drug-loaded carriers after formulation (e.g., through dialysis or size exclusion chromatography) to remove surface-adsorbed drug. 2. Increase the hydrophobicity of the core-forming block or use core-crosslinking strategies to enhance carrier stability.[14] 3. For matrix-type carriers, blend the hydrophilic POx with a more hydrophobic polymer to reduce the initial swelling rate.[1]
Inconsistent Release Profiles Between Batches 1. Variations in polymer characteristics (molecular weight, PDI). 2. Inconsistent drug loading and distribution within the carriers. 3. Differences in the formulation process.1. Ensure consistent synthesis and purification of the POx polymer to obtain similar molecular characteristics for each batch. 2. Standardize the drug loading protocol, including solvent evaporation rate, hydration conditions, and purification methods. 3. Maintain strict control over all formulation parameters (e.g., temperature, stirring speed, time).

Data Presentation

Table 1: Influence of POx Composition on Drug Release
POx Carrier CompositionDrugRelease ConditionsCumulative Release (%) at 24hReference
PnPrOx matrixTheophylline (THA)pH 7.4, 37°C< 40%[1]
PnPrOx with 7.5% PEtOxTheophylline (THA)pH 7.4, 37°C~80%[1]
PsecBuOx matrixMetformin (MTF)pH 7.4, 37°C~60%[1]
PsecBuOx with 7.5% PEtOxMetformin (MTF)pH 7.4, 37°C> 90%[1]
Table 2: Stimuli-Responsive Drug Release from POx Carriers
POx Carrier SystemStimulusDrugRelease ConditionsCumulative Release (%)Reference
PEtOx-PU(PTMCSS)-PEtOz MicellespH 5.0 + 10 mM DTTDoxorubicin (DOX)37°C~92% at 24h
PEtOx-PU(PTMCSS)-PEtOz MicellespH 7.4Doxorubicin (DOX)37°C~29% at 24h
POx Diblock Copolymer MicellesUltrasound (40 kHz)DexamethasonepH 7.4, 37°CIncreased by 6-105% vs. spontaneous release[4]
Core-crosslinked Star POxpH 5.2Doxorubicin (DOX)37°C~45% at 48h[5]
Core-crosslinked Star POxpH 7.1Doxorubicin (DOX)37°C~25% at 48h[5]

Experimental Protocols

Protocol 1: Synthesis of POx via Cationic Ring-Opening Polymerization (CROP)

This protocol describes a general procedure for the synthesis of a POx homopolymer using methyl tosylate as an initiator.

Materials:

  • 2-substituted-2-oxazoline monomer (e.g., 2-ethyl-2-oxazoline), dried over CaH₂ and distilled.

  • Methyl tosylate (MeOTs), purified.

  • Anhydrous solvent (e.g., acetonitrile (B52724) or benzonitrile), distilled from a suitable drying agent.

  • Terminating agent (e.g., methanolic KOH or piperidine).

  • Inert atmosphere setup (Schlenk line or glovebox).

Procedure:

  • Under an inert atmosphere, add the desired amount of initiator (MeOTs) to a dry reaction flask.

  • Inject the anhydrous solvent, followed by the purified 2-oxazoline monomer. The monomer-to-initiator ratio will determine the target molecular weight.

  • Heat the reaction mixture to the desired temperature (typically 80-140°C) and stir. For microwave-assisted polymerization, seal the reaction vial and heat in a microwave reactor.[12]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.

  • Once the desired conversion is reached, terminate the polymerization by adding an excess of the terminating agent.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer in a non-solvent (e.g., diethyl ether or cold water, depending on the polymer's solubility).

  • Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight and PDI using size exclusion chromatography (SEC).

Protocol 2: Drug Loading into POx Micelles via Thin-Film Hydration

This protocol describes the loading of a hydrophobic drug into amphiphilic POx block copolymer micelles.

Materials:

  • Amphiphilic POx block copolymer.

  • Hydrophobic drug.

  • A common volatile organic solvent (e.g., ethanol, chloroform, or a mixture).

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Round-bottom flask.

  • Rotary evaporator.

  • Water bath sonicator.

Procedure:

  • Dissolve a known amount of the POx copolymer and the drug in the organic solvent in a round-bottom flask. The polymer-to-drug ratio should be optimized for the specific system.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner surface of the flask. Gentle heating may be applied to facilitate solvent removal, but the temperature should be kept below the boiling point of the solvent and should not degrade the drug or polymer.

  • Further dry the film under high vacuum for at least one hour to remove any residual solvent.

  • Hydrate the film by adding a specific volume of the aqueous buffer to the flask. The final concentration of the polymer and drug should be predetermined.

  • Gently agitate the flask at a temperature above the glass transition temperature of the hydrophobic block to facilitate the self-assembly of the polymer into drug-loaded micelles. This may take from a few minutes to several hours. Mild sonication can be used to aid dispersion.[8]

  • To remove any unencapsulated drug, centrifuge the micellar solution. The supernatant will contain the drug-loaded micelles.[8]

  • Characterize the drug-loaded micelles for size and size distribution (using Dynamic Light Scattering - DLS) and drug loading content and efficiency (using a suitable analytical technique like HPLC or UV-Vis spectroscopy).

Protocol 3: In Vitro Drug Release Study using Dialysis

This protocol describes a common method for assessing the in vitro release of a drug from POx nanoparticles.

Materials:

  • Drug-loaded POx nanoparticle suspension.

  • Dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Release medium (e.g., PBS at different pH values) with a sink condition maintained (the concentration of the drug in the release medium should not exceed 10% of its solubility).

  • A large volume container for the release medium.

  • A magnetic stirrer and stir bar.

  • Thermostated water bath or incubator.

Procedure:

  • Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.

  • Pipette a known volume of the drug-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.

  • Immerse the dialysis bag in a container with a large volume of the release medium, maintained at a constant temperature (e.g., 37°C) and under gentle stirring.

  • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Signaling Pathway Diagrams

// Nodes DOX [label="Doxorubicin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFb [label="TGF-β Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Notch [label="Notch Pathway\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DOX -> ROS [label="generates"]; DOX -> p53; DOX -> Notch; ROS -> p53; p53 -> TGFb; p53 -> Bax [arrowhead=normal]; p53 -> Bcl2 [arrowhead=tee]; Notch -> Caspase3 [label="activates"]; TGFb -> Apoptosis; Bax -> Mitochondria; Bcl2 -> Mitochondria [arrowhead=tee]; Mitochondria -> CytochromeC; CytochromeC -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } .dot Caption: Doxorubicin-induced apoptosis signaling pathway.

// Nodes Paclitaxel [label="Paclitaxel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microtubules [label="Microtubule\nStabilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MitoticSpindle [label="Mitotic Spindle\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; G2M_Arrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2_Phosphorylation [label="Bcl-2\nPhosphorylation\n(inactivation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK_SAPK [label="JNK/SAPK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Paclitaxel -> Microtubules; Microtubules -> MitoticSpindle; MitoticSpindle -> G2M_Arrest; G2M_Arrest -> Bcl2_Phosphorylation; G2M_Arrest -> JNK_SAPK; Bcl2_Phosphorylation -> Apoptosis; JNK_SAPK -> Caspase_Activation; Caspase_Activation -> Apoptosis; } .dot Caption: Paclitaxel-induced apoptosis signaling pathway.

Experimental and Logical Workflows

// Nodes Start [label="Start CROP\nExperiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Problem [label="Unsatisfactory\nPolymer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LowYield [label="Low Yield?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HighPDI [label="High PDI?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="Check Monomer/Solvent\nPurity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckInitiator [label="Verify Initiator\nEfficiency", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseTimeTemp [label="Increase Reaction\nTime/Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeTemp [label="Optimize Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Successful\nPolymer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Problem; Problem -> LowYield [label="Yes"]; Problem -> End [label="No"]; LowYield -> CheckPurity [label="Yes"]; LowYield -> HighPDI [label="No"]; CheckPurity -> CheckInitiator; CheckInitiator -> IncreaseTimeTemp; IncreaseTimeTemp -> Problem; HighPDI -> CheckPurity [label="Yes"]; HighPDI -> OptimizeTemp [label="No, check other issues"]; OptimizeTemp -> Problem; } .dot Caption: Troubleshooting workflow for POx synthesis via CROP.

// Nodes Start [label="Define Target\nRelease Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SelectPolymer [label="Select POx\nComposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formulate [label="Formulate Drug\nCarrier", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TestRelease [label="In Vitro\nRelease Test", fillcolor="#FBBC05", fontcolor="#202124"]; ProfileOK [label="Release Profile\nAcceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; TooFast [label="Release Too Fast?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncreaseHydrophobicity [label="Increase Hydrophobicity\nof Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoreCrosslink [label="Core-Crosslink\nMicelles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseHydrophilicity [label="Increase Hydrophilicity\nof Matrix", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddStimuli [label="Incorporate Stimuli-\nResponsive Moiety", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Optimized Carrier", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> SelectPolymer; SelectPolymer -> Formulate; Formulate -> TestRelease; TestRelease -> ProfileOK; ProfileOK -> End [label="Yes"]; ProfileOK -> TooFast [label="No"]; TooFast -> IncreaseHydrophobicity [label="Yes"]; TooFast -> IncreaseHydrophilicity [label="No (Too Slow)"]; IncreaseHydrophobicity -> CoreCrosslink; CoreCrosslink -> Formulate; IncreaseHydrophilicity -> AddStimuli; AddStimuli -> Formulate; } .dot Caption: Logical workflow for optimizing drug release rate.

References

Validation & Comparative

Unraveling the Impact of Oxaline on Cdc2 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the precise molecular interactions of potential therapeutic compounds is paramount. This guide provides a comprehensive comparison of oxaline's effect on Cdc2 phosphorylation, placing it in context with other known modulators of this critical cell cycle kinase. While direct quantitative data on oxaline's inhibition of Cdc2 is not extensively available, this document synthesizes existing experimental evidence to elucidate its mechanism of action and compares its cellular effects with relevant alternatives.

Oxaline's Indirect Regulation of Cdc2 Phosphorylation

Experimental evidence strongly indicates that oxaline (B8127276), a fungal alkaloid, primarily functions as a potent inhibitor of tubulin polymerization. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the M phase. A key consequence of this M-phase arrest is a decrease in the phosphorylation of Cdc2 (also known as Cdk1), a pivotal regulator of the G2/M transition. In oxaline-treated Jurkat cells, the level of Cdc2 phosphorylation was observed to be lower than in control cells, an indicator of M-phase arrest[1][2]. This suggests that oxaline's effect on Cdc2 phosphorylation is an indirect downstream consequence of its primary action on tubulin.

Comparative Analysis of Cellular Effects

To provide a clear comparison, the following tables summarize the quantitative data on the cellular effects of oxaline and other relevant compounds.

Table 1: Comparison of Antiproliferative Activity

CompoundCell LineIC50 (µM)Primary Mechanism of Action
Oxaline Jurkat3.5Tubulin Polymerization Inhibitor
Neoxaline Jurkat7.0Tubulin Polymerization Inhibitor
Colchicine (B1669291) Jurkat0.03Tubulin Polymerization Inhibitor
Roscovitine L121016Direct Cdc2/Cdk2/Cdk5 Inhibitor
RO-3306 VariousVaries (nM to low µM range)Selective Direct Cdc1 Inhibitor

Table 2: G2/M Phase Arrest in Jurkat Cells (20 hours treatment)

CompoundConcentration (µM)% of Cells in G2/M
Control -~10-15%
Oxaline 20Increased
Oxaline 70Maximum Effect
Neoxaline 70Increased
Neoxaline 200Maximum Effect

Data extracted from graphical representations in cited literature and indicates a significant increase in the G2/M population.

Table 3: Inhibition of Tubulin Polymerization

CompoundTargetIC50 / Ki
Oxaline TubulinPotent inhibitor (specific IC50 not cited)
Colchicine Brain TubulinKi = 8.8 x 10⁻⁷ M[3]
Colchicine Rose TubulinKi = 1.4 x 10⁻⁴ M[3]

Table 4: Direct Inhibition of Cdc2 Kinase Activity

CompoundTargetIC50 / Ki
Roscovitine Cdc2/cyclin BIC50 = 0.65 µM[4][5]
RO-3306 Cdk1/cyclin B1Ki = 35 nM[6]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Oxaline's Mechanism of Action Oxaline Oxaline Tubulin Tubulin Oxaline->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle M_Phase_Arrest M Phase Arrest Spindle->M_Phase_Arrest Cdc2_p Phosphorylated Cdc2 (Inactive) M_Phase_Arrest->Cdc2_p Leads to dephosphorylation Cdc2 Cdc2 (Active) Cdc2_p->Cdc2 Dephosphorylation cluster_1 Western Blot Workflow for Cdc2 Phosphorylation start Cell Culture (e.g., Jurkat) treatment Treat with Oxaline or other inhibitors start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF membrane sds->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody (anti-phospho-Cdc2) blocking->pri_ab sec_ab Secondary Antibody (HRP-conjugated) pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection analysis Data Analysis detection->analysis

References

Oxaline and Vinblastine: A Comparative Guide to Their Interaction with Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of microtubule-targeting agents, both oxaline (B8127276) and vinblastine (B1199706) are recognized for their ability to inhibit tubulin polymerization, a critical process for cell division. This has positioned them as subjects of interest in cancer research. However, a crucial distinction lies in their mechanism of action, specifically their binding sites on the tubulin heterodimer. This guide provides a comparative analysis of oxaline and vinblastine, focusing on their interaction with tubulin as determined by binding competition assays and polymerization inhibition studies.

Executive Summary

Experimental evidence demonstrates that oxaline and vinblastine do not compete for the same binding site on tubulin. A key study revealed that while oxaline competitively inhibits the binding of [3H]colchicine to tubulin, it does not affect the binding of [3H]vinblastine[1]. This indicates that oxaline interacts with the colchicine (B1669291) binding site on the β-tubulin subunit, whereas vinblastine binds to its distinct site, the Vinca domain, located at the interface of two tubulin heterodimers. Consequently, their mechanisms of disrupting microtubule dynamics, while both leading to M-phase cell cycle arrest, are initiated at different locations on the tubulin protein[1].

Quantitative Analysis of Tubulin Interaction

The following table summarizes the available quantitative data for the interaction of oxaline and vinblastine with tubulin. It is important to note that a direct, side-by-side quantitative comparison in the same study is not available in the reviewed literature. The data presented are compiled from separate studies and should be interpreted with consideration of potential variations in experimental conditions.

ParameterOxalineVinblastineReference
Tubulin Binding Site Colchicine SiteVinca Domain[1]
Competition with Vinblastine NoNot Applicable[1]
Competition with Colchicine YesNo[1]
Inhibition of Tubulin Polymerization (IC50) Dose-dependent inhibition observed, specific IC50 not reported.~1 µM - 2 µM
Binding Affinity (Kd) Not reportedHigh-affinity site: ~0.54 µM; Low-affinity site: ~14 µM

Signaling Pathways and Mechanisms of Action

Oxaline and vinblastine both disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in proliferating cells. However, they initiate this cascade by binding to distinct sites on the tubulin heterodimer.

Mechanism of Action for Oxaline and Vinblastine cluster_oxaline Oxaline cluster_vinblastine Vinblastine Oxaline Oxaline ColchicineSite Colchicine Site on β-Tubulin Oxaline->ColchicineSite Binds to TubulinPolymerization Tubulin Polymerization ColchicineSite->TubulinPolymerization Inhibits Vinblastine Vinblastine VincaDomain Vinca Domain (Tubulin Dimer Interface) Vinblastine->VincaDomain Binds to VincaDomain->TubulinPolymerization Inhibits MicrotubuleDynamics Disruption of Microtubule Dynamics MitoticArrest Mitotic Arrest (M-Phase) MicrotubuleDynamics->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action for Oxaline and Vinblastine.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of tubulin-targeting agents. Below are representative protocols for key experiments used to characterize the binding and inhibitory activity of compounds like oxaline and vinblastine.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules. The process is monitored by measuring the increase in light scattering (turbidity) as microtubules form.

Materials:

  • Purified tubulin protein (>97% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds (Oxaline, Vinblastine) dissolved in DMSO

  • Control compounds (e.g., Nocodazole as a positive control for inhibition)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled spectrophotometer (plate reader)

Procedure:

  • Prepare a tubulin solution on ice at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add serial dilutions of the test compounds (e.g., oxaline, vinblastine) and controls to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO).

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

  • The IC50 value (the concentration of compound that inhibits polymerization by 50%) can be determined by plotting the maximum polymerization rate or the final absorbance against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro tubulin polymerization assay.

Tubulin Binding Competition Assay (Radiolabeled)

This assay directly determines whether two compounds bind to the same or different sites on tubulin by measuring the ability of an unlabeled test compound to displace a radiolabeled ligand.

Materials:

  • Purified tubulin protein

  • Radiolabeled ligand (e.g., [3H]colchicine or [3H]vinblastine)

  • Unlabeled test compounds (Oxaline, Vinblastine)

  • Binding buffer

  • Glass fiber filters

  • Scintillation fluid and counter

  • Filtration apparatus

Procedure:

  • Incubate a fixed concentration of purified tubulin with a fixed concentration of the radiolabeled ligand (e.g., [3H]colchicine) in the presence of varying concentrations of the unlabeled test compound (e.g., oxaline).

  • As controls, include reactions with the radiolabeled ligand alone (total binding) and reactions with the radiolabeled ligand in the presence of a large excess of the corresponding unlabeled ligand (e.g., colchicine) to determine non-specific binding. To test for competition with vinblastine, the same experiment would be performed using [3H]vinblastine.

  • Allow the binding to reach equilibrium at a specified temperature (e.g., 37°C for 1 hour).

  • Rapidly filter the reaction mixtures through glass fiber filters to separate protein-bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • A dose-dependent decrease in retained radioactivity in the presence of the test compound indicates competition for the same binding site.

Caption: Workflow for the tubulin binding competition assay.

Conclusion

The available experimental data clearly indicate that oxaline and vinblastine inhibit tubulin polymerization through distinct mechanisms by binding to different sites on the tubulin protein. Oxaline acts at the colchicine site, while vinblastine targets the Vinca domain. This lack of direct competition has significant implications for drug development, suggesting potential for use in combination therapies or for overcoming resistance mechanisms associated with one of the binding sites. The protocols provided herein offer a framework for the continued investigation and characterization of novel tubulin-targeting agents.

References

A Comparative Analysis of Oxaline and Other Mitotic Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of oxaline (B8127276), a fungal alkaloid with antimitotic properties, against other well-established mitotic inhibitors. This analysis is supported by experimental data to inform preclinical research and drug development decisions.

Mitotic inhibitors are a cornerstone of cancer chemotherapy, targeting the dynamic process of cell division. These agents disrupt the formation or function of the mitotic spindle, a microtubule-based structure essential for proper chromosome segregation, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide focuses on a comparative study of oxaline and other prominent classes of mitotic inhibitors, including taxanes, vinca (B1221190) alkaloids, and inhibitors of key mitotic kinases.

Mechanism of Action: A Tale of Microtubule Disruption and Kinase Inhibition

Mitotic inhibitors can be broadly categorized based on their molecular targets. A significant portion, including oxaline, taxanes, and vinca alkaloids, directly interfere with microtubule dynamics. In contrast, a newer class of drugs targets the intricate signaling cascades that regulate mitosis, primarily through the inhibition of mitotic kinases.

Oxaline , a fungal alkaloid, exerts its antimitotic effect by inhibiting the polymerization of tubulin, the fundamental building block of microtubules.[1][2] Experimental evidence indicates that oxaline binds to the colchicine-binding site on β-tubulin.[1] This binding prevents the assembly of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle and subsequent arrest of the cell cycle in the M phase.[1][2]

In contrast to oxaline's destabilizing effect, the taxanes , such as paclitaxel (B517696) and docetaxel (B913), are microtubule-stabilizing agents.[3][4] They bind to the interior surface of the microtubule, promoting tubulin polymerization and preventing depolymerization.[3][4] This leads to the formation of abnormally stable and nonfunctional microtubules, which also results in mitotic arrest.[5]

The vinca alkaloids , including vincristine (B1662923) and vinblastine, represent another class of microtubule-destabilizing agents.[6][7] However, they bind to a distinct site on β-tubulin, known as the vinca domain, at the interface of tubulin heterodimers. This interaction inhibits the addition of tubulin dimers to the growing end of microtubules, effectively preventing their formation and leading to mitotic spindle disruption.[7][8]

Beyond direct microtubule targeting, other inhibitors focus on the regulatory machinery of mitosis. Aurora kinase inhibitors , such as alisertib (B1683940) (MLN8237), target the Aurora A and B kinases, which are crucial for centrosome maturation, spindle assembly, and chromosome segregation.[9][10][11] Inhibition of these kinases leads to a variety of mitotic defects, including abnormal spindle formation and failed cytokinesis, ultimately triggering apoptosis.[10][12]

Similarly, Polo-like kinase (Plk) inhibitors , like BI 2536, target Plk1, a key regulator of multiple mitotic events, including mitotic entry, spindle formation, and cytokinesis.[13][14] By inhibiting Plk1, these agents induce mitotic arrest, often characterized by aberrant spindle formation, leading to cell death in cancer cells.[13][15]

Quantitative Comparison of In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of oxaline and other mitotic inhibitors across various human cancer cell lines, providing a quantitative basis for comparison. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.

CompoundCell LineCancer TypeIC50 (µM)
Oxaline JurkatT-cell Leukemia3.5[16]
Neoxaline (analogue) JurkatT-cell Leukemia7.0[16]
Colchicine (B1669291) JurkatT-cell Leukemia0.03[16]
BT-12Atypical Teratoid/Rhabdoid Tumor0.016[11]
BT-16Atypical Teratoid/Rhabdoid Tumor0.056[11]
HCT116Colorectal Carcinoma0.0023[17]
A375Melanoma0.0106[18]
CompoundCell LineCancer TypeIC50 (nM)
Paclitaxel Ovarian Carcinoma Cell Lines (7 lines)Ovarian Carcinoma2.5 - 7.5[2]
Ovarian Carcinoma Cell Lines (7 lines)Ovarian Carcinoma0.4 - 3.4[19]
SK-BR-3Breast Cancer~5[20][21]
MDA-MB-231Breast Cancer~2.5[20][21]
T-47DBreast Cancer~2.5[20][21]
MCF-7Breast Cancer3500[22]
BT-474Breast Cancer19[22]
Docetaxel Neuroblastoma Cell Lines (3 lines)Neuroblastoma0.13 - 3.3 (ng/mL)[4]
Breast and Colon Carcinoma Cell LinesBreast/Colon Carcinoma>3.3 (ng/mL)[4]
A549Non-small Cell Lung Cancer1940[23]
H1650Non-small Cell Lung Cancer2700[23]
MDA-MB-231Breast CancerVaries by exposure time[24]
CompoundCell LineCancer TypeIC50 (nM)
Vincristine Various Cancer Cell LinesVariousVaries[14][25][26]
MCF7-WTBreast Cancer7.371[27]
VCR/MCF7 (resistant)Breast Cancer10,574[27]
Vinblastine MCF-7Breast Cancer0.68[28]
1/C2Mammary Carcinoma7.69[28]
HeLaCervical CancerVaries by plate usage[29][30]
CompoundCell LineCancer TypeIC50 (nM)
Alisertib (MLN8237) Lymphoma Cell LinesLymphomaGenerally more sensitive[16]
Solid Tumor Cell LinesVarious15 - 469[16]
Multiple Myeloma Cell LinesMultiple Myeloma3 - 1710[31]
TIB-48Peripheral T-cell Lymphoma80 - 100[32]
CRL-2396Peripheral T-cell Lymphoma80 - 100[32]
MCF7Breast Cancer15,780[33]
MDA-MB-231Breast Cancer10,830[33]
Colorectal Cancer Cell Lines (47 lines)Colorectal Cancer60 - >5000[34]
BI 2536 Various Cancer Cell Lines (32 lines)Various2 - 25[13]
Anaplastic Thyroid Carcinoma Cell LinesThyroid Carcinoma1.4 - 5.6[13]
Neuroblastoma Cell LinesNeuroblastoma<100[35]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microplate

  • Cells of interest

  • Complete culture medium

  • Test compounds (e.g., oxaline, paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the mitotic inhibitors for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][7][9][15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells of interest

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the mitotic inhibitors at the desired concentrations for a specific time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[1][8][10][36]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate at room temperature for 15-30 minutes in the dark.[1][10][36]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Test compounds

  • Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

  • Negative control (vehicle)

  • 96-well plate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer containing GTP.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compounds at various concentrations.

  • Initiation of Polymerization: Initiate the polymerization reaction by incubating the plate at 37°C.[5][6][12][37][38]

  • Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340-350 nm over time using a microplate reader. The increase in absorbance is proportional to the amount of polymerized microtubules.[5][12][37][38]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate of polymerization and the percentage of inhibition or promotion relative to the control. Determine the IC50 or EC50 value from the dose-response curve.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Mitotic_Inhibitor_Pathways cluster_microtubule_target Microtubule-Targeting Agents cluster_kinase_target Mitotic Kinase Inhibitors tubulin αβ-Tubulin Dimers microtubule Microtubules tubulin->microtubule Polymerization microtubule->tubulin Depolymerization spindle Mitotic Spindle microtubule->spindle Formation mitotic_arrest Mitotic Arrest & Apoptosis spindle->mitotic_arrest Disruption leads to oxaline Oxaline (Colchicine Site) oxaline->tubulin Inhibits Polymerization vinca Vinca Alkaloids (Vinca Domain) vinca->tubulin Inhibits Polymerization taxane Taxanes taxane->microtubule Stabilizes aurora Aurora Kinases mitotic_events Centrosome Maturation Spindle Assembly Cytokinesis aurora->mitotic_events Regulates plk Polo-like Kinases plk->mitotic_events Regulates mitotic_events->mitotic_arrest Dysregulation leads to

Caption: Mechanisms of action for different classes of mitotic inhibitors.

Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_cellcycle Cell Cycle Analysis (PI Staining) cluster_polymerization Tubulin Polymerization Assay s1 Seed Cells s2 Treat with Inhibitors s1->s2 s3 Add MTT Reagent s2->s3 s4 Solubilize Formazan s3->s4 s5 Measure Absorbance s4->s5 end Data Analysis & Comparison s5->end c1 Treat Cells c2 Harvest & Fix Cells c1->c2 c3 Stain with PI/RNase A c2->c3 c4 Flow Cytometry c3->c4 c5 Analyze DNA Content c4->c5 c5->end p1 Prepare Tubulin & Inhibitors p2 Initiate Polymerization at 37°C p1->p2 p3 Monitor Turbidity (Absorbance) p2->p3 p4 Analyze Polymerization Rate p3->p4 p4->end start Start Experiment start->s1 start->c1 start->p1

Caption: General experimental workflows for evaluating mitotic inhibitors.

Conclusion

Oxaline represents a valuable research tool and a potential scaffold for the development of novel anticancer agents that target microtubule dynamics. Its mechanism of action, inhibiting tubulin polymerization via the colchicine-binding site, places it in a distinct class from the microtubule-stabilizing taxanes and the vinca alkaloids, which bind to a different site. The comparative data presented in this guide highlight the varying potencies of these inhibitors across different cancer cell lines, underscoring the importance of cell context in determining drug sensitivity. Furthermore, the emergence of mitotic kinase inhibitors offers alternative therapeutic strategies for overcoming resistance to traditional microtubule-targeting agents. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of oxaline and other mitotic inhibitors.

References

A Researcher's Guide to Purity Assessment of Synthesized Oxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the synthesized compound, the potential impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of each method.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR) SpectroscopyMass Spectrometry (MS)Elemental Analysis (EA)
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.Combustion of the compound and quantification of resulting elemental gases.
Primary Use Separation and quantification of individual components in a mixture.Structural elucidation and direct, absolute quantification of the main component and impurities.Confirmation of molecular weight and identification of impurities.Determination of the elemental composition (%C, H, N, etc.).
Reported Purity Range Typically >95%[1]Can determine purity with high accuracy, often used for certifying reference standards with purities >99%.[2]Provides qualitative information on impurities, purity often inferred from relative peak intensities.Purity is inferred by comparing theoretical and found elemental percentages (typically within ±0.4%).[3]
Limit of Detection (LOD) Generally low (µg/mL to ng/mL range).[4]Generally higher (mg/mL range).[4]Very high sensitivity (can detect trace level impurities).Not typically used for trace impurity detection.
Limit of Quantitation (LOQ) Low (µg/mL to ng/mL range).[5]Higher than HPLC, requires sufficient concentration for accurate integration.Quantification is complex and often requires specific standards for each impurity.Not applicable for quantifying individual impurities.
Sample Throughput High, with automated systems.[4]Lower, as each sample is typically run individually.[4]Can be high, especially with direct infusion methods.Moderate.
Quantification Requires a calibration curve with a reference standard of the analyte.[4]Can provide absolute purity using an internal standard without a reference standard of the analyte itself.[2][6]Relative quantification is possible, but absolute quantification is challenging without standards.Provides the percentage of elements, not direct purity percentage.
Solvent Consumption Higher, due to the continuous flow of the mobile phase.[4]Lower, as only a small amount of deuterated solvent is needed per sample.[4]Varies depending on the interface (e.g., LC-MS vs. direct infusion).Minimal.

Experimental Workflows and Logical Relationships

A systematic approach is crucial for the comprehensive purity assessment of a synthesized oxaline (B8127276) compound. The following diagram illustrates a typical experimental workflow.

G Experimental Workflow for Purity Assessment of Oxaline Compounds cluster_synthesis Synthesis & Initial Purification cluster_decision Final Assessment Synthesized Oxaline Compound Synthesized Oxaline Compound Crude Product Crude Product Synthesized Oxaline Compound->Crude Product Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Crude Product->Purification (e.g., Column Chromatography) Purified Compound Purified Compound Purification (e.g., Column Chromatography)->Purified Compound HPLC HPLC Purified Compound->HPLC Purity Profile & Impurity Separation qNMR qNMR Purified Compound->qNMR Absolute Purity & Structural Confirmation MS MS Purified Compound->MS Molecular Weight Verification & Impurity ID EA EA Purified Compound->EA Elemental Composition Confirmation Purity Confirmed (≥95%) Purity Confirmed (≥95%) HPLC->Purity Confirmed (≥95%) Further Purification Required Further Purification Required HPLC->Further Purification Required qNMR->Purity Confirmed (≥95%) qNMR->Further Purification Required MS->Purity Confirmed (≥95%) MS->Further Purification Required EA->Purity Confirmed (≥95%) EA->Further Purification Required Proceed to Biological Assays Proceed to Biological Assays Purity Confirmed (≥95%)->Proceed to Biological Assays Further Purification Required->Purification (e.g., Column Chromatography) Re-purify

Caption: A typical workflow for the synthesis, purification, and multi-technique purity validation of oxaline compounds.

Detailed Experimental Protocols

Accurate and reproducible data depend on well-defined experimental protocols. The following are detailed methodologies for each of the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate the synthesized oxaline compound from its impurities and determine its purity based on the relative peak areas.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (TFA).

  • Synthesized oxaline compound.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of the oxaline compound (if available) in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized oxaline compound in the same manner as the standard solution to a final concentration of 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B, increase it over time to elute more hydrophobic compounds, and then return to the initial conditions to re-equilibrate the column. For example: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the oxaline compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Data Analysis: The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7] Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of the synthesized oxaline compound using an internal standard.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

  • Synthesized oxaline compound.

  • Analytical balance.

Sample Preparation:

  • Accurately weigh about 10-20 mg of the synthesized oxaline compound into a vial.

  • Accurately weigh about 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[6]

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated (typically 16 to 64 scans).[6]

  • Acquisition Time (aq): At least 3 seconds.[6]

Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Calculate the purity using the following formula:[2] Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = synthesized oxaline compound

    • IS = internal standard

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized oxaline compound and identify potential impurities.

Instrumentation and Materials:

  • Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF).

  • Solvent for sample dissolution (e.g., acetonitrile, methanol).

  • Synthesized oxaline compound.

Sample Preparation:

  • Prepare a dilute solution of the synthesized oxaline compound (e.g., 10-100 µg/mL) in a suitable solvent.

  • For LC-MS, the sample is injected into the HPLC system as described above.

  • For direct infusion, the sample solution is directly introduced into the mass spectrometer's ion source.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) is common for oxaline derivatives.

  • Polarity: Positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Mass Range: Set to encompass the expected molecular weight of the compound and potential impurities.

  • Fragmentation (MS/MS): Can be used to obtain structural information about the parent ion and impurities.

Data Analysis:

  • Identify the peak corresponding to the molecular ion ([M+H]+, [M-H]-, or [M]+) of the synthesized oxaline compound.

  • Compare the measured mass-to-charge ratio with the theoretical value.

  • Analyze other peaks in the spectrum to identify potential impurities, such as starting materials, byproducts, or degradation products.

Elemental Analysis (EA)

Objective: To determine the elemental composition of the synthesized oxaline compound and compare it to the theoretical values.

Instrumentation and Materials:

  • Elemental analyzer (CHNS/O).

  • Synthesized oxaline compound (a few milligrams, accurately weighed).

  • Tin or silver capsules.

Procedure:

  • Accurately weigh a small amount of the dried and purified oxaline compound into a capsule.

  • The sample is combusted in a high-temperature furnace.

  • The resulting gases (CO2, H2O, N2, SO2) are separated and quantified by a detector.

Data Analysis: The instrument software calculates the percentage of each element in the sample. The experimental percentages are then compared to the theoretical percentages calculated from the molecular formula of the oxaline compound. A close agreement (typically within ±0.4%) provides strong evidence of the compound's purity and correct elemental composition.[3]

Signaling Pathway Involvement of Oxaline Compounds

Certain oxaline-containing natural products have been shown to exhibit significant biological activity. For instance, the fungal alkaloid Oxaline has been identified as an inhibitor of tubulin polymerization, a critical process in cell division.[8] This inhibition leads to cell cycle arrest in the M phase, ultimately triggering cell death. This mechanism of action is a target for several anticancer drugs.

The following diagram illustrates the simplified signaling pathway of tubulin polymerization and its inhibition.

G Simplified Pathway of Tubulin Polymerization Inhibition Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization Microtubule Microtubule Microtubule Polymerization->Microtubule Cell Cycle Arrest (M-Phase) Cell Cycle Arrest (M-Phase) Microtubule Polymerization->Cell Cycle Arrest (M-Phase) Leads to Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Cell Division (Mitosis) Cell Division (Mitosis) Mitotic Spindle Formation->Cell Division (Mitosis) Oxaline Compound Oxaline Compound Inhibition Inhibition Oxaline Compound->Inhibition Inhibition->Microtubule Polymerization Inhibits Apoptosis/Cell Death Apoptosis/Cell Death Cell Cycle Arrest (M-Phase)->Apoptosis/Cell Death

Caption: Inhibition of tubulin polymerization by an oxaline compound, leading to M-phase cell cycle arrest.

Conclusion

The purity assessment of synthesized oxaline compounds is a multifaceted process that benefits from the application of orthogonal analytical techniques. While HPLC is an excellent tool for routine purity checks and impurity profiling, qNMR provides a powerful method for determining absolute purity without the need for a specific reference standard. Mass spectrometry is indispensable for confirming the molecular identity, and elemental analysis serves as a fundamental check of the compound's composition. For a comprehensive and robust characterization of newly synthesized oxaline derivatives, a combination of these methods is highly recommended. This integrated approach provides the necessary confidence in the quality of the compound for subsequent biological and pharmacological investigations.

References

A Comparative Guide to the Cross-Validation of Oxaline Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of suitable analytical techniques for the quantification of Oxaline, a fungal alkaloid with potential anticancer activity. Due to the limited availability of published quantification data specific to Oxaline, this guide presents a comparative framework based on established methods for other complex alkaloids with similar chemical properties. The principles and methodologies outlined here serve as a robust starting point for developing and cross-validating analytical methods for Oxaline in research and drug development settings.

Oxaline, an indole (B1671886) alkaloid isolated from Penicillium oxalicum, has demonstrated in vitro anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest in the M phase.[1][2][3] Accurate and precise quantification of Oxaline is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. This guide focuses on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the expected quantitative performance of HPLC-UV and LC-MS/MS for the analysis of Oxaline, based on data from structurally related alkaloids.[4][5]

Performance MetricHPLC-UV (Projected)LC-MS/MS (Projected)
Linearity Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999≥ 0.998
Limit of Detection (LOD) ~10 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.15 ng/mL
Precision (RSD%) < 3%< 5%
Accuracy (Recovery %) 95 - 105%90 - 110%
Selectivity ModerateHigh
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of Oxaline using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a robust and cost-effective approach for the quantification of Oxaline in simpler matrices or when high sensitivity is not required.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of an Oxaline standard (typically in the range of 254-320 nm for indole alkaloids).

  • Sample Preparation:

    • For bulk drug substance, accurately weigh and dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

    • For biological matrices (e.g., plasma), perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying Oxaline in complex biological matrices due to its high sensitivity and selectivity.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution similar to the HPLC-UV method, but with LC-MS grade solvents.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Oxaline and an appropriate internal standard need to be determined by direct infusion of the analytes into the mass spectrometer.

  • Sample Preparation: The same sample preparation protocol as for HPLC-UV can be used, although a solid-phase extraction (SPE) may be employed for cleaner samples and improved sensitivity.

Visualizations

Signaling Pathway of Oxaline

Oxaline exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division. The following diagram illustrates the mechanism of action of Oxaline.

Oxaline Oxaline Polymerization Microtubule Polymerization Oxaline->Polymerization Inhibition Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules MPhase Mitotic Spindle Formation Microtubules->MPhase CellCycle M-Phase Arrest MPhase->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action of Oxaline leading to M-phase cell cycle arrest.

Experimental Workflow for Method Cross-Validation

Cross-validation ensures that different analytical methods yield comparable results, which is vital when transferring methods between labs or using different techniques in a single study.

Start Define Acceptance Criteria Method1 Analyze Samples with Method 1 (e.g., HPLC-UV) Start->Method1 Method2 Analyze the Same Samples with Method 2 (e.g., LC-MS/MS) Start->Method2 Compare Compare Results Statistically (e.g., Bland-Altman plot) Method1->Compare Method2->Compare Pass Methods are Correlated (Cross-Validation Successful) Compare->Pass Criteria Met Fail Investigate Discrepancies and Re-evaluate Compare->Fail Criteria Not Met

Caption: A logical workflow for the cross-validation of two analytical methods.

References

comparing the efficacy of different oxazoline synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Oxazoline (B21484) Synthesis: Efficacy and Protocols

For researchers, scientists, and professionals in drug development, the efficient synthesis of the oxazoline moiety is of paramount importance due to its prevalence in biologically active compounds and its utility as a chiral ligand in asymmetric catalysis. This guide provides an objective comparison of various synthetic routes to oxazolines, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for a given application.

Comparative Efficacy of Oxazoline Synthesis Routes

The synthesis of oxazolines can be broadly categorized based on the starting material. The most common precursors are β-hydroxy amides, carboxylic acids, aldehydes, and nitriles. The choice of synthetic route often depends on factors such as substrate availability, functional group tolerance, desired yield, and reaction conditions.

Quantitative Data Summary

The following table summarizes the efficacy of different oxazoline synthesis routes based on reported yields and reaction conditions for the synthesis of 2-phenyl-2-oxazoline, a common benchmark molecule.

Starting MaterialReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
N-(2-Hydroxyethyl)benzamideTriflic AcidDichloroethane801295[1]
N-(2-Hydroxyethyl)benzamideStannous octoateNeat230458
Benzoic Acid2-Amino-2-methyl-1-propanol (B13486) (microwave)Neat1700.2585
Benzaldehyde(S)-Phenylalaninol, NBSDichloromethaneRoom Temp.14.585[2]
BenzonitrileEthanolamine (B43304), ZnCl₂Toluene1302475[3]

Experimental Protocols and Workflows

Detailed methodologies for the key synthetic routes are provided below, accompanied by diagrams illustrating the experimental workflows.

Cyclodehydration of β-Hydroxy Amides

This is one of the most common and versatile methods for oxazoline synthesis. It involves the intramolecular cyclization of a β-hydroxy amide, typically promoted by a dehydrating agent.

  • Materials: N-(2-hydroxyethyl)benzamide (1.0 equiv), Triflic acid (1.5 equiv), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve N-(2-hydroxyethyl)benzamide in DCE.

    • Add triflic acid to the solution.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Upon completion (monitored by TLC), cool the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification beta_hydroxy_amide β-Hydroxy Amide dissolve Dissolve β-Hydroxy Amide in DCE beta_hydroxy_amide->dissolve triflic_acid Triflic Acid add_acid Add Triflic Acid triflic_acid->add_acid DCE Dichloroethane (Solvent) DCE->dissolve dissolve->add_acid heat Heat at 80°C for 12h add_acid->heat quench Quench with NaHCO₃ heat->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product 2-Oxazoline purify->product

Cyclodehydration of β-Hydroxy Amide Workflow
Synthesis from Carboxylic Acids (Microwave-Assisted)

This method offers a rapid and efficient route to oxazolines directly from carboxylic acids and amino alcohols, often without the need for a solvent.

  • Materials: Carboxylic acid (1.0 equiv), 2-Amino-2-methyl-1-propanol (6.0 equiv).

  • Procedure:

    • Mix the carboxylic acid and 2-amino-2-methyl-1-propanol in a microwave-safe vessel.

    • Heat the mixture in an open vessel microwave reactor at 170 °C for 15-40 minutes.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture.

    • Purify the product directly by column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification carboxylic_acid Carboxylic Acid mix Mix Reactants carboxylic_acid->mix amino_alcohol Amino Alcohol amino_alcohol->mix microwave Microwave Irradiation (170°C) mix->microwave purify Column Chromatography microwave->purify product 2-Oxazoline purify->product

Microwave-Assisted Oxazoline Synthesis Workflow
Synthesis from Aldehydes (Oxidative Cyclization)

This one-pot synthesis involves the condensation of an aldehyde with a chiral amino alcohol to form an oxazolidine (B1195125) intermediate, which is then oxidized to the oxazoline.

  • Materials: Aldehyde (1.0 equiv), Chiral amino alcohol (1.0 equiv), N-Bromosuccinimide (NBS) (1.0 equiv), Dichloromethane (DCM), 4 Å Molecular Sieves.

  • Procedure:

    • Dissolve the amino alcohol in DCM and add the aldehyde.

    • Stir the mixture over 4 Å molecular sieves for 14 hours at room temperature to form the oxazolidine intermediate.

    • Add NBS to the reaction mixture and stir for an additional 30 minutes.

    • Filter the mixture and wash the filtrate with saturated aqueous sodium bicarbonate and water.

    • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

    • Purify the product by column chromatography, Kugelrohr distillation, or crystallization if necessary.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification aldehyde Aldehyde condensation Condensation (14h, RT) aldehyde->condensation amino_alcohol Amino Alcohol amino_alcohol->condensation NBS N-Bromosuccinimide oxidation Oxidation with NBS (30 min) NBS->oxidation DCM Dichloromethane DCM->condensation mol_sieves 4 Å Molecular Sieves mol_sieves->condensation condensation->oxidation filter_wash Filter and Wash oxidation->filter_wash dry_concentrate Dry and Concentrate filter_wash->dry_concentrate purify Purification dry_concentrate->purify product 2-Oxazoline purify->product

Oxidative Cyclization from Aldehyde Workflow
Synthesis from Nitriles (Lewis Acid Catalysis)

The reaction of nitriles with amino alcohols, typically catalyzed by a Lewis acid, provides another direct route to oxazolines.

  • Materials: Nitrile (1.0 equiv), Ethanolamine (1.0 equiv), Zinc chloride (catalyst), Toluene.

  • Procedure:

    • To a solution of the nitrile in toluene, add ethanolamine and a catalytic amount of zinc chloride.

    • Reflux the mixture at 130 °C for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and dilute with an organic solvent.

    • Wash the solution with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification nitrile Nitrile reflux Reflux at 130°C for 24h nitrile->reflux ethanolamine Ethanolamine ethanolamine->reflux zncl2 ZnCl₂ (Catalyst) zncl2->reflux toluene Toluene (Solvent) toluene->reflux wash Wash with Water and Brine reflux->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify product 2-Oxazoline purify->product

Lewis Acid-Catalyzed Synthesis from Nitrile Workflow

Conclusion

The synthesis of oxazolines can be achieved through a variety of effective methods. The cyclodehydration of β-hydroxy amides is a versatile and high-yielding approach, particularly with modern dehydrating agents. Microwave-assisted synthesis from carboxylic acids offers a significant advantage in terms of reaction speed. The one-pot oxidative cyclization from aldehydes is an efficient method for accessing chiral oxazolines. Finally, the Lewis acid-catalyzed reaction of nitriles provides a direct and atom-economical route. The choice of the optimal synthetic pathway will be dictated by the specific requirements of the target molecule and the available resources. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of oxazoline-containing compounds.

References

The Environmental Footprint of Solvents: A Comparative Guide to Oxaline DES and Traditional Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking sustainable alternatives in the laboratory, this guide offers an objective comparison of the environmental impact of oxaline (B8127276) Deep Eutectic Solvent (DES) against commonly used traditional solvents: dichloromethane, dimethyl sulfoxide (B87167) (DMSO), and methanol. This document synthesizes available experimental data to evaluate key environmental, health, and safety metrics, providing a foundation for informed solvent selection in chemical synthesis and drug development processes.

Deep eutectic solvents are emerging as a promising class of green solvents, characterized by their low volatility, high thermal stability, and potential for biodegradability.[1] Oxaline, a DES typically formed from choline (B1196258) chloride and oxalic acid, is gaining attention for its unique solvent properties and potential as a more environmentally benign alternative to volatile organic compounds (VOCs).[2][3][4][5] Traditional solvents, while effective, often pose significant risks to human health and the environment, contributing to air pollution and having complex end-of-life disposal challenges.[6][7]

This guide provides a data-driven comparison of oxaline DES and traditional solvents across critical environmental parameters, including toxicity, biodegradability, and overall life cycle impact. Detailed experimental protocols for the key assessment methods are also provided to ensure transparency and reproducibility.

Quantitative Comparison of Environmental Impact

The following tables summarize the available quantitative data comparing oxaline DES with dichloromethane, DMSO, and methanol. It is important to note that direct comparative studies for all parameters are not always available, and in some cases, data for closely related choline chloride-based DESs are used as a proxy to provide the most comprehensive comparison possible.

Table 1: Acute Toxicity Data

SolventTest Organism/Cell LineEndpointResultCitation
Oxaline (Choline chloride:oxalic acid) Fish Cell Line (unspecified)EC501.64 mM (moderate cytotoxicity)[8]
Human Cell Line (unspecified)EC504.19 mM (moderate cytotoxicity)[8]
Dichloromethane Data not available in a directly comparable format
Dimethyl Sulfoxide (DMSO) Data not available in a directly comparable format
Methanol Data not available in a directly comparable format

Table 2: Phytotoxicity Data

SolventTest OrganismEndpointResultCitation
Oxaline (Choline chloride:oxalic acid) Wheat (Triticum aestivum)Seed Germination EC50> 5000 mg/L (non-toxic)[8]
Dichloromethane Data not available in a directly comparable format
Dimethyl Sulfoxide (DMSO) Data not available in a directly comparable format
Methanol Data not available in a directly comparable format

Table 3: Biodegradability Data

SolventTest MethodResult (% Mineralization)ClassificationCitation
Oxaline (Choline chloride:oxalic acid) Closed Bottle Test (similar to OECD 301D)68-96%Readily Biodegradable[8]
Dichloromethane Not readily biodegradable[9][10]
Dimethyl Sulfoxide (DMSO) Inherently biodegradable
Methanol Readily biodegradable[9][10]

Table 4: Life Cycle Assessment (LCA) Comparison

Note: Data presented here is for a representative choline chloride-urea DES (reline) as a proxy for oxaline, compared to traditional solvents. The functional unit is the production of the solvent required for a specific chemical reaction.

Environmental Impact CategoryCholine Chloride:Urea DESDichloromethaneMethanolEthyl AcetateCitation
Global Warming Potential (kg CO2 eq.)Higher than Methanol and EthanolHigher than DESLower than DESHigher than DES[9][10][11]
Human Toxicity Potential (CTUh)Lower than Dichloromethane and Ethyl AcetateHigher than DESLower than DESHigher than DES[9][10][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison tables, based on internationally recognized OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

This test provides information on the hazardous properties and allows for the classification of a substance based on its acute oral toxicity.

Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this step determines the dose for the next step. The objective is to identify a dose that causes mortality in some animals to determine the toxicity class.

Procedure:

  • Test Animals: Healthy, young adult rodents (usually rats, preferably females) are used. Animals are acclimatized to the laboratory conditions for at least 5 days before the test.

  • Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Levels: Dosing is initiated at a level expected to be toxic. Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are typically used.

  • Administration of Doses: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The vehicle, if used, should be inert (e.g., water, corn oil).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are recorded systematically at specified intervals.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Ready Biodegradability - Closed Bottle Test (Adapted from OECD Guideline 301D)

This test measures the biodegradation of a chemical substance by aerobic microorganisms in an aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a closed, completely filled bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period.

Procedure:

  • Test Medium: A mineral medium containing essential mineral salts is prepared.

  • Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant.

  • Test Setup: A predetermined amount of the test substance is added to the test bottles containing the mineral medium and inoculum. Control bottles without the test substance and reference bottles with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The bottles are sealed and incubated in the dark at a constant temperature (typically 20 ± 1 °C) for 28 days.

  • Oxygen Measurement: The dissolved oxygen concentration in the bottles is measured at the beginning of the test and at regular intervals during the 28-day period using an oxygen electrode.

  • Calculation of Biodegradability: The percentage of biodegradation is calculated from the difference in oxygen consumption between the test and control bottles, expressed as a percentage of the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for toxicity and biodegradability testing.

ToxicityTestingWorkflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation cluster_analysis Analysis animal_acclimatization Animal Acclimatization dose_preparation Dose Preparation animal_acclimatization->dose_preparation dosing Single Oral Gavage dose_preparation->dosing daily_observation Daily Observation for 14 Days (Mortality, Clinical Signs) dosing->daily_observation body_weight Body Weight Measurement dosing->body_weight necropsy Gross Necropsy daily_observation->necropsy body_weight->necropsy data_analysis Data Analysis & Classification necropsy->data_analysis

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

BiodegradabilityTestingWorkflow cluster_setup Test Setup cluster_incubation Incubation cluster_measurement Measurement cluster_calculation Calculation prepare_medium Prepare Mineral Medium prepare_bottles Prepare Test, Control & Reference Bottles prepare_medium->prepare_bottles prepare_inoculum Prepare Inoculum prepare_inoculum->prepare_bottles incubation Incubate in Dark at 20°C for 28 Days prepare_bottles->incubation oxygen_measurement Measure Dissolved Oxygen Periodically incubation->oxygen_measurement calculate_biodegradation Calculate % Biodegradation vs. ThOD oxygen_measurement->calculate_biodegradation classify_biodegradability Classify as Readily Biodegradable calculate_biodegradation->classify_biodegradability

Caption: Workflow for Ready Biodegradability Testing (OECD 301D).

References

A Comparative Guide to Deep Eutectic Solvents for Sustainable Metal Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of metal extraction is shifting towards greener, more sustainable methodologies, driven by both environmental regulations and economic incentives.[1] Deep Eutectic Solvents (DESs) have emerged at the forefront of this movement, offering a viable alternative to traditional hydrometallurgical and pyrometallurgical processes that often involve harsh acids, high energy consumption, and toxic waste.[2][3] DESs, which are mixtures of hydrogen bond acceptors (HBAs) and hydrogen bond donors (HBDs), are lauded for their low toxicity, biodegradability, low cost, and high tunability, making them ideal for targeted metal recovery applications.[4][5]

This guide provides a comparative analysis of various DES systems for the recovery of base, critical, and precious metals, supported by recent experimental data. It details the performance of different DES compositions and outlines the experimental protocols for their application, offering a comprehensive resource for researchers in the field.

Comparative Performance of Deep Eutectic Solvents

The efficacy of a DES for metal recovery is highly dependent on its composition, the target metal, and the source material. Choline (B1196258) chloride (ChCl) is the most common HBA, combined with various HBDs like organic acids, alcohols, and amides to create task-specific solvents.[6]

Base Metal Recovery: Copper (Cu)

Choline chloride-based DESs have been extensively studied for copper extraction, particularly from sulfide (B99878) ores like chalcopyrite. The choice of the hydrogen bond donor significantly influences the leaching efficiency. Acidic HBDs like citric acid and oxalic acid generally show higher performance due to their ability to protonate and chelate metal ions.

Table 1: Performance of Choline Chloride-Based DESs for Copper Recovery

DES Composition (HBA:HBD Molar Ratio) Metal Source Key Conditions Max. Extraction Efficiency (%) Reference(s)
ChCl : Citric Acid Low-grade Sulfide Ore 60°C, with 35% H₂O 99.8% [7][8]
ChCl : Oxalic Acid (OA) (1:2) Pure CuO 60°C, 6 h, S/L 1:10 89.2% [9]
ChCl : Ethylene (B1197577) Glycol (EG) : Oxalic Acid (1:1:2) Chalcopyrite Concentrate 80°C, 48 h 76.0% [10][11]
ChCl : Urea (U) (1:2) Pure CuO 60°C, 6 h, S/L 1:10 58.1% [9]

| ChCl : Ethylene Glycol (EG) (1:2) | Pure CuO | 60°C, 6 h, S/L 1:10 | 58.5% |[9] |

Critical Metals Recovery: Cobalt (Co) and Lithium (Li)

The recycling of spent lithium-ion batteries (LIBs) is a major application for DESs, targeting the recovery of valuable metals like cobalt and lithium. The addition of a reducing agent or the use of ternary DES systems can significantly enhance extraction kinetics and efficiency.

Table 2: Performance of DESs for Cobalt and Lithium Recovery from Spent LIBs and Oxides

DES Composition (HBA:HBD Molar Ratio) Metal Source Key Conditions Max. Extraction Efficiency (%) Reference(s)
ChCl : Oxalic Acid : H₂O Spent LIBs 100°C, 10 min 100% Li, 100% Co [12]
ChCl : D-Glucose (+10 wt% H₂O) Spent LiMn-based Cathodes 100°C, 24 h 98.9% Li [6]
ChCl : Oxalic Acid (OA) (1:2) Pure CoO 60°C, 6 h, S/L 1:10 92.4% [9]
Polyethylene Glycol : Thiourea (2:1) LCO Powder 160°C, 24 h (Ultrasound-assisted) 74% Li, 71% Co [13]
ChCl : Succinic Acid : Ethylene Glycol LCO Powder 140°C, 16 h ~100% (Complete Dissolution) [14]

| ChCl : Urea (U) (1:2) | Pure CoO | 60°C, 6 h, S/L 1:10 | 61.3% |[9] |

Precious Metal Recovery: Gold (Au)

DESs present a less toxic alternative to traditional cyanidation for gold leaching. Ethaline, a mixture of choline chloride and ethylene glycol, has shown particular promise, with its performance being significantly influenced by the presence of an oxidant and the pH of the solution.

Table 3: Performance of DESs for Gold Recovery

DES Composition (HBA:HBD Molar Ratio) Metal Source Key Conditions Max. Extraction Efficiency (%) Reference(s)
Ethaline (ChCl:EG, 1:2) Gold Tailings Optimized Conditions 71.9% [15]

| Ethaline (ChCl:EG) + Iodine | Sulfidic Refractory Ore | Neutral pH, 48 h | 56.7% |[16] |

Experimental Protocols

The methodologies for using DESs in metal recovery generally involve two main stages: the synthesis of the solvent and the leaching process.

Synthesis of Deep Eutectic Solvents

The preparation of DESs is straightforward and typically involves the gentle heating and stirring of the HBA and HBD components.[4]

  • Materials: Hydrogen Bond Acceptor (e.g., Choline Chloride, ChCl), Hydrogen Bond Donor (e.g., Ethylene Glycol, Oxalic Acid, Urea).

  • Procedure:

    • Measure the HBA and HBD in the desired molar ratio (e.g., 1:2 for ChCl:EG).

    • Combine the components in a sealed glass beaker or flask equipped with a magnetic stirrer.

    • Heat the mixture on a hot plate, typically between 60°C and 90°C, while stirring continuously.[10]

    • Continue heating and stirring until a transparent, homogeneous liquid is formed, indicating the formation of the DES.

    • The resulting solvent can be cooled to room temperature for storage. Some DESs may need to be maintained at a slightly elevated temperature to prevent crystallization.[10]

Metal Leaching and Recovery Workflow

The leaching process involves contacting the metal-bearing material with the prepared DES under optimized conditions to dissolve the target metals.

  • Materials: Prepared DES, powdered metal source (e.g., crushed ore, spent battery cathode material), heating and agitation equipment (e.g., magnetic stirrer with hotplate, shaking incubator).

  • Procedure:

    • Leaching: Add the powdered metal source to the DES in a reaction vessel at a predetermined solid-to-liquid (S/L) ratio.[9]

    • Agitation: Agitate the mixture at a constant speed (e.g., 400 rpm) and maintain a specific temperature (e.g., 60°C) for the required duration (from minutes to several hours).[9]

    • Separation: After leaching, separate the solid residue from the metal-rich leachate via filtration or centrifugation.

    • Analysis: Determine the concentration of the dissolved metal in the leachate using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).[11]

    • Recovery: Recover the metal from the leachate through methods like electrodeposition, precipitation, or solvent extraction.[14][17] The DES can often be recycled and reused in subsequent leaching cycles.[3]

Visualizing the Metal Recovery Process

The general workflow for metal recovery using deep eutectic solvents can be visualized as a cyclical process, emphasizing the potential for solvent recycling and sustainable operation.

G cluster_prep Step 1: DES Preparation cluster_leach Step 2: Leaching & Separation cluster_recover Step 3: Metal & Solvent Recovery hba Hydrogen Bond Acceptor (HBA) synth DES Synthesis (Heating & Mixing) hba->synth hbd Hydrogen Bond Donor (HBD) hbd->synth leach Leaching Process (Controlled Temp. & Time) synth->leach Prepared DES source Metal Source (Ore, E-Waste, etc.) source->leach sep Solid-Liquid Separation (Filtration/Centrifugation) leach->sep leachate Metal-Rich Leachate sep->leachate residue Solid Residue sep->residue recover Metal Recovery (Precipitation/Electrodeposition) leachate->recover metal Recovered Metal recover->metal recycle Recycled DES recover->recycle Solvent Regeneration recycle->synth Reuse

Caption: General workflow for metal extraction and recovery using Deep Eutectic Solvents.

Challenges and Future Perspectives

Despite their significant promise, the industrial-scale application of DESs for metal recovery faces challenges. High viscosity can impede mass transfer, although this can be mitigated by increasing temperature or adding a small amount of water.[2][6] Furthermore, while many DESs are considered "green," a thorough life cycle assessment is necessary for each specific system to confirm its environmental benefits over traditional methods.[18]

Future research is directed towards designing low-viscosity, highly selective hydrophobic DESs for liquid-liquid extraction and developing more efficient metal recovery techniques from the leachate.[2][19] The continued exploration of new HBA and HBD combinations will undoubtedly expand the scope and efficiency of DES-based metal recovery, paving the way for a more sustainable and circular metal economy.

References

A Comparative Guide to the Biological Activities of Oxazoline and Thiazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of oxazoline (B21484) and thiazoline (B8809763) analogs, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented is collated from various scientific studies, with a focus on quantitative data to facilitate a clear comparison of their performance. Detailed experimental methodologies for key assays are also provided to support the reproducibility and further investigation of these promising heterocyclic compounds.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of various oxazoline and thiazoline analogs. It is important to note that direct comparisons of potency can be influenced by the specific substituents on the heterocyclic core and the experimental conditions employed in each study.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating greater efficacy.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Oxazoline 2-amino-5-(carbomethoxyoctyl)-1,3-oxazolineEscherichia coliNot specified, but potent[1][2]
2-amino-5-(carbomethoxyoctyl)-1,3-oxazolineCandida albicansNot specified, but potent[1][2]
Thiazoline 2-amino-5-(carbomethoxyoctyl)-1,3-thiazolineEscherichia coliNot specified, but potent[1][2]
2-amino-5-(carbomethoxyoctyl)-1,3-thiazolineCandida albicansNot specified, but potent[1][2]

Note: While the referenced study confirmed potent activity, specific MIC values were not provided in the abstract. The study designed these compounds as inhibitors of peptide deformylase (PDF) in E. coli and cytochrome P450 14 alpha-sterol demethylase (CYP51) in C. albicans.[1][2]

Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Oxazoline Largazole (B1674506) analog (oxazole)MM1.S (Multiple Myeloma)0.12 (prodrug)
Thiazoline Largazole analog (thiazoline)MM1.S (Multiple Myeloma)0.91 (prodrug)

Note: The provided data is for prodrug forms of largazole analogs where the thiazoline ring was replaced with an oxazole. The study indicates that the free thiol generated from the prodrug is the active form.

Anti-inflammatory Activity

The anti-inflammatory activity is often assessed by the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
Thiazole (B1198619) N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-LOX0.127
Thiazolidinone 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one derivativeCOX-110
Thiazolidinone 2-aryl-3-(4-sulfamoyl/methylsulfonylphenylamino)-4-thiazolidinonesCOX-21.9

Note: Direct comparative data for oxazoline analogs in these specific assays was limited in the initial searches. The provided data highlights the potential of thiazole and its derivatives as anti-inflammatory agents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a reference for researchers looking to evaluate the biological activities of their own compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is added to each well. The plates are incubated, and the lowest concentration of the compound that inhibits visible growth of the microorganism is determined as the MIC.

Detailed Protocol:

  • Preparation of Test Compounds: Dissolve the oxazoline and thiazoline analogs in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Preparation of Microtiter Plates:

    • Dispense the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well plate.

    • Perform serial two-fold dilutions of the stock solutions of the test compounds directly in the wells to achieve a range of final concentrations.

    • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism) on each plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) according to established protocols (e.g., CLSI guidelines), typically adjusted to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the appropriate broth to the final desired concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which there is no visible growth.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the oxazoline and thiazoline analogs in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Prepare a stock solution of MTT in phosphate-buffered saline (PBS).

    • After the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Anti-inflammatory Activity: COX and LOX Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key enzymes in the inflammatory pathway.

Principle: The activity of COX and LOX enzymes is monitored by detecting the formation of their respective products from a substrate (e.g., arachidonic acid). The reduction in product formation in the presence of a test compound indicates inhibition.

Detailed Protocol (General):

  • Reagent Preparation: Prepare assay buffer, purified COX or LOX enzyme solution, substrate solution (e.g., arachidonic acid), and test compound solutions.

  • Assay Reaction:

    • In a suitable microplate or cuvette, combine the assay buffer, enzyme, and the test compound (or vehicle control).

    • Pre-incubate the mixture to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the substrate.

  • Detection:

    • For COX assays, product formation (e.g., prostaglandin (B15479496) E2) can be measured using various methods, including colorimetric or fluorometric assays, or by LC-MS.

    • For LOX assays, the formation of hydroperoxides can be monitored spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • Data Analysis: Calculate the percentage of enzyme inhibition by the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The biological effects of oxazoline and thiazoline analogs are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies. Both oxazoline and thiazoline-based compounds have been investigated as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Oxazoline_Thiazoline Oxazoline/Thiazoline Analogs Oxazoline_Thiazoline->PI3K Oxazoline_Thiazoline->Akt Oxazoline_Thiazoline->mTORC1 MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Oxazoline_Thiazoline Oxazoline/Thiazoline Analogs Oxazoline_Thiazoline->Raf Oxazoline_Thiazoline->MEK Experimental_Workflow Synthesis Synthesis of Oxazoline & Thiazoline Analogs Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Bioactivity Screening (e.g., Antimicrobial, Cytotoxicity) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryAssays Secondary Assays (e.g., IC50/MIC Determination) HitIdentification->SecondaryAssays MechanismOfAction Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) SecondaryAssays->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

References

Safety Operating Guide

Safeguarding Laboratory and Environment: A Comprehensive Guide to Oxaline Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of oxaline (B8127276), a bioactive fungal metabolite. Adherence to these protocols is critical for minimizing risks and maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for oxaline. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or fumes.[1] Personal Protective Equipment (PPE) is mandatory to avoid skin and eye contact.[1]

In the event of a spill, immediately clean the area. For dry spills, use dry clean-up procedures to avoid generating dust and place the collected residue in a sealed container for disposal.[1] For wet spills, absorb the material and place it in a labeled container for disposal.[1] Afterward, wash the spill area thoroughly with large amounts of water.[1]

Quantitative Data for Safe Handling

PropertyValueSource
Molecular Formula C₂₄H₂₅N₅O₄PubChem[2]
Molecular Weight 447.5 g/mol PubChem[2]
Appearance SolidN/A
Solubility Soluble in Dichloromethane, DMSO, Ethanol, MethanolCayman Chemical[3]
Storage -20°CCayman Chemical[3]

Detailed Disposal Protocol

The disposal of oxaline must be conducted in compliance with local, state, and federal regulations. The following protocol provides a general framework and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.

1. Waste Identification and Segregation:

  • Classify all materials contaminated with oxaline as hazardous chemical waste.[4] This includes unused oxaline, solutions containing oxaline, contaminated consumables (e.g., gloves, pipette tips, vials), and spill cleanup materials.

  • Segregate oxaline waste from other waste streams to prevent accidental chemical reactions.

  • Solid Waste: Collect all contaminated solid materials, such as gloves, absorbent pads, and empty vials, in a designated, clearly labeled hazardous waste bag or container.[4]

  • Liquid Waste: Collect all solutions containing oxaline in a sealed and properly labeled hazardous waste container.[4] Do not dispose of liquid oxaline waste down the drain.[4]

2. Waste Container Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the name "Oxaline," and the approximate quantity.

  • Store sealed waste containers in a designated and secure satellite accumulation area until they are collected by the EHS office.

  • Ensure that storage areas are cool and dry, and away from incompatible materials.[1]

3. Final Disposal:

  • All oxaline waste must be disposed of through your institution's certified hazardous waste management program.[4]

  • Contact your EHS office to arrange for the pickup and disposal of the waste.

4. Decontamination of Work Surfaces:

  • After handling and disposal procedures are complete, thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual oxaline.[4]

Oxaline Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of oxaline waste in a laboratory setting.

Oxaline_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Consult Oxaline SDS B Wear Appropriate PPE (Lab coat, gloves, eye protection) A->B C Conduct Experiment with Oxaline D Segregate Waste Streams C->D L Decontaminate Work Area C->L E Solid Waste (Gloves, vials, etc.) D->E Solid F Liquid Waste (Solutions, solvents) D->F Liquid G Collect in Labeled Hazardous Waste Container E->G H Collect in Labeled Hazardous Waste Container F->H I Store in Designated Satellite Accumulation Area G->I H->I J Contact EHS for Waste Pickup I->J K Professional Hazardous Waste Disposal J->K

Caption: Logical workflow for the proper disposal of oxaline waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of oxaline, thereby fostering a culture of safety and compliance within the research community.

References

Essential Safety and Operational Guide for Handling Oxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling of Oxaline, a fungal alkaloid with cytotoxic and antineoplastic properties. Adherence to these protocols is critical to ensure personnel safety, maintain experimental integrity, and prevent environmental contamination.

Immediate Safety and Handling Protocols

Oxaline is a bioactive compound isolated from Penicillium oxalicum that has been shown to exhibit cytotoxic activity by inhibiting tubulin polymerization, leading to cell cycle arrest in the M phase.[1][2] Due to its hazardous nature, including causing skin, eye, and respiratory irritation, all handling of Oxaline must be conducted with strict adherence to the following safety measures.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Oxaline, particularly in its powdered form, to prevent accidental exposure.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or gogglesProtects eyes from airborne particles and splashes.
Hand Protection Chemical-resistant nitrile gloves (double-gloving recommended)Prevents skin contact; nitrile offers good chemical resistance.
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 respirator or higherRequired when handling the powdered form to prevent inhalation of airborne particles.
Engineering Controls

Engineering controls are the primary line of defense to minimize exposure to Oxaline.

Control TypeSpecificationRationale
Ventilation Chemical fume hood or Class II Biosafety CabinetProvides a contained workspace to prevent the inhalation of hazardous dust or aerosols.
Weighing Ventilated balance enclosure or powder containment hoodEnsures containment of fine powders during weighing procedures.

Quantitative Data Summary

PropertyValue
Molecular Formula C₂₄H₂₅N₅O₄
Molecular Weight 447.5 g/mol
CAS Number 55623-37-5
Appearance Solid
Solubility Soluble in DMSO, Methanol, Ethanol, and Dichloromethane
Storage Temperature -20°C

Experimental Protocol: Preparation of Oxaline Stock Solution

This protocol outlines a general procedure for the preparation of an Oxaline stock solution for in vitro experiments. All steps must be performed inside a certified chemical fume hood.

Materials:

  • Oxaline powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Acclimatization: Allow the vial of Oxaline powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Inside a ventilated balance enclosure, carefully weigh the desired amount of Oxaline into a microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration.

  • Dissolution: Securely cap the tube and vortex until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Operational Plans

Spill Response Plan

In the event of an Oxaline spill, immediate and appropriate action is required to contain the material and decontaminate the area.

For Minor Spills (small quantity of solid):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure appropriate PPE is worn before cleanup.

  • Containment: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

  • Cleanup: Carefully sweep the solid material into a designated hazardous waste container. Avoid generating dust.

  • Decontamination: Decontaminate the spill area with a suitable laboratory disinfectant or 70% ethanol, followed by a thorough wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste.

For Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Restrict access to the contaminated area and close the doors.

  • Notify: Inform the institutional Environmental Health and Safety (EHS) office and follow their emergency procedures.

The logical workflow for handling an Oxaline spill is illustrated in the diagram below.

G Oxaline Spill Response Workflow spill Oxaline Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill Small major_spill Major Spill assess->major_spill Large alert Alert Personnel minor_spill->alert evacuate Evacuate Area major_spill->evacuate don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end End dispose->end isolate Isolate Area evacuate->isolate notify_ehs Notify EHS isolate->notify_ehs notify_ehs->end

Caption: Logical workflow for responding to an Oxaline spill.

Disposal Plan

All Oxaline waste, including contaminated consumables and solutions, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and microcentrifuge tubes, in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all unused Oxaline solutions and contaminated solvents in a sealed, labeled, and chemical-resistant hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. Do not dispose of Oxaline or its waste down the drain.[4]

By adhering to these guidelines, researchers can safely handle Oxaline while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.